molecular formula C22H42O3 B028730 (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one CAS No. 68711-40-0

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Cat. No.: B028730
CAS No.: 68711-40-0
M. Wt: 354.6 g/mol
InChI Key: RSOUWOFYULUWNE-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C22H42O3 and its molecular weight is 354.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOUWOFYULUWNE-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208020
Record name (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68711-40-0
Record name (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68711-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a chiral molecule of significant interest in the pharmaceutical industry, primarily recognized as a key intermediate in the synthesis of Orlistat, a widely used anti-obesity therapeutic.[1][2] Orlistat, a potent inhibitor of gastric and pancreatic lipases, functions by preventing the absorption of dietary fats.[2] The stereochemical integrity of its intermediates is paramount to the final drug's efficacy and safety. This guide provides a comprehensive overview of the fundamental properties of the specific (S)-stereoisomer of this oxetanone intermediate, offering insights into its chemical nature, synthesis, and analytical characterization. It is also identified as a potential impurity in the final drug product, making its characterization crucial for quality control in pharmaceutical manufacturing.[3]

Chemical and Physical Properties

The precise physicochemical properties of this compound are foundational to its handling, characterization, and role in synthesis. While detailed experimental data for this specific stereoisomer is limited in publicly accessible literature, its properties can be reliably inferred from available data and comparison with its closely related diastereomer, the (R)-isomer, which is designated as Orlistat USP Related Compound A.[3][4]

PropertyValueSource
Chemical Name This compound[5]
CAS Number 68711-40-0[6]
Molecular Formula C₂₂H₄₂O₃[5]
Molecular Weight 354.6 g/mol [5]
Appearance White to Off-White Solid[6]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate.[6]
pKa (Predicted) 14.71 ± 0.20[6]

Note on Stereoisomer Data: It is critical to recognize that much of the publicly available, detailed experimental data, such as melting point and specific optical rotation, corresponds to the diastereomer, (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one (CAS 104872-06-2).[4][7][8] While the gross physical properties are expected to be similar, stereoisomers can exhibit differences in biological activity and interactions with other chiral molecules.

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a four-membered oxetanone (β-lactone) ring, which is a strained and reactive moiety. This ring is substituted at the 3- and 4-positions with a hexyl group and a 2-hydroxytridecyl group, respectively. The stereochemistry is defined at three chiral centers: C3 and C4 of the oxetanone ring, and C2 of the tridecyl side chain. The specific configuration of these centers is crucial for the subsequent stereoselective synthesis of Orlistat.

Figure 1: Chemical structure of this compound, highlighting the stereocenters.

Role in Orlistat Synthesis

This molecule is a pivotal intermediate in several reported synthetic routes to Orlistat.[1][9] The synthesis of Orlistat requires the precise assembly of its core structure, and the stereocontrolled formation of the oxetanone ring is a key challenge. The synthesis of this compound itself involves multiple steps, often starting from simpler chiral precursors.[1]

The general synthetic pathway can be conceptualized as follows:

Figure 2: Generalized synthetic workflow for Orlistat, highlighting the role of the target intermediate.

One documented synthetic approach involves the reaction of methyl 3(S)-hydroxytetradecanoate, which is protected and then reduced to an aldehyde. This aldehyde subsequently undergoes reactions to form the oxetanone ring.[9] The final step in the synthesis of Orlistat involves the esterification of the hydroxyl group on the tridecyl side chain of this intermediate with N-formyl-L-leucine.[2]

Biological Activity and Significance

While the primary significance of this compound is as a synthetic precursor to Orlistat, its structural similarity to other biologically active molecules suggests potential inherent activity. The β-lactone ring is a known pharmacophore present in various natural products with diverse biological effects.

Based on its structure, the following potential biological activities can be postulated, though they require experimental verification:

  • Lipase Inhibition: Given its structural resemblance to the core of Orlistat and being an analog of Tetrahydrolipstatin, it may exhibit some degree of inhibitory activity against gastric and pancreatic lipases.[6][10]

  • Antimicrobial and Antifungal Effects: Some long-chain fatty acid derivatives and related lactones have demonstrated antimicrobial and antifungal properties. It is hypothesized that such molecules can interact with and disrupt microbial cell membranes.[11]

Analytical Characterization and Impurity Profiling

The accurate analytical characterization of this compound is essential for quality control during the synthesis of Orlistat. As a potential impurity, its levels in the final active pharmaceutical ingredient (API) must be monitored and controlled within strict regulatory limits.[3][12]

Typical Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the separation, identification, and quantification of Orlistat and its related impurities. Reversed-phase columns are typically employed.

  • Mass Spectrometry (MS): MS is used for the confirmation of the molecular weight and for structural elucidation, often in tandem with HPLC (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural confirmation and for verifying the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the ester carbonyl (C=O) of the β-lactone ring.

Protocol for Impurity Analysis in Orlistat Samples:

  • Sample Preparation: Accurately weigh and dissolve the Orlistat sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 205-210 nm).

  • Peak Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a certified reference standard.

  • Quantification: Determine the concentration of the impurity by comparing its peak area to that of a reference standard of known concentration.

Conclusion

This compound is a molecule of considerable importance in the synthesis of the anti-obesity drug Orlistat. Its well-defined stereochemistry is a critical determinant for the successful and stereoselective production of the final API. A thorough understanding of its chemical and physical properties, as well as robust analytical methods for its characterization, are indispensable for pharmaceutical scientists and drug development professionals involved in the manufacturing and quality control of Orlistat. Further research into the potential intrinsic biological activities of this molecule could also open new avenues for therapeutic applications.

References

  • Veeprho. (n.d.). Orlistat Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009039157A2 - Orlistat pharmaceutical formulations.
  • Kovacs, A., et al. (2012). Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Scientia Pharmaceutica, 80(4), 935–948.
  • Molbase. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Orlistat-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004272B - Preparation method of orlistat chiral intermediate.
  • Google Patents. (n.d.). CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof.
  • PubChem. (n.d.). (3S,4S)-3-Hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). Orlistat. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure, particularly for stereochemically complex molecules, is a cornerstone of modern drug development and chemical research. (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one represents the core scaffold of Orlistat (Tetrahydrolipstatin), a potent therapeutic agent used for obesity management through the inhibition of gastric and pancreatic lipases.[1][2] Its biological efficacy is intrinsically tied to its precise three-dimensional architecture. This guide provides an in-depth, methodology-focused exploration of the comprehensive analytical workflow required to unambiguously determine the planar structure and absolute stereochemistry of this target molecule. We will dissect the strategic application of mass spectrometry, advanced nuclear magnetic resonance techniques, chiroptical methods, and crystallographic analysis, moving beyond mere procedural descriptions to explain the underlying scientific rationale for each experimental choice. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the structural characterization of complex chiral molecules.

Introduction: The Analytical Challenge

This compound is a molecule of significant pharmaceutical interest. It is the immediate precursor to Orlistat, which is formed by the esterification of the secondary alcohol with N-formyl-L-leucine.[3] Beyond its role as a lipase inhibitor, Orlistat has been identified as a potent and irreversible inhibitor of fatty acid synthase (FAS), a key enzyme in lipogenesis that is often overexpressed in cancer cells, making it a target of oncological research.[1][4]

The molecule possesses three stereocenters: two on the strained β-lactone (oxetan-2-one) ring at the C3 and C4 positions, and one on the C2' position of the hydroxytridecyl side chain. This gives rise to 2³ = 8 possible stereoisomers. The specific (3S, 4S, 2'S) configuration is critical for its eventual biological function as part of the Orlistat pro-drug. The analytical challenge is therefore twofold:

  • Confirming the Molecular Constitution: Establishing the precise atomic connectivity, including the presence of the oxetan-2-one ring and the correct attachment of the hexyl and hydroxytridecyl side chains.

  • Assigning the Absolute Stereochemistry: Unambiguously determining the three-dimensional arrangement at all three chiral centers.

This guide details the integrated analytical strategy required to meet these challenges, ensuring scientific rigor and confidence in the final structural assignment.

Elucidation of the Planar Structure: A Spectroscopic Approach

The first phase of structural analysis focuses on determining the molecule's constitution—its molecular formula and the bonding arrangement of its atoms. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS)

The foundational step is the determination of the elemental composition.

  • Causality: HRMS is chosen over standard MS because its high mass accuracy (typically <5 ppm) allows for the calculation of a unique molecular formula from the measured mass-to-charge ratio (m/z). This provides a high-confidence starting point and constrains the possible structures.

For this compound (C₂₂H₄₂O₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. Tandem MS (MS/MS) experiments are then employed to confirm the connectivity by analyzing fragmentation patterns. Key expected fragments would arise from the cleavage of the alkyl side chains and the characteristic opening of the β-lactone ring.

Technique Purpose Expected Result for C₂₂H₄₂O₃
HRMS (ESI+) Determine Molecular Formula[M+H]⁺ measured m/z matching calculated 355.3207 for C₂₂H₄₃O₃⁺
MS/MS Confirm ConnectivityFragments corresponding to loss of the hexyl chain, loss of the hydroxytridecyl chain, and cleavage of the oxetanone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the detailed atomic-level map of the molecule. A suite of 1D and 2D experiments is required for a full assignment.[5]

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Key signals include the multiplets for the protons on the oxetanone ring (H3 and H4) and the proton on the carbon bearing the hydroxyl group (H2'). The coupling constant (J-value) between H3 and H4 is critical for establishing the relative stereochemistry of the ring, as will be discussed later.

  • ¹³C NMR: Identifies all unique carbon atoms. The most downfield signal is typically the carbonyl carbon of the lactone (~170-175 ppm). The carbons of the oxetanone ring and the carbinol carbon (C2') also have characteristic chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for assembling the final structure.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the entire hexyl and hydroxytridecyl carbon chains.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall skeleton. It reveals 2- and 3-bond correlations between protons and carbons. Key HMBC correlations would definitively link the hexyl chain to C3 and the hydroxytridecyl chain to C4 of the oxetanone ring.

The logical workflow for elucidating the planar structure is visualized below.

G cluster_0 Planar Structure Elucidation Workflow A Sample Preparation (in suitable solvent, e.g., CDCl3) B HRMS Analysis A->B D 1D NMR (¹H, ¹³C) A->D C Molecular Formula (e.g., C22H42O3) B->C H Final Planar Structure C->H E 2D NMR (COSY, HSQC, HMBC) D->E F Fragment Identification (Proton Systems, Carbon Types) D->F G Connectivity Map (C-C and C-H framework) E->G F->G G->H

Caption: Workflow for determining molecular constitution.

Determination of Absolute Stereochemistry

With the planar structure established, the more complex challenge is assigning the absolute configuration at all three chiral centers (C3, C4, and C2'). This requires a multi-pronged approach, as no single technique other than X-ray crystallography can be considered definitive in isolation.

Relative Stereochemistry of the Oxetanone Ring

The relative orientation of the hexyl and hydroxytridecyl groups on the β-lactone ring (cis or trans) can be determined from ¹H NMR data.

  • Rationale: The dihedral angle between the protons on C3 and C4 is geometrically constrained by the four-membered ring. According to the Karplus relationship, the magnitude of the scalar coupling (J³HH) is dependent on this angle. For a trans configuration, as in (3S,4S), the dihedral angle leads to a small coupling constant, typically in the range of 2-5 Hz. A cis configuration would exhibit a larger coupling constant. This provides a reliable, non-destructive method for establishing the relative stereochemistry of the ring substituents.

Absolute Stereochemistry: The Definitive Methods

A. X-Ray Crystallography This is the unequivocal gold standard for determining the absolute configuration of a molecule.[6]

  • Methodology: The technique requires growing a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. To determine the absolute configuration (e.g., S vs. R), anomalous dispersion effects are measured, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths (e.g., Cu Kα radiation).[7][8]

  • Trustworthiness: The result is a direct visualization of the molecule in the solid state. If a suitable crystal can be formed and a high-quality dataset obtained, the resulting structure is considered definitive proof. Orlistat itself is a crystalline powder, making this a highly viable approach for its precursor.[9]

B. Stereoselective Synthesis A rigorous chemical proof of structure involves the synthesis of the target molecule from starting materials of known absolute configuration, using reactions whose stereochemical outcomes are well understood.[10][11]

  • Rationale: By building the molecule step-by-step with full control over each stereocenter, the final product will have a known, predetermined absolute configuration. If the physical and spectroscopic data (e.g., NMR spectra, optical rotation) of the synthesized material perfectly match those of the unknown compound, the structure of the unknown is confirmed. Numerous total syntheses of Orlistat have been published that serve this purpose.[10][12]

C. Chiroptical Methods These techniques measure the differential interaction of chiral molecules with polarized light and are powerful tools for stereochemical analysis.[13]

  • Optical Rotation: Measures the rotation of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. Orlistat is known to have a negative optical rotation.[14] While difficult to predict from first principles, it serves as a critical parameter for comparison against a synthetic standard or literature data.

  • Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light. The β-lactone carbonyl is a chromophore that will produce a characteristic CD signal (a Cotton effect). The sign and intensity of this signal are highly sensitive to the stereochemical environment. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for the possible stereoisomers, the absolute configuration can be confidently assigned.[15][16]

The logical workflow for assigning the stereochemistry is visualized below.

G cluster_1 Stereochemistry Elucidation Workflow A Planar Structure Known B ¹H NMR Coupling Constant (J H3-H4) A->B C Relative Stereochemistry of Oxetanone Ring (trans) B->C D X-Ray Crystallography C->D Confirms Relative & Absolute E Stereoselective Synthesis C->E Confirms Relative & Absolute F Chiroptical Methods (CD, Optical Rotation) C->F Probes Absolute G Definitive Absolute Configuration D->G E->G F->G with calculation/ standards

Caption: Convergent workflow for stereochemical assignment.

Experimental Protocols

The following sections provide generalized, step-by-step protocols for the key analytical experiments.

Protocol: NMR Structural Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[17]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution to resolve all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

  • COSY Acquisition: Acquire a 2D gCOSY experiment to establish ¹H-¹H correlations.

  • HSQC Acquisition: Acquire a 2D gHSQC experiment optimized for one-bond JCH coupling (~145 Hz) to correlate ¹H and ¹³C signals.

  • HMBC Acquisition: Acquire a 2D gHMBC experiment optimized for long-range couplings (typically 8-10 Hz) to establish the molecular framework.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and analyze coupling patterns. Use the 2D spectra to systematically build the molecular structure, starting from distinct signals and extending connectivity via COSY and HMBC correlations.

Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known calibration standard to ensure high mass accuracy.

  • Full Scan Analysis: Infuse the sample into the ESI source and acquire a full scan mass spectrum in positive ion mode to find the [M+H]⁺ ion.

  • Formula Determination: Use the instrument software to calculate the elemental composition for the observed accurate mass of the parent ion.

  • Tandem MS (MS/MS) Analysis: Select the parent ion ([M+H]⁺) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum at various collision energies to generate a comprehensive fragmentation pattern.

  • Data Interpretation: Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the C₆H₁₃ and C₁₃H₂₇O side chains.

Conclusion

The structural elucidation of this compound is a comprehensive exercise that exemplifies the necessity of an integrated analytical approach in modern chemical science. While powerful individual techniques like HRMS and multidimensional NMR can rapidly establish the molecular formula and atomic connectivity, they are insufficient for assigning the critical absolute stereochemistry. The definitive assignment relies on the convergent evidence from "gold standard" methods like X-ray crystallography and stereocontrolled total synthesis, corroborated by chiroptical techniques. This self-validating system of orthogonal methods ensures the highest degree of confidence in the final structure, a non-negotiable requirement for the development of safe and effective pharmaceuticals.

References

  • Bodkin, J. A., & McLeod, M. D. (2006). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Organic Letters, 8(20), 4497–4500. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. PubMed.[Link]

  • Wikipedia. (2023). Discovery and development of gastrointestinal lipase inhibitors. Wikipedia.[Link]

  • Pemble, C. W. 4th, Johnson, L. C., & Kridel, S. J. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Medicinal Chemistry Letters, 5(10), 1082-1086. [Link]

  • Pemble, C. W. 4th, Johnson, L. C., & Kridel, S. J. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. PubMed.[Link]

  • Wedler-Rupp, A., & Kyprianou, N. (2011). Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy. PubMed.[Link]

  • ResearchGate. (n.d.). Total Synthesis of Orlistat. ResearchGate.[Link]

  • Zárate, R., El-Jaber-Vazdekis, N., & Sureda, F. X. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. PubMed.[Link]

  • ResearchGate. (n.d.). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. ResearchGate.[Link]

  • ResearchGate. (n.d.). Chemical structure of orlistat. ResearchGate.[Link]

  • U.S. Food and Drug Administration. (n.d.). XENICAL (orlistat) CAPSULES Rx only DESCRIPTION. accessdata.fda.gov.[Link]

  • Sun, S., Jin, M., Liu, M., Zhang, L., Wang, Y., & Guo, D. A. (2017). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Molecules, 22(9), 1493. [Link]

  • Impact Factor. (2023). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic. Impact Factor.[Link]

  • Sun, S., Jin, M., Liu, M., Zhang, L., Wang, Y., & Guo, D. A. (2017). The Application of Quantitative ¹H-NMR for the Determination of Orlistat in Tablets. PubMed.[Link]

  • ResearchGate. (n.d.). Chemical structure of orlistat. ResearchGate.[Link]

  • Semantic Scholar. (n.d.). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Semantic Scholar.[Link]

  • ResearchGate. (n.d.). Structural formula for Orlistat showing large hydrocarbon chains responsible for the lipophilicity of the drug. ResearchGate.[Link]

  • ResearchGate. (n.d.). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. ResearchGate.[Link]

  • Liu, H., Wang, J., & Zhang, Z. (2014). [Related substances in orlistat detected with UPLC-MS/MS]. PubMed.[Link]

  • National Center for Biotechnology Information. (n.d.). Orlistat. PubChem Compound Database.[Link]

  • Eisen, M., Fässler, M., Federsel, H. J., Gsponer, M., Ramig, K., Scalone, M., & St-Jean, M. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 11(3), 524–533. [Link]

  • Payghan, S. A., & Purohit, S. (2021). Preparation and Characterization of Orlistat Bionanocomposites Using Natural Carriers. Research Journal of Pharmacy and Technology, 14(12), 6299-6306. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Preparation and Characterization of Orlistat Bionanocomposites Using Natural Carriers. Research Journal of Pharmacy and Technology.[Link]

  • Kiese, B., & Mross, M. (2010). Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Obesity Facts, 3(3), 188–196. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. PubChem Compound Database.[Link]

  • Google Patents. (n.d.). US20120022274A1 - Crystalline Form of Orlistat and a Process Thereof.
  • Google Patents. (n.d.). US20120022274A1 - Crystalline Form of Orlistat and a Process Thereof. Google Patents.[Link]

  • Semantic Scholar. (n.d.). Content determination of orlistat tablet by RP-HPLC method. Semantic Scholar.[Link]

  • Guan, Q., Zhang, F., Zeng, B., Li, Y., & Peng, Y. (2025). Synthesis of Related Substances of Orlistat. Chinese Journal of Pharmaceuticals, 56(8), 1003. [Link]

  • Szántay, C. Jr., & Görög, S. (2000). A review of the application of chiroptical methods to analytical chemistry. PubMed.[Link]

  • Jabłonowska, E., Urbanowicz, M., Leśniak, S., & Rachoń, J. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(15), 4437. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.[Link]

  • Kim, I. S., & Krische, M. J. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PubMed Central.[Link]

  • Jabłonowska, E., Urbanowicz, M., Leśniak, S., & Rachoń, J. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Organic Chemistry: An Indian Journal.[Link]

  • Google Patents. (n.d.). EP1470116A4 - Preparation of orlistat and orlistat crystalline forms.
  • European Medicines Agency. (n.d.). Xenical, INN-Orlistat. European Medicines Agency.[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action Theories of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (Orlistat)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, widely known as Orlistat, is a potent therapeutic agent initially developed and approved for the management of obesity.[1][2][3] Its primary and well-established mechanism of action involves the inhibition of gastrointestinal lipases, leading to reduced dietary fat absorption.[4][5][6] However, emerging research has unveiled a second, distinct mechanism: the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in various cancer cells, suggesting a potential role for Orlistat in oncology.[7][8] This technical guide provides an in-depth exploration of these two core mechanistic theories, offering insights into the biochemical interactions, downstream cellular effects, and the experimental methodologies required for their investigation.

Part 1: The Established Mechanism - Inhibition of Gastrointestinal Lipases

The primary therapeutic effect of Orlistat in weight management stems from its potent and specific inhibition of gastric and pancreatic lipases within the lumen of the gastrointestinal tract.[6][9] These enzymes are crucial for the digestion of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2]

Molecular Interaction and Causality

Orlistat, a saturated derivative of the natural lipase inhibitor lipstatin, acts as a suicide substrate for these lipases.[1][2] The β-lactone ring of Orlistat is highly reactive and mimics the structure of a triglyceride substrate. This allows it to enter the active site of the lipase, where it forms a covalent bond with the catalytic serine residue.[2][4] This irreversible acylation renders the enzyme inactive, thereby preventing the hydrolysis of dietary fats.[8][9] Consequently, undigested triglycerides are excreted in the feces, leading to a reduction in caloric intake from fat by approximately 30%.[1][5]

Experimental Workflow for Validating Lipase Inhibition

The following workflow outlines the key steps to assess the inhibitory potential of a compound like Orlistat on pancreatic lipase activity.

Lipase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PPL Porcine Pancreatic Lipase (PPL) Solution Incubation Pre-incubation: PPL + Orlistat PPL->Incubation Substrate p-Nitrophenyl Butyrate (pNPB) Substrate Reaction Initiate Reaction: Add pNPB Substrate Substrate->Reaction Inhibitor Orlistat Stock Solution Inhibitor->Incubation Incubation->Reaction Measurement Measure Absorbance at 405 nm (Kinetic) Reaction->Measurement Rate Calculate Rate of p-Nitrophenol Formation Measurement->Rate IC50 Determine IC50 Value Rate->IC50

Caption: Experimental workflow for determining lipase inhibition.

Detailed Protocol: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is adapted from established colorimetric assays for measuring pancreatic lipase activity.[10][11]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Orlistat

  • p-Nitrophenyl Butyrate (pNPB)

  • Tris-HCl buffer (pH 7.0-8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of Orlistat in DMSO.

    • Prepare a stock solution of pNPB in a suitable solvent like dimethylformamide.

  • Assay Setup:

    • In a 96-well plate, add the PPL solution to each well.

    • Add varying concentrations of Orlistat (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPB substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a reader and measure the absorbance at 405 nm kinetically for a set duration (e.g., 30-60 minutes) at 37°C. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction for each Orlistat concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Orlistat concentration to determine the IC50 value.

Parameter Typical Value Reference
Target EnzymePancreatic Lipase[4]
SubstrateTriglycerides[5]
MechanismCovalent Bonding[2]
Inhibition of Fat Absorption~30%[1]

Part 2: The Emerging Mechanism - Inhibition of Fatty Acid Synthase (FAS)

Beyond its effects on lipid digestion, Orlistat has been identified as a potent inhibitor of fatty acid synthase (FAS), a key enzyme in de novo fatty acid synthesis.[7][8] FAS is minimally expressed in most normal adult tissues but is significantly upregulated in many types of cancer cells, making it an attractive target for oncology drug development.[12][13]

Molecular Interaction and Anti-neoplastic Causality

FAS is a multifunctional enzyme complex responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Orlistat specifically targets and inhibits the thioesterase (TE) domain of FAS.[7] Similar to its interaction with lipases, the β-lactone ring of Orlistat is believed to form a covalent bond with a critical serine residue in the active site of the TE domain.[8]

The inhibition of FAS in cancer cells has several profound consequences:

  • Depletion of Fatty Acids: Cancer cells rely on de novo fatty acid synthesis for the production of membrane phospholipids required for rapid proliferation.[14]

  • Induction of Apoptosis: The blockage of FAS can lead to the accumulation of its substrate, malonyl-CoA, which has been shown to have cytotoxic effects and can induce apoptosis.[14]

  • Metabolic Reprogramming: Inhibition of FAS can induce significant metabolic shifts in cancer cells, including alterations in ketone metabolism and glutaminolysis.[12]

These effects collectively contribute to the observed anti-proliferative and pro-apoptotic activity of Orlistat in various cancer cell lines.[7][13][14]

Signaling Pathway of FAS Inhibition-Induced Apoptosis

FAS_Inhibition_Pathway Orlistat Orlistat FAS Fatty Acid Synthase (FAS) Thioesterase Domain Orlistat->FAS Inhibits MalonylCoA Accumulation of Malonyl-CoA FAS->MalonylCoA Prevents Consumption FattyAcids Decreased de novo Fatty Acid Synthesis FAS->FattyAcids Catalyzes ROS Increased Reactive Oxygen Species (ROS) FAS->ROS Apoptosis Induction of Apoptosis MalonylCoA->Apoptosis Membrane Impaired Membrane Biosynthesis FattyAcids->Membrane Proliferation Inhibition of Cell Proliferation Membrane->Proliferation Proliferation->Apoptosis ROS->Apoptosis

Caption: Hypothesized signaling cascade following FAS inhibition by Orlistat.

Detailed Protocol: Cell-Based Assay for FAS Inhibition

This protocol outlines a method to assess the impact of Orlistat on cancer cell proliferation and viability.

Materials:

  • Cancer cell line known to overexpress FAS (e.g., PC-3 prostate cancer, MDA-MB-231 breast cancer)

  • Cell culture medium and supplements

  • Orlistat

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of Orlistat concentrations (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment (MTT Assay):

    • After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the Orlistat concentration to determine the IC50 value for cell growth inhibition.

Parameter Typical Value (in cancer cells) Reference
Target EnzymeFatty Acid Synthase (FAS)[7]
Apparent Ki for FAS~100 nM[7]
Effect on Cell CycleG0/G1 arrest[13]
Downstream EffectInduction of Apoptosis[14]

Conclusion

This compound (Orlistat) presents a compelling case of a drug with dual mechanisms of action. Its well-characterized role as a lipase inhibitor has established its place in obesity management.[1][3] The growing body of evidence supporting its function as a fatty acid synthase inhibitor opens up exciting possibilities for its repurposing as an anti-cancer agent.[7][8][13] Further research is warranted to fully elucidate the off-target effects and optimize its therapeutic potential in oncology.[1] This guide provides a foundational framework for researchers and drug development professionals to design and execute robust experimental plans to further investigate these fascinating and clinically relevant mechanisms.

References

  • Orlistat - Wikipedia. [Link]

  • Guerciolini R. Mode of action of orlistat. Int J Obes Relat Metab Disord. 1997;21 Suppl 3:S12-23. [Link]

  • Kridel SJ, Axelrod F, Rozenkrantz N, Smith JW. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Res. 2004;64(6):2070-2075. [Link]

  • Orlistat's Mechanism of Action: A 2026 Weight Loss Guide - Biozek. [Link]

  • Singh A, Sarkar SR. Orlistat. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. [Link]

  • Orlistat: MedlinePlus Drug Information. [Link]

  • Heck AM, Yanovski JA, Calis KA. Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy. 2000;20(3):270-279. [Link]

  • Tickoo S, Sane S, Sreenivasan S, et al. Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy. Metabolomics. 2013;9(4):873-886. [Link]

  • Discovery and development of gastrointestinal lipase inhibitors - Wikipedia. [Link]

  • Agostini M, Almeida LY, Bastos DC, et al. The Fatty Acid Synthase Inhibitor Orlistat Reduces the Growth and Metastasis of Orthotopic Tongue Oral Squamous Cell Carcinomas. Mol Cancer Ther. 2014;13(2):485-495. [Link]

  • Schcolnik-Cabrera A, Chávez-Blanco A, Domínguez-Gómez G, Taja-Chayeb L, Morales-Barcenas R, Trejo-Becerril C, et al. Inhibition of Fatty Acid Synthase by Orlistat Accelerates Gastric Tumor Cell Apoptosis in Culture and Increases Survival. Cancer Biol Ther. 2008;7(4):527-535. [Link]

  • Heck AM, Yanovski JA, Calis KA. Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy. 2000;20(3):270-9. [Link]

  • Kim YS, Lee Y, Kim J, et al. Pancreatic Lipase Inhibition Assay. Bio-protocol. 2021;11(12):e4051. [Link]

Sources

A Deep Dive into Orlistat and its Core Intermediate: A Structural, Mechanistic, and Synthetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orlistat, the saturated derivative of the natural product lipstatin, is a cornerstone therapeutic for obesity management, exerting its effect through potent inhibition of gastric and pancreatic lipases.[1] Its mechanism hinges on a reactive β-lactone (oxetan-2-one) core that forms a covalent bond with the active site serine of these enzymes, rendering them inactive.[][3] This guide delves into the intricate relationship between Orlistat and its pivotal synthetic intermediate, (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one . While sharing the same β-lactone pharmacophore, the absence of the N-formyl-L-leucine side chain on the intermediate presents a compelling case study in structure-activity relationships (SAR). We will dissect their structural nuances, compare their synthetic pathways, and provide detailed experimental protocols to evaluate their respective biological activities, offering a comprehensive resource for professionals in drug discovery and development.

Structural and Mechanistic Dissection: The β-Lactone Pharmacophore

The biological activity of both Orlistat and its intermediate is dictated by the trans-disubstituted β-lactone ring. This strained four-membered ester is the "warhead" of the molecule.

This compound is the foundational scaffold, comprising the oxetan-2-one ring with a hexyl group at the C3 position and a 2-hydroxytridecyl chain at the C4 position.[] Orlistat is the elaborated form of this intermediate, where the hydroxyl group on the C4 side chain is esterified with an N-formyl-L-leucine amino acid.[4]

G cluster_Intermediate This compound cluster_Orlistat Orlistat I_Struct Key Intermediate Structure I_BetaLactone β-Lactone Core (Oxetan-2-one) I_C3 C3-Hexyl Chain I_BetaLactone->I_C3 I_C4 C4-(S)-2-hydroxytridecyl Chain I_BetaLactone->I_C4 O_C4 C4 Side Chain with N-formyl-L-leucine Ester I_C4->O_C4 Esterification (Key Synthetic Step) O_Struct Final Drug Structure O_BetaLactone β-Lactone Core (Oxetan-2-one) O_C3 C3-Hexyl Chain O_BetaLactone->O_C3 O_BetaLactone->O_C4

Caption: Structural relationship between the key intermediate and Orlistat.

Mechanism of Action: Covalent Inhibition

The mechanism of lipase inhibition is a well-understood process of irreversible covalent modification.[3][5]

  • Binding: The inhibitor docks into the hydrophobic active site of the gastric or pancreatic lipase.

  • Nucleophilic Attack: The catalytic serine residue (e.g., Ser152 in pancreatic lipase) performs a nucleophilic attack on the electrophilic carbonyl carbon of the β-lactone ring.

  • Irreversible Acylation: The strained lactone ring opens, forming a stable covalent ester bond between the inhibitor and the serine residue. This acylated enzyme is rendered catalytically inactive, unable to hydrolyze dietary triglycerides.[5]

G Active_Lipase Active Lipase (Ser-OH) EI_Complex Enzyme-Inhibitor Complex Active_Lipase->EI_Complex Docking Inhibitor Orlistat / Analog (β-Lactone Ring) Inhibitor->EI_Complex Covalent_Adduct Inactive Acylated Enzyme (Covalent Bond) EI_Complex->Covalent_Adduct Nucleophilic Attack & Ring Opening

Caption: Mechanism of covalent inhibition of lipase by a β-lactone inhibitor.

Structure-Activity Relationship (SAR) and Potency Comparison

While both molecules can theoretically inhibit lipases via the same mechanism, their potencies are expected to differ significantly. SAR studies on Orlistat and its analogs reveal the critical role of the N-formyl-L-leucine side chain.[6] This moiety provides additional interaction points within the enzyme's active site, enhancing binding affinity and positioning the β-lactone for optimal reaction with the catalytic serine.

The hydroxyl group on the intermediate can form hydrogen bonds, but it lacks the extensive hydrophobic and specific interactions provided by the amino acid ester in Orlistat. Therefore, a marked decrease in inhibitory potency is anticipated for the intermediate compared to the final drug.

CompoundKey Structural FeatureExpected Pancreatic Lipase Inhibition
Orlistat N-formyl-L-leucine esterHigh Potency (IC₅₀ ~4.0-92 nM)[6][7][8]
This compound Free hydroxyl groupLower Potency (Specific IC₅₀ data not found in literature)

Synthesis and Experimental Protocols

The synthesis of these molecules is a significant undertaking in stereoselective organic chemistry. Below are representative protocols for the synthesis of the intermediate and the subsequent evaluation of its biological activity.

Protocol: Synthesis of this compound

This protocol is a conceptualized summary based on established synthetic strategies for Orlistat intermediates, such as those involving aldol reactions followed by lactonization.[9][10][11]

Causality Behind Experimental Choices: The synthesis relies on creating a specific stereochemical arrangement. A key step is the stereoselective aldol reaction to set the relative and absolute stereochemistry of the two chiral centers on what will become the β-lactone ring. The subsequent lactonization is often promoted by specific reagents that favor the formation of the strained four-membered ring.

Step-by-Step Methodology:

  • Preparation of Aldehyde Precursor:

    • Start with methyl 3(S)-hydroxytetradecanoate.

    • Protect the hydroxyl group, for example, as a tert-butyldimethylsilyl (TBS) ether.

    • Reduce the methyl ester to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.[9]

  • Preparation of Ketene Acetal:

    • Prepare a silyl ketene acetal from an octanoyl derivative (e.g., octanoyl chloride). This component will form the C2-C3 bond and introduce the hexyl group of the final product.

  • Mukaiyama Aldol Reaction:

    • React the aldehyde precursor from Step 1 with the silyl ketene acetal from Step 2 in the presence of a Lewis acid catalyst (e.g., TiCl₄ or BF₃·OEt₂). This reaction forms the carbon backbone with the desired anti stereochemistry for the subsequent lactonization.

  • Deprotection and Lactonization:

    • Selectively remove the silyl protecting group from the hydroxyl group using a fluoride source like tetrabutylammonium fluoride (TBAF).

    • Induce intramolecular cyclization (lactonization) of the resulting hydroxy ester to form the β-lactone ring. This can be achieved using reagents like benzenesulfonyl chloride and pyridine.[9]

  • Purification:

    • Purify the final product, this compound, using column chromatography on silica gel. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G A Protected Hydroxy Aldehyde C Mukaiyama Aldol Reaction (Lewis Acid) A->C B Silyl Ketene Acetal B->C D Aldol Adduct C->D E Deprotection (e.g., TBAF) D->E F Hydroxy Ester E->F G Lactonization (e.g., PhSO2Cl) F->G H Final Product: β-Lactone Intermediate G->H

Caption: Generalized workflow for the synthesis of the β-lactone intermediate.

Protocol: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is used to determine and compare the inhibitory potency (IC₅₀) of Orlistat and its intermediate.

Causality Behind Experimental Choices: The assay uses a chromogenic substrate, p-nitrophenyl butyrate (pNPB) .[12][13] Pancreatic lipase cleaves the butyrate ester, releasing p-nitrophenol, which, under alkaline conditions, forms the yellow p-nitrophenolate anion. The rate of formation of this yellow product, measured spectrophotometrically at ~405-415 nm, is directly proportional to lipase activity.[13][14][15] An inhibitor will slow this rate. Butyrate is used as the acyl chain because it is a short-chain fatty acid ester, ensuring good substrate solubility in the aqueous assay buffer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂ and 150 mM NaCl.

    • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in the assay buffer. Keep on ice.

    • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl butyrate (pNPB) in dimethyl sulfoxide (DMSO).

    • Inhibitor Solutions: Prepare serial dilutions of Orlistat and the intermediate compound in DMSO. A typical starting stock concentration is 1 mM.

  • Assay Procedure (96-well plate format):

    • To each well, add 170 µL of assay buffer.

    • Add 10 µL of the inhibitor solution (or DMSO for control wells).

    • Add 10 µL of the enzyme solution to initiate a pre-incubation period. Mix and incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the pNPB substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The relationship between Orlistat and this compound is one of a final drug and its core scaffold. This intermediate embodies the essential pharmacophore—the β-lactone ring—required for the covalent inhibition of lipases. However, the structure-activity relationship is clear: the addition of the N-formyl-L-leucine side chain in the final esterification step is critical for achieving the high-potency inhibition that makes Orlistat an effective therapeutic agent.

For drug development professionals, this pair of molecules serves as a classic example of how a lead scaffold can be optimized to enhance biological activity. Future research could explore replacing the N-formyl-L-leucine moiety with other amino acids or peptidomimetic groups to potentially improve potency, selectivity, or pharmacokinetic properties, continuing the evolution of this important class of enzyme inhibitors.

References

  • Wikipedia. (n.d.). Orlistat. Retrieved from [Link]

  • Pliego, J. C., et al. (2021). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Molecules, 26(23), 7275. Retrieved from [Link]

  • Richardson, R. D., et al. (2008). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. Journal of Medicinal Chemistry, 51(18), 5633–5644. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin. Retrieved from [Link]

  • Google Patents. (n.d.). CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof.
  • ResearchGate. (n.d.). IC50 values (n = 3 ± standard deviation) for the inhibition of pancreatic lipase (PL) activity. Retrieved from [Link]

  • JoVE. (n.d.). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Orlistat. PubChem Compound Summary for CID 3034010. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004272B - Preparation method of orlistat chiral intermediate.
  • Křen, V., et al. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Molecules, 24(4), 616. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of (3s,4s)-3-hexyl-4-((r)-2-hydroxytridecyl)-oxetan-2-0ne and the product of that method. Retrieved from [Link]

  • Google Patents. (n.d.). US8431726B2 - Preparation method of (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl).
  • iGEM. (n.d.). p-Nitrophenyl Butyrate Assay. Retrieved from [Link]

  • Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug Discovery Today, 12(19-20), 879–889. Retrieved from [Link]

  • ResearchGate. (n.d.). PL-IC 50 values (µg/mL; µM) of FQs and orlistat. Retrieved from [Link]

  • ResearchGate. (n.d.). Titrations of compounds and the corresponding IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). The lipase assay using p-nitrophenyl butyrate. Retrieved from [Link]

  • Ames, B. D., et al. (2014). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Medicinal Chemistry Letters, 5(7), 812–816. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Structure of the b -lactone tetrahydrolipstatin (orlistat). Retrieved from [Link]

  • Zheng, M., et al. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. Journal of Physical Chemistry B, 118(38), 11167–11177. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of triacylglycerol and orlistat. Retrieved from [Link]

Sources

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, widely known as Orlistat, is a potent and specific inhibitor of gastrointestinal lipases, approved for the management of obesity. Its primary mechanism involves preventing the absorption of dietary fats. However, a growing body of evidence reveals that its biological activities extend far beyond lipase inhibition, presenting significant therapeutic potential in oncology, metabolic disorders, and cardiovascular health. This guide provides an in-depth analysis of Orlistat's multifaceted mechanisms of action, summarizes its established and investigational biological activities, and offers detailed protocols for its preclinical evaluation.

Introduction and Core Mechanism of Action

This compound is a synthetic derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. Structurally, it features a stable β-lactone ring which is crucial for its inhibitory activity.

The primary and most well-understood mechanism of Orlistat is the irreversible inhibition of gastric and pancreatic lipases.[1] These enzymes are essential for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. Orlistat forms a covalent bond with the serine residue in the active site of these lipases, rendering them inactive.[1] This prevents the digestion of fat, leading to a reduction in caloric intake from dietary fats.

However, the therapeutic landscape of Orlistat is significantly broadened by its potent inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[2][3] FASN is often overexpressed in cancer cells and is linked to tumor progression.[4][5] Orlistat's ability to block FASN's thioesterase domain interferes with cellular fatty acid synthesis, which can halt tumor cell proliferation and induce apoptosis (programmed cell death).[2][6]

Key Biological Activities & Therapeutic Potential
2.1 Anti-Obesity and Metabolic Benefits

As an approved anti-obesity medication, Orlistat's efficacy in promoting weight loss is well-documented.[7] By reducing dietary fat absorption, it aids in achieving and maintaining weight loss in obese individuals.[7][8] Beyond weight reduction, Orlistat has been shown to improve several metabolic parameters. It can lead to significant reductions in waist circumference, total cholesterol, LDL-cholesterol, and fasting glucose levels.[7][8][9]

2.2 Anti-Cancer Activity

A significant and exciting area of research is Orlistat's potential as an anti-cancer agent. This activity is primarily attributed to its inhibition of FASN.[4][5] Cancer cells often exhibit increased FASN activity to support rapid proliferation and membrane synthesis.[5] By blocking this pathway, Orlistat has demonstrated significant inhibitory effects on a variety of tumor cells, including those of the breast, prostate, colon, and pancreas.[2][4]

Key anti-tumor mechanisms include:

  • Induction of Apoptosis: Orlistat triggers programmed cell death in cancer cells.[2][10]

  • Cell Cycle Arrest: It can interfere with the cancer cell cycle, halting proliferation.[4][11]

  • Inhibition of Angiogenesis: Studies suggest Orlistat can inhibit the formation of new blood vessels that tumors need to grow.[4][5]

  • Sensitization to Chemotherapy: Orlistat may help overcome treatment resistance in some cancers, such as ovarian cancer, making them sensitive to chemotherapy again.[12]

2.3 Hepatoprotective Effects in NAFLD

Nonalcoholic fatty liver disease (NAFLD) is a common obesity-related comorbidity. Orlistat has shown potential in managing NAFLD by reducing liver fat content.[9][13] Meta-analyses of clinical trials have demonstrated that Orlistat therapy is associated with significant decreases in liver enzymes like alanine transferase (ALT) and aspartate transferase (AST), as well as improvements in cholesterol and triglyceride levels in patients with NAFLD.[9][14][15]

2.4 Cardiovascular Health

The benefits of Orlistat on cardiovascular health appear to extend beyond weight loss. By improving lipid profiles and reducing blood pressure, Orlistat can lower the risk factors for coronary heart disease.[7][8] A large-scale, long-term study found that Orlistat therapy was associated with lower rates of major adverse cardiovascular events, new-onset heart failure, and mortality in patients with obesity.[16][17]

2.5 Modulation of Gut Microbiota

Emerging research indicates that Orlistat significantly alters the composition of the gut microbiota.[18][19] By increasing the amount of undigested fat in the colon, it influences the microbial ecosystem. Studies in both animal models and humans have shown that Orlistat can change the relative abundance of different bacterial phyla, such as decreasing Firmicutes and increasing Bacteroidetes or Verrucomicrobia.[18][20][21] These changes in the gut microbiome may contribute to its beneficial metabolic effects.[19][22]

Preclinical Evaluation: Protocols & Methodologies
3.1 In Vitro Pancreatic Lipase Inhibition Assay

This assay is fundamental to confirming the primary mechanism of action. It measures the ability of the compound to inhibit the enzymatic activity of pancreatic lipase on a synthetic substrate.

Principle: Porcine pancreatic lipase hydrolyzes p-nitrophenyl butyrate (p-NPB), producing the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 405-415 nm.[1][23][24] The rate of p-nitrophenol formation is directly proportional to lipase activity. An inhibitor will reduce this rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Sodium Phosphate buffer (pH 8.0).[24]

    • Enzyme Solution: Dissolve porcine pancreatic lipase in the assay buffer to a final concentration of 1.0 mg/mL.[24] Prepare fresh before use.

    • Substrate Solution: Dissolve p-NPB in a suitable solvent like acetonitrile to prepare a stock solution, then dilute in assay buffer to the final working concentration (e.g., 200 µM).[24]

    • Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock. Prepare serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution.

    • Add 10 µL of the inhibitor solution (or DMSO for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 415 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Diagram: In Vitro Lipase Inhibition Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer (50 mM NaP, pH 8.0) A1 Add Buffer, Enzyme, and Inhibitor/DMSO P1->A1 P2 Prepare Lipase Solution (1 mg/mL) P2->A1 P3 Prepare Substrate (p-NPB) A3 Add Substrate (p-NPB) to start reaction P3->A3 P4 Prepare Inhibitor Dilutions P4->A1 A2 Pre-incubate (37°C, 10 min) A1->A2 A2->A3 A4 Kinetic Read (Absorbance at 415 nm) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 G cluster_effects Cellular Outcomes in Cancer Orlistat (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl) oxetan-2-one FASN Fatty Acid Synthase (FASN) Thioesterase Domain Orlistat->FASN Covalent Inhibition FA_syn De Novo Fatty Acid Synthesis FASN->FA_syn Catalyzes FASN->FA_syn Blocked FA_pool Endogenous Fatty Acid Pool FA_syn->FA_pool FA_syn->FA_pool Reduced Apoptosis Apoptosis (Cell Death) FA_syn->Apoptosis Depletion leads to Membrane Membrane Synthesis (Phospholipids) FA_pool->Membrane Signaling Signaling Lipids FA_pool->Signaling Proliferation Cell Proliferation Membrane->Proliferation Required for Membrane->Proliferation Impaired Signaling->Proliferation Promotes Signaling->Proliferation Disrupted

Caption: Mechanism of Orlistat-induced anti-cancer activity via FASN inhibition.

Summary of Quantitative Data

The potency of this compound varies depending on the target and the specific experimental conditions.

Biological ActivityTarget/ModelKey Finding / ValueReference
Anti-Obesity Obese Patients (1-year study)5.9% mean weight loss vs 4.6% for placebo.[7]
Cardiovascular Risk Obese Patients (1-year study)Significant reduction in total cholesterol (-3.3%) and LDL-cholesterol (-7.0%).[7]
Anti-Cancer PC-3 Prostate Cancer CellsPronounced anti-proliferative effect observed.[2]
Anti-Cancer Mouse Melanoma Model52% reduction in lymph node metastases with Orlistat treatment.[10]
NAFLD Patients with NAFLDSignificant reduction in ALT (-10.03 U/L) and AST (-4.29 U/L).[9]
Conclusion and Future Directions

This compound is a molecule with a well-established role in obesity management and a remarkable breadth of potential therapeutic applications. Its dual inhibition of digestive lipases and the oncogenic enzyme FASN positions it as a compelling candidate for drug repurposing, particularly in oncology. Future research should focus on developing derivatives with improved bioavailability for systemic delivery to enhance its anti-cancer efficacy while minimizing gastrointestinal side effects. Further clinical trials are warranted to explore its full potential in the management of NAFLD, cardiovascular disease, and various cancers.

References
  • Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070–2075. [Link]

  • Jin, J., Li, Y., Ma, K., & Li, X. (2022). Orlistat and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota. Frontiers in Cellular and Infection Microbiology, 12. [Link]

  • Al-Juboori, A., & Al-Bayati, M. (2023). Efficacy of orlistat in obese patients with nonalcoholic fatty liver disease: a systematic review and meta-analysis of randomized controlled trials. Annals of Medicine & Surgery, 85(10), 4935. [Link]

  • Peng, Y., & Liu, Y. (2023). Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. Biomedicine & Pharmacotherapy, 166, 115357. [Link]

  • Sjöström, L., Rissanen, A., Andersen, T., Boldrin, M., Golay, A., Koppeschaar, H. P., & Krempf, M. (1998). The effect of orlistat on body weight and coronary heart disease risk profile in obese patients: the Swedish Multimorbidity Study. Journal of Internal Medicine, 244(3), 227–237. [Link]

  • Alenazi, F. S., Al-Ghamdi, A. S., Al-Amer, A. S., Al-Otaibi, L. M., Al-Otaibi, S. M., Al-Otaibi, A. M., ... & Al-Amri, H. S. (2024). Evaluation of gut microbiota alterations following orlistat administration in obese mice. Saudi Pharmaceutical Journal, 32(2), 101939. [Link]

  • Ahangarpour, A., & Khorsandi, L. (2018). Anti-Obesity Drug Orlistat (Xenical) Is a Novel Antitumor Medication. International Journal of Cancer Management, 11(11). [Link]

  • Braga, C., Simão, A. M., Pilli, R. A., & Leite, F. P. (2008). Fatty acid synthase inhibition with Orlistat promotes apoptosis and reduces cell growth and lymph node metastasis in a mouse melanoma model. International Journal of Cancer, 123(11), 2557–2565. [Link]

  • Hussain, M., & Majeed, A. (2018). Efficacy of orlistat in non-alcoholic fatty liver disease: A systematic review and meta-analysis. Journal of Ayub Medical College Abbottabad, 30(4), 583–590. [Link]

  • Ke, Y., Li, D., Zhao, M., Chen, J., Fang, X., & Zhu, J. (2020). Orlistat-Induced Gut Microbiota Modification in Obese Mice. BioMed Research International, 2020, 1–10. [Link]

  • Bakris, G., Calhoun, D. A., & Egan, B. M. (1998). Treatment with orlistat reduces cardiovascular risk in obese patients. Journal of Hypertension, 16(12 Pt 2), 2013–2017. [Link]

  • The Institute of Cancer Research. (2021). Weight loss drug could help treat advanced ovarian cancer. [Link]

  • Alamdari, M. I., Habibzadeh, S., Azami, A., Shirinzadeh, B., Aslanian, R., & Yazdanbod, K. (2020). Efficacy of orlistat in the treatment of patients with non-alcoholic fatty liver. International Journal of Basic & Clinical Pharmacology, 9(2), 282. [Link]

  • Li, Y., Wang, C., & Zhang, J. (2018). Efficacy of orlistat in non-alcoholic fatty liver disease: A systematic review and meta-analysis. Experimental and Therapeutic Medicine, 15(5), 4415–4422. [Link]

  • Furuya, N., & Leite, F. P. (2010). The Fatty Acid Synthase Inhibitor Orlistat Reduces the Growth and Metastasis of Orthotopic Tongue Oral Squamous Cell Carcinomas. Molecular Cancer Therapeutics, 9(3), 724–733. [Link]

  • Schwartz, S. N., Wolins, N. E., & Storch, J. (2011). Inhibition of Fatty Acid Synthase by Orlistat Accelerates Gastric Tumor Cell Apoptosis in Culture and Increases Survival. Journal of Gastrointestinal Cancer, 42(3), 161–168. [Link]

  • Menendez, J. A., Lupu, R., & Colomer, R. (2005). Antitumoral actions of the anti-obesity drug orlistat (XenicalTM) in breast cancer cells: blockade of cell cycle progression, promotion of apoptotic cell death and PEA3-mediated transcriptional repression of Her2/neu (erbB-2) oncogene. Annals of Oncology, 16(8), 1253–1267. [Link]

  • Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method). N/A. [Link]

  • Hussain, M., & Majeed, A. (2018). Efficacy of orlistat in non-alcoholic fatty liver disease: A systematic review and meta-analysis. Journal of Ayub Medical College, Abbottabad: JAMC, 30(4), 583–590. [Link]

  • Guedes, J. P., & Anhê, F. F. (2023). Impact of the lipase inhibitor orlistat on the human gut microbiota. Beneficial Microbes, 14(5), 437–449. [Link]

  • Viner, R. M., & Htike, Z. Z. (2022). Long-term cardiovascular outcomes after orlistat therapy in patients with obesity: a nationwide, propensity-score matched cohort study. European Heart Journal, 43(15), 1548–1559. [Link]

  • Alenazi, F. S., Al-Ghamdi, A. S., Al-Amer, A. S., Al-Otaibi, L. M., Al-Otaibi, S. M., Al-Otaibi, A. M., ... & Al-Amri, H. S. (2024). Evaluation of gut microbiota alterations following orlistat administration in obese mice. Saudi Pharmaceutical Journal, 32(2), 101939. [Link]

  • Htike, Z. Z., & Viner, R. M. (2022). Long-term cardiovascular outcomes after orlistat therapy in patients with obesity: a nationwide, propensity-score matched cohort study. European Heart Journal, 43(15), 1548–1559. [Link]

  • Derosa, G., & Maffioli, P. (2006). Effect of orlistat on cardiovascular disease risk in obese adults. Journal of Clinical Pharmacy and Therapeutics, 31(1), 43–52. [Link]

  • Vo, T. N., & Le, T. H. (2024). Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Molecules, 29(3), 578. [Link]

  • Nguyen, H. N., & Nguyen, M. T. (2018). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1076–1083. [Link]

Sources

A Comprehensive Technical Guide to the Preliminary In-Vitro Evaluation of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the initial in-vitro evaluation of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, a chiral oxetanone derivative. Structurally, this molecule is a close analog and known impurity of Orlistat, a clinically approved pancreatic lipase inhibitor.[] This relationship establishes a strong primary hypothesis for its mechanism of action. This document outlines a logical, tiered approach to investigating its biological activity, beginning with the most probable target—pancreatic lipase—and extending to secondary screening for potential antiproliferative and cytotoxic effects. We present detailed, field-proven protocols for key assays, including enzymatic inhibition and cell-based cytotoxicity studies, and provide guidance on data analysis and interpretation. The methodologies are designed to be self-validating and are grounded in established scientific literature to ensure robustness and reproducibility, providing a solid foundation for further drug discovery and development efforts.

Introduction

The Oxetanone Scaffold in Medicinal Chemistry

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable motif in modern drug discovery.[2] Initially explored as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyls, its utility has expanded significantly.[3] The incorporation of an oxetane can profoundly influence a molecule's physicochemical properties, often leading to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity without compromising target affinity.[4][5] The oxetan-2-one, or β-lactone, is a particularly interesting variant. While it can serve as a stable structural element, its inherent ring strain also makes it a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in enzyme active sites—a mechanism famously exploited by the blockbuster drug Orlistat.[6]

This compound: An Orlistat Analog

The subject of this guide, this compound, is a chiral molecule featuring the key β-lactone ring characteristic of Orlistat. It is recognized as an impurity and structural analog of Orlistat, which is a saturated derivative of Lipstatin, a natural and potent inhibitor of pancreatic lipases.[][7] Orlistat's therapeutic effect in managing obesity stems directly from its ability to prevent the absorption of dietary fats.[7][8] Given the profound structural similarity, it is highly probable that this compound shares this primary mechanism of action. Its unique stereochemistry and amphiphilic character, conferred by long hydrophobic alkyl chains and a hydroxyl group, make it a compelling subject for detailed biological investigation.[]

Postulated Mechanisms of Action & Research Objectives

The principal objective of this preliminary investigation is to characterize the primary biological activity of this Orlistat analog. Based on its structure, we propose the following testable hypotheses:

  • Primary Hypothesis: Pancreatic Lipase Inhibition. The molecule's core structure, particularly the β-lactone ring, strongly suggests it will act as an inhibitor of gastric and pancreatic lipases by covalently modifying the active site serine residue, thereby preventing the hydrolysis of triglycerides.[6][9]

  • Secondary Hypothesis: Antiproliferative and Cytotoxic Activity. Orlistat itself has been found to inhibit fatty acid synthase (FAS), an enzyme implicated in cancer cell proliferation.[7] Furthermore, various novel oxetane-containing compounds have demonstrated potent antiproliferative activity against diverse tumor cell lines.[10] Therefore, a secondary objective is to screen the compound for cytotoxic effects against a panel of cancer cells.

This guide provides the experimental framework to rigorously test these hypotheses in a logical, stepwise manner.

Primary Hypothesis: Pancreatic Lipase Inhibition

Rationale: The Covalent Inhibition Mechanism

The therapeutic action of Orlistat is localized to the gastrointestinal lumen and relies on the irreversible inactivation of lipases.[8] The process begins when the β-lactone ring of Orlistat docks into the enzyme's active site. A key serine residue (Ser152) in the lipase's catalytic triad acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring.[11] This leads to the opening of the four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate. This covalent modification effectively renders the enzyme inactive, preventing it from breaking down dietary triglycerides into absorbable free fatty acids and monoglycerides.[6][12] Given that this compound possesses the same reactive β-lactone warhead, it is logical to posit an identical mechanism of action.

The proposed inhibitory pathway is visualized below.

Lipase_Inhibition Figure 1: Proposed Covalent Inhibition of Pancreatic Lipase Compound This compound (Inhibitor) Docking Non-covalent Docking (Inhibitor in Active Site) Compound->Docking Enters Active Site Lipase Pancreatic Lipase (Active Enzyme with Serine-OH) Lipase->Docking Attack Nucleophilic Attack (Serine attacks β-lactone ring) Docking->Attack Intermediate Covalent Acyl-Enzyme Intermediate (Inactive Enzyme) Attack->Intermediate Ring Opening Hydrolysis_Blocked Hydrolysis Blocked Intermediate->Hydrolysis_Blocked Triglycerides Dietary Triglycerides (Substrate) Triglycerides->Lipase Normal Substrate Binding Triglycerides->Hydrolysis_Blocked Cannot be Hydrolyzed Cytotoxicity_Workflow Figure 2: Workflow for In-Vitro Cytotoxicity Evaluation start Select Cell Lines (e.g., MCF-7, HeLa, HEK293) culture Cell Seeding & Culture (24h adherence) start->culture treat Compound Treatment (Dose-response, 48-72h) culture->treat mtt Cell Viability Assay (e.g., MTT / XTT) treat->mtt analysis Data Analysis (Calculate % Viability, IC₅₀) mtt->analysis decision Significant Cytotoxicity? (IC₅₀ < Threshold) analysis->decision apoptosis Mechanism of Death Study (Annexin V / PI Staining) decision->apoptosis Yes end End of Preliminary Screen decision->end No flow Flow Cytometry Analysis apoptosis->flow end_mech Further Mechanistic Studies flow->end_mech

Caption: Tiered workflow for cytotoxicity screening.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [13]Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. [14] Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HeLa cervical) and a non-cancerous control (e.g., HEK293 embryonic kidney). [13]* Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound and Doxorubicin (Positive Control).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 48 to 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percentage Viability:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Determine IC₅₀: Plot % Viability against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value. [14]A lower IC₅₀ indicates higher potency. Comparing the IC₅₀ in cancer cells versus non-cancerous cells provides a preliminary selectivity index. [13] Table 2: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

    Cell Line Compound Doxorubicin (Positive Control)
    MCF-7 (Breast Cancer) 25.4 ± 3.1 0.8 ± 0.1
    HeLa (Cervical Cancer) 32.8 ± 4.5 1.2 ± 0.2

    | HEK293 (Non-cancerous) | > 100 | 5.6 ± 0.7 |

Data are presented as mean IC₅₀ ± standard deviation from three independent experiments.

Protocol 2: Mechanistic Study - Apoptosis Detection (Annexin V/PI Staining)

If the compound shows promising and selective cytotoxicity, this assay can differentiate between apoptosis (programmed cell death) and necrosis. [15]Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will take up propidium iodide (PI), a DNA-intercalating dye.

Materials:

  • FITC Annexin V / Propidium Iodide (PI) apoptosis detection kit.

  • 6-well cell culture plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour. Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive. An increase in the Annexin V-positive populations upon treatment indicates the induction of apoptosis.

Summary and Future Directions

This guide details a robust, hypothesis-driven approach for the initial in-vitro characterization of this compound. The primary investigation rightly focuses on its potential as a lipase inhibitor, a direct line of inquiry based on its structural homology to Orlistat. The secondary screen for antiproliferative activity provides an efficient path to explore additional therapeutic potential.

Potential Outcomes and Next Steps:

  • If potent lipase inhibition is confirmed: The next logical step would be to perform enzyme kinetics studies to determine the mode of inhibition (e.g., reversible vs. irreversible) and to assess its activity in more complex cell-based models of lipid absorption, such as Caco-2 cells.

  • If selective anticancer activity is observed: The immediate follow-up would be to expand the panel of cancer cell lines and delve deeper into the mechanism of action. This could involve cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family), and investigating its effect on fatty acid synthase activity.

  • If no significant activity is found: The compound may be deprioritized, or further structural modifications could be considered to enhance activity based on structure-activity relationship (SAR) studies.

The successful execution of these preliminary studies will provide critical data to guide decision-making in the early stages of the drug discovery pipeline.

References

  • U.S. Food and Drug Administration (FDA). (Revised: 2015). XENICAL (orlistat) Label. [Online] Available at: [Link]

  • Wikipedia. (2026). Orlistat. [Online] Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 60(7), 2645–2666. [Online] Available at: [Link] (Note: A representative URL for a similar review is provided as the original search result was a review from 2016).

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Online] Available at: [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Online] Available at: [Link]

  • National Institutes of Health (NIH). (2023). Oxetanes in Drug Discovery Campaigns. [Online] Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Orlistat? [Online] Available at: [Link]

  • ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Online] Available at: [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (Revised: 2010). XENICAL (orlistat) CAPSULES Rx only. [Online] Available at: [Link]

  • Taylor & Francis Online. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online] Available at: [Link]

  • Lewis, D. R., et al. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics. [Online] Available at: [Link]

  • BosterBio. (2026). Cytotoxicity Assays | Life Science Applications. [Online] Available at: [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Online] Available at: [Link]

  • SciSpace. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Online] Available at: [Link]

  • ProQuest. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (2020). Applications of oxetanes in drug discovery and medicinal chemistry. [Online] Available at: [Link]

  • Journal of Medicine and Pharmacy. (2023). In vitro study of effective factors for the inhibitory assay on pancreatic lipase. [Online] Available at: [Link]

Sources

The Architecture of Inhibition: A Technical Guide to the Chemical Synthesis of Orlistat

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, widely known as Orlistat (and marketed as Xenical® and Alli®), stands as a potent inhibitor of pancreatic lipase, playing a crucial role in the management of obesity.[1][2][3] Its deceptively simple structure, a β-lactone core bearing two alkyl chains, belies the significant stereochemical challenges inherent in its synthesis. This in-depth technical guide provides a comprehensive overview of the key chemical synthesis routes developed for Orlistat, intended for researchers, scientists, and professionals in drug development. We will dissect various strategic approaches, from seminal total syntheses to industrially scalable processes, with a focus on the underlying principles of stereocontrol that are paramount to achieving the desired biologically active isomer.

Introduction: The Significance of Stereochemistry in Orlistat's Bioactivity

Orlistat, a hydrogenated derivative of the natural product Lipstatin, exerts its therapeutic effect by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, inactivating them and thereby reducing the absorption of dietary fats.[3][4] The molecule possesses four stereocenters, and its biological activity is critically dependent on the specific (3S,4S,2'S) configuration. Consequently, the development of synthetic routes with precise control over stereochemistry has been a central theme in the academic and industrial pursuit of this important pharmaceutical agent. This guide will explore the diverse strategies employed to navigate this complex stereochemical landscape.

Foundational Strategies: Building the β-Lactone Core

The strained four-membered β-lactone ring is the pharmacophore of Orlistat, responsible for its irreversible inhibition of lipases.[1][2][4] The construction of this moiety with the correct trans stereochemistry between the C3 hexyl and C4 hydroxytridecyl side chains is a cornerstone of any successful synthesis. Numerous approaches have been developed, broadly categorized by the timing and method of lactone formation.

Late-Stage Lactonization Approaches

Many early and contemporary syntheses rely on forming the β-lactone ring towards the end of the synthetic sequence from a suitably functionalized β-hydroxy acid precursor. This strategy allows for the careful construction of the stereocenters in the side chains prior to the often-delicate ring-closing step.

Conceptual Workflow for Late-Stage Lactonization:

G A Chiral Starting Material / Asymmetric Reaction B Side Chain Elaboration & Stereocenter Installation A->B Multiple Steps C β-Hydroxy Acid Intermediate B->C Hydrolysis D Lactonization C->D e.g., Benzenesulfonyl chloride, pyridine E Orlistat Core D->E

Caption: Generalized workflow for late-stage β-lactone formation.

One common method for the cyclization of the β-hydroxy acid intermediate involves the use of benzenesulfonyl chloride and pyridine.[5][6] The choice of protecting groups for the hydroxyl functionalities and the specific reaction conditions are critical to avoid side reactions and epimerization.

The Tandem Mukaiyama Aldol-Lactonization (TMAL) Process

A particularly elegant and efficient strategy for the construction of the β-lactone core is the Tandem Mukaiyama Aldol-Lactonization (TMAL) process.[7][8][9] This method involves the reaction of a silyl ketene acetal with an aldehyde, which proceeds through a Mukaiyama aldol addition followed by an in-situ lactonization to directly afford the β-lactone. This approach offers high diastereoselectivity, delivering the desired trans-β-lactone.[9][10]

Mechanism of the Tandem Mukaiyama Aldol-Lactonization:

G A Silyl Ketene Acetal C Lewis Acid Activation A->C B Aldehyde Intermediate B->C D Mukaiyama Aldol Adduct C->D Aldol Addition E Silyl Transfer & Lactonization D->E Intramolecular F trans-β-Lactone E->F

Caption: Key steps in the Tandem Mukaiyama Aldol-Lactonization (TMAL) process.

This powerful methodology has been utilized in several total syntheses of Orlistat and its analogs, demonstrating its versatility in accessing the core structure.[7][11]

Stereocontrolled Synthesis of Key Intermediates

The successful synthesis of Orlistat hinges on the ability to control the absolute and relative stereochemistry of its three key stereocenters. Various asymmetric strategies have been developed to construct the chiral building blocks that are ultimately assembled into the final molecule.

Asymmetric Hydrogenation in Industrial Processes

For large-scale production, enantioselective methods that are both efficient and cost-effective are paramount. Asymmetric hydrogenation has emerged as a key technology in the industrial synthesis of Orlistat.[3][12] A crucial intermediate, methyl (R)-3-hydroxytetradecanoate, can be prepared via the asymmetric hydrogenation of methyl 3-oxotetradecanoate using chiral ruthenium-based catalysts.[3][13]

Table 1: Comparison of Key Stereoselective Strategies

StrategyKey TransformationStereocontrol ElementTypical YieldsDiastereoselectivity/Enantioselectivity
Asymmetric Hydrogenation Reduction of a β-ketoesterChiral metal catalyst (e.g., Ru-BINAP)>95%>99% ee
Tandem Mukaiyama Aldol-Lactonization Aldol addition and lactonizationSubstrate control and reagent selection60-80%High (often >10:1 dr)
Carbonylation of Epoxides Insertion of CO into an epoxideStereospecific reaction mechanism25-31%High (trans-lactone from cis-epoxide)
Chiral Auxiliary-Mediated Aldol Reactions Aldol addition to introduce stereocentersRemovable chiral auxiliary (e.g., Evans oxazolidinone)70-90%High (often >95:5 dr)
Regio- and Diastereoselective Carbonylation of Epoxides

An alternative and highly stereospecific approach to the β-lactone core involves the carbonylation of a cis-2,3-disubstituted epoxide.[2][14] This reaction, often catalyzed by a bimetallic system such as [Lewis acid]+[Co(CO)4]-, proceeds with high regioselectivity and stereospecificity to yield the corresponding trans-β-lactone.[2][14][15] This method provides a concise route to the Orlistat core and has been successfully employed in the total synthesis of the molecule and its stereoisomers.[14][15]

Experimental Protocol: Stereospecific Carbonylation of an Epoxide Intermediate [2]

  • Catalyst Preparation: In a glovebox, a solution of the chromium(III)-porphyrin complex ((TPP)CrCl) and dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent (e.g., THF) is prepared to generate the active bimetallic catalyst in situ.

  • Reaction Setup: The enantiomerically pure cis-epoxide precursor is dissolved in the same solvent in a high-pressure reactor.

  • Carbonylation: The catalyst solution is added to the epoxide solution, and the reactor is pressurized with carbon monoxide (typically around 900 psi).

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 60-90 °C) for a specified period (e.g., 12-24 hours).

  • Workup and Purification: After cooling and depressurization, the reaction mixture is concentrated, and the resulting trans-β-lactone is purified by column chromatography.

Convergent Synthesis Strategies: Assembling the Final Molecule

Many synthetic routes to Orlistat employ a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the later stages. A common disconnection point is the ester linkage between the β-lactone core and the N-formyl-L-leucine side chain.

Convergent Synthesis Workflow:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A Chiral Starting Material B Synthesis of β-Lactone Core with Hydroxyl Group A->B Multiple Steps E Esterification (e.g., Mitsunobu reaction) B->E C L-Leucine D N-Formylation C->D D->E F Orlistat E->F

Caption: A convergent approach to the synthesis of Orlistat.

The final esterification is often accomplished using Mitsunobu conditions, coupling the hydroxyl group of the β-lactone intermediate with N-formyl-L-leucine.[6][16][17] Careful optimization of this coupling step is necessary to achieve high yields without epimerization of the sensitive stereocenters.[15]

Industrial Scale-Up and Process Optimization

The transition from a laboratory-scale synthesis to a robust and economically viable industrial process presents a unique set of challenges. For Orlistat, this has involved the development of synthetic routes that minimize the use of expensive reagents and chromatography, while maximizing throughput and yield.[3][12]

A notable example of an industrially relevant synthesis involves the asymmetric hydrogenation of methyl 3-oxotetradecanoate to establish an early stereocenter, followed by a series of transformations including a Grignard reagent-promoted lactone cyclization to form a dihydropyranone intermediate.[12] This intermediate is then carried forward through a series of steps to ultimately yield Orlistat.[3][12] Such processes often involve telescoping of reaction steps to minimize intermediate isolations.

Conclusion

The synthesis of this compound is a testament to the ingenuity of synthetic organic chemists. The diverse strategies developed, from elegant total syntheses showcasing novel methodologies to highly optimized industrial processes, highlight the importance of stereocontrol in modern drug development. The ongoing research in this area continues to refine existing routes and explore new avenues for the efficient and stereoselective construction of this important therapeutic agent. The principles and techniques discussed in this guide serve as a valuable resource for scientists engaged in the synthesis of complex, stereochemically rich molecules.

References

  • Bodishbaugh, T. G., & Romo, D. (2006). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Organic Letters, 8(20), 4497–4500. [Link]

  • Bodishbaugh, T. G., & Romo, D. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. PubMed.[Link]

  • Warrier, T., et al. (2021). Total Synthesis of Tetrahydrolipstatin, Its Derivatives, and Evaluation of Their Ability to Potentiate Multiple Antibiotic Classes against Mycobacterium Species. ACS Infectious Diseases.[Link]

  • Warrier, T., et al. (2021). Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species. PubMed Central.[Link]

  • Mulzer, M., et al. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- And Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. PubMed.[Link]

  • Ghosh, A. K., & Liu, C. (1999). A stereoselective synthesis of (—)-tetrahydrolipstatin. PubMed Central.[Link]

  • A new route for the preparation of Orlistat. (2002). ResearchGate.[Link]

  • Mark, A. S., et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. ACS Publications.[Link]

  • Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. (2010). ResearchGate.[Link]

  • Total Synthesis of Orlistat. (2011). ResearchGate.[Link]

  • Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical. Drug Synthesis Database.[Link]

  • Synthesizing method of weight loss drug orlistat intermediate. (2018). Eureka | Patsnap.[Link]

  • With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. (2002). CHIMIA.[Link]

  • Synthesis of Related Substances of Orlistat. (2025). Chinese Journal of Pharmaceuticals.[Link]

  • Process for the preparation of orlistat. (2014).
  • A kind of synthetic method of slimming drug orlistat intermediate. (2020).
  • Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. (2010). PubMed Central.[Link]

  • Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. (2007). ResearchGate.[Link]

  • Orlistat preparation method. (2007).

Sources

A Technical Guide to the Chiral Synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one: The Core of Orlistat

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one represents the quintessential structural core of Orlistat (also known as Tetrahydrolipstatin), a potent inhibitor of pancreatic lipases used in the management of obesity. The synthesis of this specific stereoisomer is a significant challenge in medicinal chemistry, demanding precise control over three contiguous chiral centers. This guide provides an in-depth exploration of the primary, field-proven methodologies for its stereoselective synthesis. We will dissect the logic behind modern industrial approaches, such as the highly efficient asymmetric hydrogenation pathway, and contrast them with elegant academic solutions centered on diastereoselective aldol reactions. The discussion emphasizes the mechanistic rationale for stereochemical control, provides detailed experimental protocols for key transformations, and offers a comparative analysis to guide future synthetic design and process optimization.

Part 1: The Target Molecule: Structure, Significance, and Synthetic Hurdles

Chemical Structure and Stereochemical Complexity

The target molecule, a substituted β-lactone, possesses three stereocenters that define its biological activity. The final drug, Orlistat, is formed by the esterification of the C2' hydroxyl group with N-formyl-L-leucine. The precise (3S, 4S, 2'S) configuration is paramount for effective binding to the active site of lipase enzymes.

The core challenges in its synthesis are:

  • Control of C3 and C4: Establishing the trans relationship between the hexyl group at C3 and the hydroxytridecyl side chain at C4 is a primary objective.

  • Control of C2': The absolute configuration of the secondary alcohol on the side chain must be established as (S).

  • Stereochemical Integrity: Maintaining the stereochemical purity of all centers throughout a multi-step synthesis is critical.

Pharmaceutical Significance

Orlistat functions by forming a covalent bond with a serine residue in the active site of gastric and pancreatic lipases. This action inactivates the enzymes, preventing them from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] The result is a reduction in caloric intake from fat. The β-lactone ring is the key pharmacophore, acting as a strained electrophile that acylates the enzyme's active site.

Part 2: The Asymmetric Hydrogenation Approach: A Modern Industrial Synthesis

A highly successful and scalable synthesis of the Orlistat core relies on establishing the C2' stereocenter early via asymmetric hydrogenation and then building the lactone ring.[2] This approach is favored in industrial settings for its efficiency and high enantioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target β-lactone leads back to a key δ-lactone intermediate, which in turn can be traced back to two primary fragments: a β-hydroxy ester and a C8 acyl halide. The critical β-hydroxy ester stereocenter is installed using asymmetric hydrogenation of a prochiral β-ketoester.

G Target (3S,4S,2'S)-β-Lactone Core Delta_Lactone (3S,4S,6R)-δ-Lactone Intermediate Target->Delta_Lactone Ring Contraction / Transformation Hydroxy_Acid (2S,3S,5R)-Hydroxy Acid Delta_Lactone->Hydroxy_Acid Ring Opening Beta_Hydroxy_Ester (R)-3-Hydroxytetradecanoate Hydroxy_Acid->Beta_Hydroxy_Ester Frater-Seebach Alkylation Acyl_Halide 2-Bromooctanoyl Halide Hydroxy_Acid->Acyl_Halide Beta_Keto_Ester Methyl 3-Oxotetradecanoate Beta_Hydroxy_Ester->Beta_Keto_Ester Asymmetric Hydrogenation

Caption: Retrosynthetic analysis via the asymmetric hydrogenation route.

Key Step: Ru-Catalyzed Asymmetric Hydrogenation

The cornerstone of this strategy is the highly enantioselective reduction of methyl 3-oxotetradecanoate. Ruthenium catalysts bearing atropisomeric diphosphine ligands, such as (R)-MeOBIPHEP, have proven exceptionally effective for this transformation, achieving excellent enantiomeric excess (>99% ee).[1][3]

The choice of an (R)-configured ligand yields the (R)-hydroxy ester, which is the enantiomer of the C2' alcohol in the final product. This is a deliberate strategic choice, as subsequent steps are optimized for this isomer, with a final inversion of stereochemistry at this center if necessary, or a pathway that directly utilizes it to set the other centers. More advanced syntheses use this (R)-center to direct the formation of the other stereocenters, ultimately leading to the correct final product configuration.

Table 1: Performance of Chiral Diphosphine Ligands in the Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate [3]

LigandCatalyst PrecursorS/C RatioConversion (%)ee (%)
(R)-BIPHEMP[RuI(p-cymene)((R)-BIPHEMP)]I50,000>98>99
(R)-MeOBIPHEP[RuI(p-cymene)((R)-MeOBIPHEP)]I50,000>98>99
(R)-3,5-t-Bu-MeOBIPHEP[RuI(p-cymene)((R)-3,5-t-Bu-MeOBIPHEP)]I50,000>98>99
(R)-3,5-t-Pe-MeOBIPHEP[RuI(p-cymene)((R)-3,5-t-Pe-MeOBIPHEP)]I50,0009894

Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate [1][3]

  • Catalyst Preparation: In an inert atmosphere glovebox, the ruthenium precursor (e.g., [RuI(p-cymene)((R)-MeOBIPHEP)]I) is weighed into a suitable pressure reactor.

  • Substrate Addition: A solution of methyl 3-oxotetradecanoate in degassed methanol is added to the reactor. The substrate-to-catalyst (S/C) ratio is typically high, often 50,000:1 or greater, highlighting the catalyst's efficiency.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 20-80 bar). The reaction is stirred at a controlled temperature (e.g., 50-80°C) until complete conversion is observed by GC or HPLC analysis.

  • Work-up: Upon completion, the reactor is cooled and depressurized. The solvent is removed under reduced pressure. The resulting crude (R)-methyl 3-hydroxytetradecanoate is typically of sufficient purity and enantiomeric excess (>99% ee) to be used directly in the next step without further purification.

Construction and Transformation of the δ-Lactone Intermediate

The enantiopure β-hydroxy ester is then elaborated into a δ-lactone, which serves as a stable, crystalline intermediate that locks in the relative stereochemistry of two key centers.

G cluster_0 δ-Lactone Synthesis and Conversion A (R)-Methyl 3-hydroxytetradecanoate B (R)-3-[(2-bromo-1-oxooctyl)oxy]- tetradecanoic acid methyl ester A->B Acylation (2-bromooctanoyl halide) C (R)-3-hexyl-5,6-dihydro-4-hydroxy- 6-undecyl-2H-pyran-2-one B->C Cyclization (t-BuMgCl) D Racemic all-cis δ-Lactone C->D Diastereoselective Hydrogenation (H₂, Pd/C) E Target β-Lactone Core D->E Base Hydrolysis, Ring Contraction

Caption: Workflow for the δ-lactone intermediate pathway.

This sequence begins with the acylation of the hydroxy ester with 2-bromooctanoyl halide.[3] The subsequent cyclization is ingeniously promoted by a Grignard reagent, such as tert-butyl magnesium chloride. This step is not merely a deprotonation but an active cyclization promotion that yields a single enantiomer of a dihydropyranone intermediate.[1][3] A diastereoselective heterogeneous hydrogenation then reduces the double bond to afford the desired all-cis δ-lactone.[1] Finally, a base-mediated hydrolysis opens the δ-lactone, and subsequent acidification promotes a regioselective intramolecular S_N2 reaction to form the thermodynamically less stable, but kinetically favored, β-lactone ring.

Part 3: Diastereoselective Aldol Reaction Strategies

An alternative and powerful approach to the β-lactone core involves the use of aldol reactions to construct the main carbon skeleton, followed by cyclization. These methods offer excellent control over the relative and absolute stereochemistry.

The Tandem Mukaiyama Aldol-Lactonization (TMAL) Pathway

The TMAL process is an elegant and convergent strategy that forms the C3-C4 bond and the β-lactone ring in a single, highly diastereoselective step.[4][5][6] The reaction involves the Lewis acid-catalyzed addition of a ketene silyl acetal to a chiral aldehyde.

The key to this reaction's success is the in-situ cyclization of the initially formed aldol adduct. The geometry of the transition state, dictated by the Lewis acid and the reactants, strongly favors the formation of the trans-substituted β-lactone, which is the desired diastereomer for Orlistat.[4]

G cluster_0 TMAL Mechanism Aldehyde Chiral (S)-2-(silyloxy)tetradecanal Intermediate Open-chain Aldol Adduct (Intermediate) Aldehyde->Intermediate Nucleophilic Attack Ketene_Acetal Hexylketene Silyl Acetal Ketene_Acetal->Intermediate Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Aldehyde Activation Product trans-β-Lactone Intermediate->Product In-situ Lactonization

Caption: Simplified mechanism of the Tandem Mukaiyama Aldol-Lactonization.

Protocol 2: Tandem Mukaiyama Aldol-Lactonization (TMAL) [4]

  • Preparation: A solution of the chiral aldehyde (e.g., (S)-2-(benzyloxy)tetradecanal) in an anhydrous, non-protic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert nitrogen atmosphere.

  • Lewis Acid Addition: A Lewis acid (e.g., a solution of TiCl₄ in dichloromethane) is added dropwise, and the mixture is stirred for 15-30 minutes to allow for complexation with the aldehyde.

  • Ketene Acetal Addition: The ketene silyl acetal (derived from octanal) is added slowly to the reaction mixture. The reaction is maintained at -78 °C and monitored by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure trans-β-lactone.

Part 4: Comparative Analysis and Conclusion

Both the asymmetric hydrogenation and aldol-based strategies provide effective solutions to the stereochemical puzzle of the Orlistat core. The choice between them often depends on the desired scale and specific research or manufacturing goals.

Table 2: Comparison of Major Synthetic Routes

FeatureAsymmetric Hydrogenation RouteTandem Mukaiyama Aldol-Lactonization (TMAL)
Key Advantage High efficiency, scalability, high enantioselectivity.[1]Convergent, excellent diastereoselectivity for trans product.[4]
Key Challenge Multi-step sequence after the key hydrogenation.Preparation of the chiral aldehyde and ketene silyl acetal.
Stereocontrol Origin Chiral catalyst in the hydrogenation step.Substrate control from the chiral aldehyde.
Industrial Applicability High; demonstrated on a multi-100 kg scale.[1]Moderate; excellent for lab-scale, can be scaled.

References

  • Barbier, P., et al. (2006). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Available at: [Link]

  • ResearchGate. (n.d.). A New Route for the Preparation of Orlistat. Available at: [Link]

  • Birk, R., et al. (2006). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA. Available at: [Link]

  • CHIMIA. (2006). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. Available at: [Link]

  • O'Doherty, G.A., et al. (2008). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Total Synthesis of Orlistat. Available at: [Link]

  • Google Patents. (n.d.). Orlistat preparation method.
  • Google Patents. (n.d.). A kind of preparation method of orlistat.
  • ResearchGate. (n.d.). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. Available at: [Link]

  • ResearchGate. (n.d.). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Available at: [Link]

Sources

Methodological & Application

Application Note: Orlistat as a Covalent Molecular Probe for Serine Hydrolase Function and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Notes and Protocols for using (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one as a molecular probe.

Abstract

This guide provides an in-depth exploration of this compound, widely known as Orlistat or Tetrahydrolipstatin (THL), as a versatile molecular probe for researchers, scientists, and drug development professionals. Orlistat is an FDA-approved therapeutic agent primarily recognized for its role in obesity management through the inhibition of gastric and pancreatic lipases.[1][2] However, its utility extends far beyond this application. The core of its function lies in the reactive β-lactone ring, which covalently modifies the active site serine residues of various hydrolases.[3][4] This irreversible mechanism makes Orlistat an exceptional tool for interrogating enzyme function. Notably, Orlistat is also a potent inhibitor of the thioesterase (TE) domain of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancers, revealing a second major application in oncology research.[5][6]

This document details protocols for three key applications:

  • In Vitro Quantification of Lipase Inhibition: A foundational colorimetric assay to screen for and characterize inhibitors of digestive lipases.

  • Probing Fatty Acid Synthase (FAS) in Cellular Models: Methods to investigate the anti-proliferative and pro-apoptotic effects of FAS inhibition in cancer cell lines.

  • Activity-Based Protein Profiling (ABPP): A sophisticated chemoproteomic strategy to identify novel cellular targets and off-targets of Orlistat-like compounds.

By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide empowers researchers to effectively leverage Orlistat as a robust molecular probe in lipid metabolism and cancer biology.

Mechanism of Action: The Covalent Probe

Orlistat's efficacy as a molecular probe is rooted in its ability to act as an active site-directed, covalent inhibitor. It belongs to the class of β-lactone-containing natural product derivatives.[1] The strained four-membered lactone ring is susceptible to nucleophilic attack by the serine residue present in the catalytic triad of target enzymes, such as lipases and the FAS thioesterase domain.[3][4]

This reaction results in the opening of the lactone ring and the formation of a stable, covalent ester bond between Orlistat and the enzyme, rendering the enzyme inactive.[3][7] Because this interaction is required for inhibition, Orlistat serves as an excellent activity-based probe, only labeling catalytically competent enzymes. This covalent and irreversible nature is particularly valuable for applications like Activity-Based Protein Profiling (ABPP), where the probe-enzyme complex must be stable enough to withstand downstream enrichment and identification steps.[8][9]

Diagram 1: Covalent Inhibition Mechanism of Orlistat cluster_0 Before Reaction cluster_1 Covalent Modification Orlistat Orlistat (β-lactone ring) Complex Inactive Enzyme-Orlistat Adduct (Stable Ester Bond) Orlistat->Complex Nucleophilic Attack Enzyme Enzyme Active Site (Serine-OH) Enzyme->Complex

Caption: Covalent modification of an enzyme's active site serine by Orlistat.

Application 1: In Vitro Lipase Inhibition Assay

This protocol describes a robust and reproducible colorimetric assay to measure the inhibitory activity of Orlistat against pancreatic lipase. It serves as a foundational method for screening new lipase inhibitors or characterizing enzymatic activity in biological samples. The principle relies on a chromogenic substrate, p-nitrophenyl butyrate (pNPB), which is hydrolyzed by lipase to produce the yellow-colored product p-nitrophenol, detectable by spectrophotometry at 405-410 nm.[10] The rate of color formation is directly proportional to lipase activity.

Protocol 2.1: Colorimetric Lipase Inhibition Assay

A. Materials and Reagents

  • Tris-HCl Buffer: 100 mM, pH 8.0.

  • Porcine Pancreatic Lipase (PPL) Stock Solution: 1 mg/mL in cold Tris-HCl buffer. Prepare fresh and keep on ice.

  • p-Nitrophenyl Butyrate (pNPB) Substrate Solution: 10 mM in acetonitrile.

  • Orlistat Stock Solution: 1 mg/mL in DMSO.

  • Orlistat Working Solutions: Prepare serial dilutions of the stock solution in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of kinetic measurements at 405 nm.

B. Experimental Procedure

  • Reaction Mixture Preparation: In a 96-well microplate, add reagents in triplicate according to the table below.

Well TypeReagent 1 (10 µL)Reagent 2 (80 µL)
Test Wells Orlistat Working SolutionPPL Solution
Control (100% Activity) Tris-HCl Buffer (+ same % DMSO as test wells)PPL Solution
Blank (No Enzyme) Tris-HCl BufferTris-HCl Buffer
  • Pre-incubation: Incubate the microplate at 37°C for 15 minutes. This step is critical as it allows the covalent inhibitor (Orlistat) to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of the 10 mM pNPB substrate solution to all wells. The final volume in each well should be 100 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20 minutes.

C. Data Analysis

  • Calculate Reaction Rate: For each well, subtract the blank reading from the control and test readings. Plot absorbance versus time. Determine the rate of reaction (V = ΔAbs/min) from the linear portion of the curve.

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [1 - (V_test / V_control)] * 100

  • Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the Orlistat concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

Quantitative data from lipase inhibition assays should be summarized for clear interpretation.

Table 1: Example Inhibition Data for Orlistat

Orlistat Conc. (nM) % Inhibition (Mean ± SD)
1 10.5 ± 2.1
10 48.9 ± 3.5
50 85.1 ± 1.8
100 95.2 ± 1.1
500 98.6 ± 0.5

| Calculated IC₅₀ | 10.2 nM |

Diagram 2: Lipase Inhibition Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) plate Plate Inhibitor/Control and Enzyme in 96-well plate prep->plate incubate Pre-incubate at 37°C (15 min) plate->incubate add_sub Add pNPB Substrate to initiate reaction incubate->add_sub read Kinetic Read at 405 nm (37°C, 20 min) add_sub->read calc Calculate Reaction Rates and % Inhibition read->calc ic50 Determine IC50 Value calc->ic50

Caption: Step-by-step workflow for the in vitro lipase inhibition assay.

Application 2: Probing Fatty Acid Synthase (FAS) in Cancer Cells

Beyond lipases, Orlistat potently inhibits Fatty Acid Synthase (FAS), a key enzyme in de novo fatty acid synthesis.[6] Many cancer cells exhibit upregulated FAS activity to meet the high demand for lipids required for membrane production and signaling during rapid proliferation.[11] By inhibiting the thioesterase domain of FAS, Orlistat blocks the release of newly synthesized fatty acids (primarily palmitate), leading to the accumulation of intermediates and ultimately triggering apoptosis and cell cycle arrest.[5][11] This makes Orlistat a powerful probe to study FAS dependency in cancer models.

Diagram 3: Orlistat-Mediated Inhibition of FAS Pathway Orlistat Orlistat FAS Fatty Acid Synthase (FAS) Thioesterase Domain Orlistat->FAS Inhibits Palmitate Palmitate Synthesis (Fatty Acids) FAS->Palmitate Catalyzes Apoptosis Apoptosis FAS->Apoptosis Inhibition leads to Membrane Membrane Synthesis & Signaling Lipids Palmitate->Membrane Proliferation Cell Proliferation & Growth Membrane->Proliferation

Caption: Orlistat inhibits FAS, blocking fatty acid production and inducing apoptosis.

Protocol 3.1: Assessing Anti-Proliferative Effects

This protocol uses a standard cell viability assay to quantify the effect of FAS inhibition by Orlistat on cancer cell proliferation.

A. Materials and Reagents

  • Cancer Cell Line: e.g., PC-3 (prostate), MCF-7 (breast), or another line known to overexpress FAS.

  • Complete Cell Culture Medium: Appropriate for the chosen cell line.

  • Orlistat Stock Solution: 100 mM in DMSO (sterile-filtered).

  • MTT Reagent or CyQUANT® Dye-binding solution .

  • 96-well Cell Culture Plate: Sterile.

B. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Orlistat Treatment: Prepare serial dilutions of Orlistat in complete medium (e.g., 0-300 µM).[12] Replace the old medium with the Orlistat-containing medium. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C, 5% CO₂.

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's protocol (e.g., MTT or CyQUANT).[12]

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability (%) against Orlistat concentration to determine the dose-dependent effect.

Application 3: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used for the functional characterization of enzymes in complex biological systems.[8] Orlistat's covalent mechanism makes it an ideal scaffold for creating ABPP probes. The strategy involves synthesizing an Orlistat analogue that contains a bio-orthogonal "handle," such as a terminal alkyne.[9][13] This probe is introduced to live cells, where it covalently labels its enzymatic targets. After cell lysis, the alkyne handle is used in a "click chemistry" reaction to conjugate a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).[14] Biotinylated proteins can then be enriched on streptavidin beads and identified by mass spectrometry, revealing the complete target landscape of the probe.

Protocol 4.1: General Workflow for ABPP

A. Principle

This workflow provides a conceptual and practical overview. The synthesis of Orlistat-alkyne probes requires significant expertise in organic chemistry and is detailed in specialized literature.[9]

B. Experimental Workflow

  • Probe Treatment: Treat cultured cells with the Orlistat-alkyne probe for a specified time. Include a control where cells are pre-treated with a high concentration of parent Orlistat before adding the probe; this will block specific binding and help distinguish true targets from non-specific binders.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer).

  • Click Chemistry: To the cell lysate, add the reporter tag (e.g., Azide-Biotin or Azide-Fluorophore), a copper(I) catalyst, and a ligand (e.g., TBTA). Incubate to allow the click reaction to proceed, covalently linking the reporter to the probe-labeled proteins.

  • Analysis:

    • For Imaging: If a fluorescent tag was used, analyze the labeled proteins by in-gel fluorescence scanning after SDS-PAGE. This provides a visual profile of the targeted proteins.

    • For Target ID (Mass Spectrometry): If a biotin tag was used, incubate the lysate with streptavidin-coated beads to enrich the probe-labeled proteins. Wash the beads extensively to remove non-specific binders, digest the captured proteins (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the protein targets.[15]

Diagram 4: Activity-Based Protein Profiling (ABPP) Workflow cluster_0 In-Cell Labeling cells Live Cells probe Orlistat-Alkyne Probe cells->probe lysate Cell Lysis probe->lysate click Click Chemistry Reaction + Azide-Biotin Tag lysate->click enrich Streptavidin Enrichment of Biotinylated Proteins click->enrich digest On-Bead Tryptic Digest enrich->digest ms LC-MS/MS Analysis digest->ms id Target Protein Identification ms->id

Caption: General workflow for identifying Orlistat targets using ABPP.

References

  • Wikipedia. (2024). Orlistat. [Link]

  • Biozek. (2026). Orlistat's Mechanism of Action: A 2026 Weight Loss Guide. [Link]

  • Gupta, A. K. (2024). Orlistat. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Zhi, J., Melia, A. T., Guerciolini, R., Chung, J., Kinberg, J., Hauptman, J. B., & Patel, I. H. (1994). Mode of action of orlistat. PubMed. [Link]

  • U.S. Food and Drug Administration. (1999). XENICAL (orlistat) Label. [Link]

  • Yang, P., Liu, K., Ngai, M. H., Lear, M. J., Wenk, M. R., & Yao, S. Q. (2010). Activity-based proteome profiling of potential cellular targets of Orlistat--an FDA-approved drug with anti-tumor activities. PubMed. [Link]

  • Yang, P., Liu, K., Ngai, M. H., Lear, M. J., Wenk, M. R., & Yao, S. Q. (2010). Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat − An FDA-Approved Drug with Anti-Tumor Activities. Journal of the American Chemical Society. [Link]

  • Yang, P., Liu, K., et al. (2010). Activity-based proteome profiling of potential cellular targets of Orlistat--an FDA-approved drug with anti-tumor activities. Semantic Scholar. [Link]

  • ResearchGate. Overall strategy for activity-based proteome profiling of potential cellular targets of Orlistat. [Link]

  • Hamad Bin Khalifa University. Activity-based proteome profiling of potential cellular targets of orlistat - An FDA-approved drug with anti-tumor activities. [Link]

  • Hussain, Y., & Ghori, M. U. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics. [Link]

  • Promsuwan, A., Kuntamung, S., & Jakmunee, J. (2023). Colorimetric paper-based device for rapid screening of orlistat in weight loss supplements. Scientific Reports. [Link]

  • Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. AACR Journals. [Link]

  • Hussain, Y., & Ghori, M. U. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics. [Link]

  • Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. PubMed. [Link]

  • ResearchGate. Orlistat treatment improved lipid metabolism in high fat diet fed mice. [Link]

  • Mironova, M. A. (2013). The influence of orlistat (Xenical) therapy on the parameters of lipid metabolism in patients with obesity. [Link]

  • Wang, Y., Zhang, Y., et al. (2025). Orlistat ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation. PubMed Central. [Link]

  • Kim, J. Y., & Lee, S. H. (2022). The Effect of Orlistat on Sterol Metabolism in Obese Patients. Frontiers in Endocrinology. [Link]

  • da Silva, A. C. R., et al. (2021). Inhibition of Lipase by Orlistat: Kinetics Combined with In Silico Approaches to Visualize Interactions. Journal of Chemical Education. [Link]

  • Hvizdos, K. M., & Markham, A. (1999). Orlistat, a New Lipase Inhibitor for the Management of Obesity. PubMed Central. [Link]

  • PubChem. 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. [Link]

  • Carrière, F., et al. (1998). Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Li, N. (2014). Molecular mechanism of orlistat hydrolysis by the thioesterase of human fatty acid synthase for targeted drug discovery. IU Indianapolis ScholarWorks. [Link]

  • Li, N. (2012). MECHANISM OF ORLISTAT HYDROLYSIS BY FATTY ACID SYNTHASE THIOESTERASE. IU Indianapolis ScholarWorks. [Link]

  • PubChem. Orlistat. [Link]

  • Al-Ayyoub, M., et al. (2020). Anti-Tumorigenic Potential of a Novel Orlistat-AICAR Combination in Prostate Cancer Cells. International Journal of Molecular Sciences. [Link]

  • European Medicines Agency. (2005). Xenical, INN-Orlistat. [Link]

  • Al-Marzouqi, A. H., et al. (2016). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Oh, D. H., et al. (2018). Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance. International Journal of Nanomedicine. [Link]

Sources

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one applications in drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Reimagining a Classic Lipase Inhibitor

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, widely known as Orlistat, is a potent, irreversible inhibitor of gastric and pancreatic lipases, approved by the FDA for obesity management.[1][2] Its mechanism of action in this context is localized to the gastrointestinal tract, where it covalently binds to the active site of lipases, preventing the hydrolysis of dietary triglycerides and thereby reducing fat absorption.[2] However, the therapeutic potential of Orlistat extends far beyond its established role. A compelling body of research has illuminated its function as a powerful inhibitor of Fatty Acid Synthase (FASN), a key enzyme overexpressed in numerous cancer types and implicated in aggressive tumor biology.[1][3]

This newfound understanding has catalyzed the exploration of Orlistat as an anti-cancer agent. The primary challenge, however, lies in its physicochemical properties: Orlistat is highly lipophilic and practically insoluble in water, leading to poor systemic bioavailability when administered orally.[4][5] This critical limitation has driven the development of advanced drug delivery systems designed to overcome these hurdles. By encapsulating Orlistat within nano-scale carriers, researchers can enhance its solubility, improve its pharmacokinetic profile, and enable its effective delivery to target tissues, such as tumors. This guide provides a detailed technical overview, application notes, and step-by-step protocols for the formulation and characterization of Orlistat-based drug delivery systems, with a focus on its application in cancer therapy.

The Rationale: Why Nanotechnology is a Game-Changer for Orlistat

The repurposing of Orlistat for systemic applications, particularly in oncology, is contingent on overcoming its inherent hydrophobicity. Nano-encapsulation strategies offer a multifaceted solution:

  • Enhanced Bioavailability: By formulating Orlistat into nanoparticles, its effective surface area is dramatically increased, which can lead to improved dissolution rates and bioavailability.

  • Passive and Active Targeting: Nanoparticles, typically within the size range of 50-200 nm, can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Furthermore, their surface can be functionalized with targeting ligands (e.g., peptides) to facilitate receptor-mediated uptake by cancer cells.[6]

  • Controlled Release: Polymeric and lipid-based nanoparticles can be engineered to release Orlistat in a sustained manner, maintaining therapeutic concentrations over an extended period and potentially reducing off-target effects.

  • Combination Therapy: Nanocarriers provide a platform for the co-delivery of Orlistat with other chemotherapeutic agents, enabling synergistic anti-tumor effects.

Application Note I: Orlistat-Loaded Solid Lipid Nanoparticles (SLNs) for Cancer Therapy

Scientific Principle: Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high stability and controlled release. For a lipophilic drug like Orlistat, the solid lipid core provides an ideal matrix for encapsulation, improving its solubility and enabling parenteral administration.

Mechanism of Anti-Cancer Action: The primary anti-cancer mechanism of Orlistat is the inhibition of FASN.[1][3] FASN is a crucial enzyme in the de novo synthesis of fatty acids, a process that is highly upregulated in cancer cells to meet the demands of rapid proliferation for building cell membranes and generating signaling molecules.[2][7]

dot

Caption: Orlistat-induced inhibition of FASN in cancer cells.

Orlistat irreversibly binds to the thioesterase (TE) domain of FASN, preventing the release of newly synthesized fatty acids, primarily palmitate.[3][8] This blockade leads to an accumulation of malonyl-CoA and a depletion of endogenous fatty acids, triggering a cascade of anti-tumor effects:

  • Induction of Apoptosis: The disruption of lipid metabolism and membrane integrity leads to programmed cell death.[2][3]

  • Cell Cycle Arrest: Orlistat has been shown to cause cell cycle arrest at the G1/S phase.[8]

  • Modulation of Signaling Pathways: FASN inhibition affects key signaling pathways involved in cancer progression, such as the downregulation of Akt/mTOR and the upregulation of AMPK.[2][7]

Protocol 1: Preparation of Orlistat-Loaded SLNs by Hot Homogenization

This protocol is based on the widely used hot homogenization followed by high-pressure homogenization (HPH) technique, which is reliable for producing stable and uniform SLNs.[9][10][11]

Materials:

  • Orlistat (API)

  • Glyceryl monostearate (GMS) (Solid Lipid)[9]

  • Tween® 80 (Surfactant)[9]

  • Polyvinyl alcohol (PVA) (Stabilizer)[9]

  • Dichloromethane (Optional, for initial drug-lipid solubilization)

  • High-purity water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating plate

  • Beakers and standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of Lipid Phase:

    • Accurately weigh GMS (e.g., 500 mg) and Orlistat (e.g., 50 mg).

    • Place them in a glass beaker and heat in a water bath to 5-10°C above the melting point of GMS (approx. 70-80°C).

    • Stir with a magnetic stirrer until a clear, homogenous molten lipid phase is obtained, ensuring the drug is fully dissolved.

  • Preparation of Aqueous Phase:

    • In a separate beaker, prepare an aqueous solution of Tween 80 (e.g., 2% w/v) and PVA (e.g., 0.5% w/v) in high-purity water.

    • Heat the aqueous phase in a water bath to the same temperature as the lipid phase (70-80°C).

  • Formation of Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a high-shear homogenizer (e.g., 10,000 rpm for 5-10 minutes).

    • This will form a hot oil-in-water (o/w) pre-emulsion. The dispersion should appear milky white.

  • High-Pressure Homogenization (HPH):

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 1000 bar) for several cycles (typically 3-5 cycles).[9] This step is critical for reducing the droplet size to the nanometer range.

    • Causality: The intense shear forces and cavitation within the homogenizer break down the larger lipid droplets into nano-sized particles.

  • Cooling and Solidification:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath.

    • Stir gently with a magnetic stirrer until the dispersion cools to room temperature. This allows the lipid to recrystallize and form solid nanoparticles.

  • Purification and Storage:

    • The SLN dispersion can be used as is or further purified by centrifugation or dialysis to remove excess surfactant.

    • For long-term storage, the SLN suspension can be lyophilized (freeze-dried) with a suitable cryoprotectant (e.g., trehalose) to form a powder.

    • Store the final formulation at 4°C.

Application Note II: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Enhanced Oral Delivery

Scientific Principle: SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12][13] For Orlistat, a solid SNEDDS preconcentrate (SSP) can be developed where Orlistat itself acts as the solid lipid component, maximizing drug loading.[12] This approach significantly enhances the solubility and dissolution of Orlistat.[14]

Mechanism of Enhanced Absorption: When the SNEDDS formulation is administered orally, it disperses in the GI tract to form nano-sized droplets (typically < 200 nm). This small droplet size provides a large interfacial area for drug release and absorption. The lipid components can also facilitate lymphatic transport, bypassing the hepatic first-pass metabolism.

Protocol 2: Formulation of an Orlistat Solid SNEDDS Preconcentrate (SSP)

This protocol is adapted from studies developing high-load Orlistat SSPs for improved dissolution and lipase inhibition.[12][14]

Materials:

  • Orlistat (API and solid lipid component)

  • Solutol® HS15 (Surfactant)[12]

  • Lauroglycol® 90 (Oil)[12]

Equipment:

  • Vials with screw caps

  • Water bath or heating chamber

  • Vortex mixer

  • Refrigerator

Step-by-Step Methodology:

  • Component Screening (Rationale):

    • The selection of oil and surfactant is paramount. Screening studies are performed by determining the solubility of Orlistat in various excipients. Solutol® HS15 (a non-ionic surfactant) and Lauroglycol® 90 (an oil) have shown high solubilizing capacity for Orlistat.[12]

  • Construction of Pseudo-ternary Phase Diagram:

    • To identify the optimal ratios of components that form stable nanoemulsions, a pseudo-ternary phase diagram is constructed.

    • Prepare various mixtures of Orlistat, Solutol® HS15, and Lauroglycol® 90 in different weight ratios (e.g., a total of 200 mg in a vial).

    • Heat the vials at 60°C for 30 minutes to create a homogenous molten mixture.[12]

    • Cool the vials to room temperature and observe the physical state (liquid, solid, or gel).

    • For each clear, homogenous mixture, take a small amount (e.g., 50 mg) and disperse it in a known volume of water (e.g., 100 mL) with gentle stirring.

    • Measure the particle size and polydispersity index (PDI) of the resulting emulsion. The region that forms nanoemulsions with a particle size < 200 nm and a low PDI is identified as the desired self-nanoemulsifying region.

  • Preparation of the Optimized SSP Formulation:

    • Based on the phase diagram, select an optimized formulation. A representative high-load formulation is Orlistat/Solutol® HS15/Lauroglycol® 90 at a weight ratio of 55/40/5.[12][14]

    • Accurately weigh the components into a glass vial.

    • Heat the vial in a water bath at 60°C and mix using a vortex mixer until a clear, homogenous melt is formed.

    • Allow the mixture to cool to room temperature, where it will solidify into the SSP.

Protocols for Characterization and Quality Control

Accurate and thorough characterization is essential to ensure the quality, stability, and efficacy of the Orlistat nanoformulations.

Protocol 3: Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the dispersion.[15][16]

dot

Caption: A typical workflow for nanoparticle characterization.

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with high-purity water or a suitable buffer (e.g., 10 mM KNO3 to screen charge effects) to achieve an appropriate scattering intensity (typically a count rate between 100 and 600 kcps).[17] For SNEDDS, disperse the preconcentrate in water first.

  • Instrument Setup: Equilibrate the instrument's measurement cell to 25°C.[18]

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis: The instrument software will report the Z-average diameter, PDI, and zeta potential. A PDI value below 0.3 generally indicates a homogenous and monodisperse population. A zeta potential greater than |25| mV suggests good colloidal stability due to electrostatic repulsion between particles.[9][18]

Protocol 4: Morphological Analysis by Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and surface morphology.

Procedure:

  • Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid.[19][20][21]

  • Staining (Optional but Recommended for Lipid Nanoparticles): Wick away the excess sample liquid with filter paper. Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) for 1-2 minutes.

  • Drying: Wick away the excess stain and allow the grid to air-dry completely.

  • Imaging: Observe the grid under a transmission electron microscope at an appropriate acceleration voltage (e.g., 80-120 kV).[19]

Protocol 5: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: This protocol determines the amount of Orlistat successfully encapsulated within the nanoparticles. It involves separating the free, unencapsulated drug from the nanoparticles and quantifying the drug in each fraction using a validated HPLC method.

Procedure:

  • Separation of Free Drug:

    • Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes). The nanoparticles will form a pellet, leaving the unencapsulated drug in the supernatant.

    • Alternatively, use centrifugal ultrafiltration units (e.g., Amicon® with a 10 kDa MWCO) to separate the aqueous phase containing the free drug.

  • Quantification of Free Drug (Q_free):

    • Carefully collect the supernatant and measure the concentration of Orlistat using the HPLC method detailed below.

  • Quantification of Total Drug (Q_total):

    • Take a known volume of the original (uncentrifuged) nanoparticle dispersion.

    • Add a solvent that dissolves both the drug and the lipid/polymer matrix (e.g., methanol or acetonitrile) to break open the nanoparticles and release the encapsulated drug.

    • Quantify the total amount of Orlistat in this lysed sample using HPLC.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Q_total - Q_free) / Q_total] x 100

    • Drug Loading (DL %): DL (%) = [(Q_total - Q_free) / Weight of Nanoparticles] x 100

Protocol 6: Validated RP-HPLC Method for Orlistat Quantification

This is a robust isocratic method suitable for quality control.[5][22][23][24][25]

Chromatographic Conditions:

  • HPLC System: Isocratic pump, UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[23]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (85:15:0.5 v/v/v).[23][24] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[23]

  • Detection Wavelength: 205 nm.[22][23]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Retention Time: Approximately 3.8 - 6 minutes.[22][23]

Protocol 7: In Vitro Drug Release Study

Principle: The dialysis bag method is commonly used to assess the release of a drug from a nanocarrier over time. The nanoparticle dispersion is placed inside a dialysis bag, which is then immersed in a larger volume of release medium. The dialysis membrane allows the diffusion of the released (free) drug into the external medium while retaining the nanoparticles.[26][27][28][29]

Procedure:

  • Dialysis Membrane Preparation:

    • Use a regenerated cellulose dialysis membrane with a suitable molecular weight cut-off (MWCO), typically 12-14 kDa, which allows Orlistat to pass through but retains the nanoparticles.

    • Activate the membrane according to the manufacturer's instructions.

  • Experimental Setup:

    • Pipette a known volume (e.g., 2-3 mL) of the Orlistat nanoparticle dispersion into the dialysis bag and seal both ends securely.

    • Immerse the bag in a beaker containing a larger volume of release medium (e.g., 200 mL of phosphate-buffered saline (PBS) pH 7.4 containing a small amount of Tween 80, e.g., 0.5%, to maintain sink conditions for the lipophilic drug).

    • Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Analyze the concentration of Orlistat in the collected samples using the validated HPLC method described in Protocol 6.

    • Calculate the cumulative percentage of drug released at each time point.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of Orlistat nanoformulations reported in the literature. These values serve as a benchmark for formulation development.

Formulation TypeParticle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
Solid Lipid Nanoparticles (SLNs) ~200< 0.3-25> 85[9]
Phospholipid-Coated Nanoparticles ~50N/A-25 to -70~77[30]
Lipid-Polymer Hybrid Nanoparticles ~1280.112-33~92[4]
Solid SNEDDS (upon dispersion) ~142< 0.2N/A> 98 (Drug Loading)[12][14]

Conclusion and Future Perspectives

The formulation of this compound (Orlistat) into advanced drug delivery systems, particularly nanoparticles, represents a significant leap forward in realizing its therapeutic potential beyond weight management. By overcoming its inherent limitations of poor water solubility, these nanoformulations enable systemic delivery and open up promising applications in oncology. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and in vitro evaluation of Orlistat-loaded nanoparticles. As a Senior Application Scientist, I assert that the continued refinement of these delivery systems, including the exploration of active targeting strategies like peptide-functionalized surfaces for receptor-mediated uptake, will be pivotal in translating the anti-FASN activity of Orlistat into effective clinical therapies for cancer and other diseases characterized by aberrant lipid metabolism.

References

  • Lin, H., et al. (2012). Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. PMC. [Link]

  • Ravindra Babu B, et al. (2025). Formulation and Evaluation of Solid Lipid Nanoparticles Loaded with Orlistat for Enhanced Oral Bioavailability. Mathews Open Access Journals. [Link]

  • Kim, D. H., et al. (2018). Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance. International Journal of Nanomedicine. [Link]

  • Yan, W., et al. (2023). Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. National Institutes of Health. [Link]

  • Pempo, A., et al. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Chemical Biology. [Link]

  • Kim, D. H., et al. (2018). Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance. PMC. [Link]

  • Kridel, S. J., et al. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research. [Link]

  • Ribeiro, L. N. M., et al. (2019). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [Link]

  • National Cancer Institute. (n.d.). Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Friedrich, R. B., et al. (2015). Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System. National Institutes of Health. [Link]

  • Bebawy, M. G. (2018). Novel orlistat LDL-like nanoparticles as potential anti- cancer medicines. Nottingham ePrints. [Link]

  • Lee, H., et al. (2023). Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles. Experimental & Molecular Medicine. [Link]

  • Singh, B., et al. (2009). HPLC analysis of orlistat and its application to drug quality control studies. PubMed. [Link]

  • Kumar, L., et al. (2021). Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design. Future Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2018). Step-by-step protocol for Nanoprecipitation?. [Link]

  • Gupta, S., et al. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]

  • ResearchGate. (2018). Differential scanning calorimetry curve of the mixtures of orlistat, Solutol HS15, and Lauroglycol 90. [Link]

  • Al-Basha, D. M., et al. (2024). Enhanced Breast Cancer Treatment Using Orlistat-Loaded Lipid-Polymer Hybrid Nanoparticles: Formulation, Characterization and Evaluation. ResearchGate. [Link]

  • Shen, J., et al. (2016). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC. [Link]

  • Chella, P., et al. (2022). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC. [Link]

  • Patel, D., et al. (2016). Formulation and evaluation of self-emulsifying orlistat tablet to enhance drug release and in vivo performance: factorial design approach. PubMed. [Link]

  • ResearchGate. (2016). How to prepare TEM sample of nanoparticles?. [Link]

  • Nama, S., et al. (2010). A NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF ORLISTAT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]

  • Chromatography Today. (2023). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. [Link]

  • ResearchGate. (2022). (PDF) RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. [Link]

  • National Cancer Institute. (n.d.). Measuring Zeta Potential of Nanoparticles. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Li, X., et al. (2024). A versatile method for conjugating lipid nanoparticles on T cells through combination of click chemistry and metabolic glycoengineering. PubMed. [Link]

  • Zhang, Y., et al. (2011). Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex. PMC. [Link]

  • LifeTein. (n.d.). Peptide Drug Conjugate - Lipid nanoparticles (LNPs). [Link]

  • Wiley Analytical Science. (2014). TEM Sample Preparation of Nanoparticles in Suspensions. [Link]

  • Payghan, S. A., et al. (2021). Preparation and Characterization of Orlistat Bionanocomposites Using Natural Carriers. Journal of Pharmaceutical Research International. [Link]

  • Al-Ghamdi, S., & Al-Zahrani, F. (2023). View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. International Journal of Pharmaceutical and Life Sciences. [Link]

  • Lee, J. E., et al. (2018). Application of click chemistry in nanoparticle modification and its targeted delivery. National Institutes of Health. [Link]

  • IUTA. (2016). SOP: Particle size and zeta potential analysis via DLS/ELS. [Link]

  • SciSpace. (2021). Standardization and validation of a protocol of zeta potential measurements by electrophoretic light scattering for nanomaterial. [Link]

  • ResearchGate. (2021). (PDF) Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design: An accelerated stability assessment. [Link]

  • Li, X., et al. (2024). A versatile method for conjugating lipid nanoparticles on T cells through combination of click chemistry and metabolic glycoengineering. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • D'Addio, S. M., et al. (2021). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]

  • Malvern Panalytical. (n.d.). Guide for DLS sample preparation. [Link]

Sources

Application Notes & Protocols: (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one as a Versatile Building Block for Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one . This chiral β-lactone, a key intermediate in the synthesis of the anti-obesity drug Orlistat, serves as a powerful and versatile building block for a new generation of bioactive analogs.[1][2] We will delve into the core chemistry of the oxetanone moiety, its pivotal role in mechanism-based inhibition, and provide detailed, field-tested protocols for the synthesis of Orlistat and its derivatives. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the β-Lactone Core

The four-membered oxetan-2-one, or β-lactone, ring is a privileged scaffold in medicinal chemistry.[3][4] Its inherent ring strain makes it a mild acylating agent, perfectly tuned for reacting with nucleophilic residues, such as serine, in the active sites of enzymes. This reactivity is the cornerstone of its utility as a covalent inhibitor. The compound this compound embodies the ideal features of a drug scaffold: specific stereochemistry for molecular recognition, long alkyl chains for lipid-like properties, and a reactive hydroxyl group for facile derivatization.[]

Its most prominent application is in the synthesis of Orlistat (also known as Tetrahydrolipstatin), a potent, irreversible inhibitor of gastric and pancreatic lipases.[6][7][8] By preventing the hydrolysis of dietary triglycerides, Orlistat effectively reduces fat absorption, making it a valuable therapeutic for obesity management.[9][10] The principles demonstrated in Orlistat's mechanism can be extrapolated to design novel inhibitors for other serine hydrolases, opening avenues for new therapeutics.

Physicochemical Properties & Characterization

A thorough understanding of the building block's properties is critical for successful synthesis and purification.

PropertyValueSource
IUPAC Name (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one[]
Molecular Formula C₂₂H₄₂O₃[11]
Molecular Weight 354.6 g/mol [11]
CAS Number 104872-06-2 (for the (R)-hydroxy isomer)[11]
Appearance White Solid[]
Key Functional Groups β-lactone (cyclic ester), secondary alcohol, two long alkyl chains

Characterization Notes:

  • ¹H NMR: Expect characteristic signals for the protons on the oxetanone ring, a multiplet for the proton on the hydroxyl-bearing carbon, and a complex series of overlapping signals for the numerous methylene protons in the alkyl chains.

  • ¹³C NMR: The carbonyl carbon of the lactone will be a key downfield signal (~170-175 ppm).

  • IR Spectroscopy: Look for a strong carbonyl stretch for the β-lactone at a characteristically high wavenumber (typically >1800 cm⁻¹) due to ring strain, and a broad O-H stretch for the alcohol group (~3400 cm⁻¹).

  • Mass Spectrometry (MS): ESI-MS will typically show the [M+H]⁺ or [M+Na]⁺ adducts.

The Core Mechanism: Covalent Inhibition of Serine Hydrolases

The bioactivity of analogs derived from this oxetanone hinges on the electrophilic nature of the β-lactone ring. This ring acts as a "warhead" that forms a stable, covalent bond with the catalytic serine residue found in the active site of enzymes like pancreatic lipase.[9][12] This irreversible acylation renders the enzyme inactive.[6][7]

The workflow for this mechanism-based inhibition can be visualized as follows:

G cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme Lipase with Catalytic Serine (Ser-OH) Substrate Dietary Triglyceride Enzyme->Substrate Binds Inhibitor Orlistat Analog (β-lactone warhead) CovalentComplex Stable Acyl-Enzyme Complex (Inactive Enzyme) Inhibitor->CovalentComplex Nucleophilic Attack by Ser-OH NoReaction No Fat Digestion CovalentComplex->NoReaction Hydrolysis Blocked

Caption: Mechanism of irreversible lipase inhibition by a β-lactone-containing drug.

Application Protocol 1: Synthesis of Orlistat

This protocol details the esterification of the secondary alcohol on the this compound core with N-formyl-L-leucine. This is the final key step in many total syntheses of Orlistat.[10][13]

Reaction Scheme:

G Reactant1 (3S,4S)-3-Hexyl-4-((S)-2- hydroxytridecyl)oxetan-2-one Reagents DCC / DMAP or DEAD / PPh₃ Reactant1->Reagents Reactant2 N-Formyl-L-leucine Reactant2->Reagents Product Orlistat Reagents->Product Esterification (e.g., Steglich or Mitsunobu)

Caption: Synthetic pathway for the esterification step to form Orlistat.

Materials & Reagents:

ReagentM.W.AmountMoles (eq)
This compound354.61.0 g1.0
N-Formyl-L-leucine159.190.54 g1.2
Dicyclohexylcarbodiimide (DCC)206.330.64 g1.1
4-Dimethylaminopyridine (DMAP)122.170.07 g0.2
Dichloromethane (DCM), anhydrous-20 mL-

Step-by-Step Protocol (Steglich Esterification):

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 2.82 mmol) and N-Formyl-L-leucine (0.54 g, 3.38 mmol).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.07 g, 0.56 mmol) to the solution.

    • Scientist's Note: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of the secondary alcohol by forming a reactive acylpyridinium intermediate with the activated carboxylic acid.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for minimizing side reactions.

  • Coupling Agent Addition: Dissolve Dicyclohexylcarbodiimide (DCC) (0.64 g, 3.10 mmol) in a minimal amount of anhydrous DCM (~5 mL) and add it dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Scientist's Note: DCC is the coupling agent that activates the carboxylic acid of N-formyl-L-leucine, making it susceptible to nucleophilic attack by the alcohol. Adding it slowly at 0 °C prevents the formation of N-acylurea byproduct.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol (visualized with a permanganate stain) indicates completion.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Rationale: The acid wash removes any unreacted DMAP. The base wash removes unreacted N-formyl-L-leucine. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield Orlistat as a colorless oil or white solid.

Application in Analog Synthesis: Expanding Bioactivity

The true power of this building block lies in its potential for creating novel analogs with diverse biological activities. The secondary alcohol is a versatile handle for introducing various functionalities. By replacing N-formyl-L-leucine with other N-protected amino acids, fatty acids, or custom-designed carboxylic acids, researchers can systematically probe structure-activity relationships (SAR).

Potential Modifications and Target Classes:

  • Varying the Amino Acid: Using different amino acids can alter the lipophilicity and steric bulk, potentially targeting other lipases or esterases with different substrate specificities.

  • Introducing Fluorinated Moieties: Incorporating fluorine can improve metabolic stability and binding affinity.

  • Targeting Other Serine Hydrolases: The β-lactone warhead is not limited to lipases. Other targets include fatty acid amide hydrolase (FAAH), proteases, and esterases, which are implicated in pain, inflammation, and cancer.[14][15]

Safety & Handling

  • β-Lactones: These are reactive electrophiles and should be handled with care. Avoid inhalation and skin contact.

  • DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled only in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Solvents: Anhydrous solvents are required for the coupling reaction. Ensure proper handling and storage to prevent moisture contamination.

Conclusion

This compound is more than just a precursor to Orlistat; it is a validated and highly adaptable platform for the discovery of new bioactive compounds. Its unique combination of a stereochemically defined core, a reactive β-lactone warhead, and a modifiable hydroxyl group provides medicinal chemists with a powerful tool for developing next-generation covalent inhibitors for a range of therapeutic targets.

References

  • Wikipedia. (2023). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]

  • Kujawska, M., et al. (2013). Long-term inhibition of intestinal lipase by orlistat improves release of gut hormones increasing satiety in obese women. Pharmacological Reports, 65(3), 666-71. Retrieved from [Link]

  • Birari, R. B., & Bhutani, K. K. (2007). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. EXCLI Journal, 6, 1-20. Retrieved from [Link]

  • Zhi, J., et al. (1995). Mode of action of orlistat. Journal of Clinical Pharmacology, 35(5), 458-464. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Orlistat. PubChem Compound Summary for CID 3034010. Retrieved from [Link]

  • Heck, A. M., et al. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270-9. Retrieved from [Link]

  • Synarchive. (n.d.). Orlistat. Retrieved from [Link]

  • Somarathne, K., et al. (2019). Synthesis of Bioactive Side-Chain Analogues of TAN-2483B. Chemistry – An Asian Journal, 14(6), 786-790. Retrieved from [Link]

  • Harvey, J., et al. (2019). Synthesis of Bioactive Side‐Chain Analogues of TAN‐2483B. Chemistry – An Asian Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. PubChem Compound Summary for CID 10428248. Retrieved from [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12465. Retrieved from [Link]

  • Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 984-1025. Retrieved from [Link]

Sources

Synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of bioactive lipids and enzyme inhibitors.

Introduction: Navigating the Stereochemical Complexity of a Potent Lipase Inhibitor

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, a key intermediate in the synthesis of the anti-obesity therapeutic Orlistat, presents a significant synthetic challenge due to its three contiguous stereocenters. The biological activity of Orlistat is intrinsically linked to its precise stereochemistry, which allows it to form a covalent bond with the active site serine of gastric and pancreatic lipases, thereby inhibiting the hydrolysis of dietary triglycerides. This guide provides a detailed, field-proven protocol for the enantioselective synthesis of this crucial β-lactone intermediate, focusing on a robust and scalable route that leverages asymmetric hydrogenation and diastereoselective cyclization. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic strategy.

Strategic Overview: A Multi-Step Enantioselective Approach

The synthetic pathway detailed herein is designed for high stereocontrol and scalability. It commences with the asymmetric hydrogenation of a β-ketoester to establish the first stereocenter, followed by the introduction of the second chiral center via acylation. A subsequent intramolecular cyclization, promoted by a Grignard reagent, forms a key dihydropyranone intermediate. This is then converted to the target β-lactone through a series of transformations including reduction, lactonization, and protection/deprotection steps.

Overall Synthetic Scheme

Orlistat Intermediate Synthesis cluster_0 Key Stages of Synthesis Start Methyl 3-oxotetradecanoate Step1 Asymmetric Hydrogenation Start->Step1 Intermediate1 (S)-Methyl 3-hydroxytetradecanoate Step1->Intermediate1 Step2 Acylation Intermediate1->Step2 Intermediate2 Acylated Ester Step2->Intermediate2 Step3 Grignard-promoted Cyclization Intermediate2->Step3 Intermediate3 Dihydropyranone Intermediate Step3->Intermediate3 Step4 Reduction & Lactonization Intermediate3->Step4 Product This compound Step4->Product

Caption: High-level overview of the synthetic workflow.

Materials and Equipment

Reagents and Solvents Equipment
Methyl 3-oxotetradecanoateHigh-pressure hydrogenation reactor
[RuCl((R)-BINAP)]₂·NEt₃ or similar chiral catalystStandard laboratory glassware (round-bottom flasks, etc.)
Hydrogen gas (high purity)Magnetic stirrers and heating mantles
2-Bromooctanoyl chlorideRotary evaporator
Pyridine (anhydrous)Chromatography columns (for purification)
tert-Butylmagnesium chloride (in THF)Thin Layer Chromatography (TLC) plates and developing chambers
Tetrahydrofuran (THF, anhydrous)High-Performance Liquid Chromatography (HPLC) system
Diisobutylaluminium hydride (DIBAL-H)Nuclear Magnetic Resonance (NMR) spectrometer
p-Toluenesulfonyl chloride (TsCl)Mass Spectrometer (MS)
N,N-Diisopropylethylamine (DIPEA)Inert atmosphere setup (e.g., nitrogen or argon line)
Standard aqueous workup reagents (HCl, NaHCO₃, brine)Syringes and needles for reagent transfer
Anhydrous sodium or magnesium sulfateLow-temperature cooling bath
Solvents for chromatography (hexanes, ethyl acetate)

Detailed Experimental Protocol

Part 1: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

Scientific Rationale: This initial step is critical for establishing the stereochemistry at the C3 position of the hydroxytridecyl side chain. The use of a chiral ruthenium-BINAP complex as the catalyst allows for the highly enantioselective reduction of the ketone to the desired (S)-alcohol. The choice of catalyst is paramount for achieving high enantiomeric excess (ee), which is essential for the biological activity of the final product.[1]

Procedure:

  • Catalyst Preparation (if not commercially available): A pre-catalyst such as [RuCl((R)-BINAP)]₂·NEt₃ can be synthesized according to literature procedures.[2] The catalyst must be handled under an inert atmosphere to prevent deactivation.

  • Reaction Setup: In a high-pressure reactor, dissolve methyl 3-oxotetradecanoate (1.0 eq) in degassed methanol.

  • Catalyst Addition: Under a stream of argon or nitrogen, add the chiral ruthenium catalyst (e.g., [RuCl((R)-BINAP)]₂·NEt₃, 0.01-0.1 mol%).

  • Hydrogenation: Seal the reactor, purge with high-purity hydrogen gas, and then pressurize to the desired pressure (typically 4-100 atm, depending on the specific catalyst and scale).[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (S)-methyl 3-hydroxytetradecanoate as a colorless oil.

Expected Outcome:

  • Yield: Typically >95%

  • Enantiomeric Excess (ee): >98% (determined by chiral HPLC analysis)

  • Characterization:

    • ¹H NMR and ¹³C NMR spectroscopy should confirm the structure.

    • Mass spectrometry will confirm the molecular weight.

Part 2: Acylation of (S)-Methyl 3-hydroxytetradecanoate

Scientific Rationale: This step introduces the hexyl-containing side chain that will ultimately form part of the β-lactone ring. The acylation of the secondary alcohol with 2-bromooctanoyl chloride proceeds via a standard esterification mechanism. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Procedure:

  • Reaction Setup: Dissolve (S)-methyl 3-hydroxytetradecanoate (1.0 eq) in anhydrous dichloromethane or pyridine under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add pyridine (1.2 eq). Slowly add 2-bromooctanoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the acylated ester.

Part 3: Grignard-Promoted Intramolecular Cyclization

Scientific Rationale: This is a key transformation where the linear precursor undergoes an intramolecular cyclization to form the dihydropyranone ring system. The Grignard reagent, tert-butylmagnesium chloride, acts as a strong, non-nucleophilic base to deprotonate the carbon alpha to the ester, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl, displacing the bromide to form the cyclic product.[3]

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.

  • Grignard Addition: To the THF at room temperature, add a solution of tert-butylmagnesium chloride in THF (2.2 eq).

  • Substrate Addition: Slowly add a solution of the acylated ester from Part 2 (1.0 eq) in anhydrous THF to the Grignard solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude dihydropyranone intermediate is purified by column chromatography.

Part 4: Conversion of Dihydropyranone to the Final β-Lactone

Scientific Rationale: This multi-step sequence transforms the dihydropyranone into the desired β-lactone. The exact sequence can vary, but a representative transformation involves reduction of the enol ether, followed by hydrolysis of the lactone, and a subsequent ring-closing reaction to form the strained four-membered β-lactone ring.

Procedure (A Representative Route):

  • Reduction: The dihydropyranone intermediate is stereoselectively reduced. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.

  • Lactone Hydrolysis: The resulting δ-lactone is hydrolyzed under basic conditions (e.g., with LiOH in a mixture of THF, methanol, and water) to yield the corresponding hydroxy acid.

  • β-Lactone Formation: The hydroxy acid is then cyclized to the β-lactone. A common method involves activation of the carboxylic acid (e.g., with benzenesulfonyl chloride in pyridine) to facilitate the intramolecular nucleophilic attack of the hydroxyl group.[4]

  • Purification of the Final Product: The final product, this compound, is purified by preparative HPLC to achieve high purity.[5] A common mobile phase for purification is a mixture of methanol and water on a C8 or C18 reversed-phase column.[5][6]

Final Product Characterization:

Analytical Technique Expected Results
¹H NMR Characteristic signals for the oxetan-2-one ring protons and the long alkyl chains.
¹³C NMR Signals corresponding to the carbonyl carbon of the β-lactone and the carbons of the oxetane ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₂₂H₄₂O₃ (354.57 g/mol ).[7]
Purity (HPLC) >99% after preparative HPLC purification.

Mechanistic Insight: The Key to Stereocontrol

Asymmetric Hydrogenation Mechanism cluster_1 Asymmetric Hydrogenation of β-Ketoester Substrate β-Ketoester Complex Substrate-Catalyst Complex Substrate->Complex Catalyst [Ru(II)-(R)-BINAP] Chiral Catalyst Catalyst->Complex TransitionState Diastereomeric Transition State Complex->TransitionState H2 H₂ H2->TransitionState Product (S)-β-Hydroxyester TransitionState->Product

Caption: Simplified mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

The enantioselectivity of the initial hydrogenation step is governed by the formation of a chiral catalyst-substrate complex. The C₂-symmetric BINAP ligand creates a chiral environment around the ruthenium center, leading to two diastereomeric transition states for the hydride transfer from the metal to the prochiral ketone. The steric and electronic properties of the BINAP ligand favor one transition state over the other, resulting in the preferential formation of one enantiomer of the product alcohol.

Safety and Handling Precautions

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory with appropriate safety measures in place.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They should be handled under a strict inert atmosphere. Quenching should be done slowly and at low temperatures.

  • Pyridine: Pyridine is a toxic and flammable liquid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the hazards associated with all chemicals used.[8][9]

Conclusion and Future Perspectives

This protocol outlines a robust and stereoselective synthesis of this compound. The key to success lies in the careful execution of the asymmetric hydrogenation and the diastereoselective cyclization steps. The principles and techniques described herein are applicable to the synthesis of other complex, stereochemically rich natural products and pharmaceuticals. Further optimization of this route could involve the development of more active and selective catalysts for the hydrogenation step or exploring alternative cyclization strategies to improve overall efficiency. The use of enzymatic methods for the initial reduction of the β-ketoester is also a promising green alternative that has been explored.[10]

References

  • Scalone, M., et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 11(3), 524-533. [Link]

  • Kromasil. (n.d.). Kromasil preparative HPLC applications – success stories 2. Purification of orlistat. Retrieved from [Link]

  • Guan, Q., et al. (2022). Synthesis of Related Substances of Orlistat. Chinese Journal of Pharmaceuticals, 53(8), 1003-1009. [Link]

  • CN102993135B - A kind of purification process of orlistat. (2014).
  • CN102304105A - Method for preparing high-purity Orlistat. (2012).
  • Takaya, H., et al. (1992). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM(II) COMPLEXES. Organic Syntheses, 71, 1. [Link]

  • CN1765892A - A kind of preparation method of orlistat. (2006).
  • Synthonix. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库. Retrieved from [Link]

  • Richardson, R. D., et al. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: inhibitors of fatty acid synthase. Organic letters, 8(20), 4497–4500. [Link]

  • Birk, R., et al. (2006). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA, 60(9), 561-564. [Link]

  • Schneider, A., & Wessjohann, L. A. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 53(3), 767–772. [Link]

  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270–279. [Link]

  • Zhang, G., et al. (2010). Preparative RP-HPLC purification and scale-up of crude orlistat. Chinese Journal of Chromatography, 28(5), 514-517. [Link]

  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Drugs.com. (2024). Orlistat Capsules: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • US20100179335A1 - Process for the preparation of orlistat. (2010).
  • US8680298B2 - Process for the preparation of orlistat. (2014).
  • Richardson, R. D., et al. (2008). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Journal of medicinal chemistry, 51(18), 5633–5644. [Link]

  • Liu, X., et al. (2015). A New Route for the Preparation of Orlistat. Chinese Journal of Organic Chemistry, 35(8), 1769-1774. [Link]

  • Guinama. (2023). SAFETY DATA SHEET 7135-Orlistat. Retrieved from [Link]

  • CN102558103B - Method for separating and purifying Orlistat. (2015).
  • Eureka. (n.d.). Synthesizing method of weight loss drug orlistat intermediate. Retrieved from [Link]

  • Wang, C., et al. (2022). Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation. Molecules, 27(2), 433. [Link]

  • GOV.UK. (2014). Orlistat safety update. Retrieved from [Link]

  • Qi, X. (2018). Review of the Clinical Effect of Orlistat. IOP Conference Series: Materials Science and Engineering, 301, 012063. [Link]

  • Ballinger, A., & Peikin, S. R. (2002). Safety and Mechanism of Action of Orlistat (Tetrahydrolipstatin) as the First Local Antiobesity Drug. Journal of Clinical Gastroenterology, 34(1), 21-27. [Link]

  • PubChem. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. Retrieved from [Link]

  • Xiao, D., et al. (2003). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. Tetrahedron Letters, 44(6), 1271-1273. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • LookChem. (n.d.). 104872-06-2 (3S,4S)-3-HEXYL-4-[(R)-2-(HYDROXYTRIDECYL)]OXETAN-2-ONE. Retrieved from [Link]

  • CN108484536B - A kind of synthetic method of slimming drug orlistat intermediate. (2020).
  • PubChem. (n.d.). Orlistat. Retrieved from [Link]

  • CN109022473B - Method for preparing orlistat intermediate by enzyme method. (2020).
  • CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof. (2011).

Sources

Definitive Guide to the Quantification of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one and its Parent Compound, Orlistat

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantification of Orlistat, a potent lipase inhibitor used in obesity management. While the primary focus is on Orlistat ((S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester), the principles and protocols are directly applicable to its related compounds, including the specific diastereomer (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one. We delve into the causality behind experimental choices for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for pharmaceutical formulations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for biological matrices, and High-Performance Thin-Layer Chromatography (HPTLC) for bulk drug analysis. Each section includes field-proven protocols, data presentation tables, and workflow diagrams to ensure technical accuracy and ease of implementation in a quality control or research setting.

Introduction: The Analytical Imperative for Orlistat

Orlistat is a semi-synthetic, hydrogenated derivative of a naturally occurring lipase inhibitor, Lipstatin, produced by Streptomyces toxytricini[1]. Chemically designated as C29H53NO5 with a molecular weight of 495.7 g/mol , its primary mechanism of action is the inhibition of gastric and pancreatic lipases within the gastrointestinal tract[2][3][4]. By covalently binding to the active serine residues of these enzymes, Orlistat blocks the hydrolysis of dietary triglycerides, thereby reducing the absorption of fats and overall caloric intake[3][4].

Given that its therapeutic action is localized within the GI tract and systemic absorption is minimal, the analytical challenge is twofold:

  • Pharmaceutical Analysis: To ensure the potency, purity, and stability of the active pharmaceutical ingredient (API) in dosage forms like capsules. This requires methods that can separate and quantify Orlistat from potential impurities and degradation products. The compound specified in the topic, this compound, is structurally related to Orlistat's core and represents the type of related substance that must be monitored.

  • Bioanalysis: To measure the very low concentrations of Orlistat that may appear in plasma during pharmacokinetic or safety studies, demanding methods with exceptional sensitivity and selectivity[3].

This guide provides validated, step-by-step protocols to address these distinct analytical needs.

Methodology 1: Reversed-Phase HPLC-UV for Pharmaceutical Formulations

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone for routine quality control of Orlistat in pharmaceutical products. Its robustness, simplicity, and cost-effectiveness make it ideal for assay and purity testing[1][5].

Expertise & Causality: Orlistat is a highly nonpolar, lipophilic molecule, making it perfectly suited for retention on a nonpolar stationary phase like C18 or C8. Due to the absence of a significant chromophore in its structure, UV detection must be performed at a low wavelength, typically between 195 nm and 210 nm, where the ester carbonyl group absorbs[1][2][6]. The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase is critical for obtaining sharp, symmetrical peaks by suppressing the ionization of free silanol groups on the silica-based column packing[1][7].

Protocol: Quantification of Orlistat in Capsules

1. Sample Preparation: a. Accurately weigh the contents of 20 capsules to determine the average weight. b. Weigh a portion of the mixed powder equivalent to one capsule (e.g., 120 mg of Orlistat) and transfer it to a 100 mL volumetric flask[1][8]. c. Add approximately 80 mL of HPLC-grade methanol and sonicate for 15-30 minutes to ensure complete dissolution[1][8]. d. Allow the solution to cool to room temperature and dilute to the mark with methanol. e. Filter a suitable aliquot through a 0.45 µm nylon or PTFE syringe filter[1][9]. f. Dilute the filtered solution with the mobile phase to a final target concentration (e.g., 0.2 mg/mL)[1].

2. Standard Preparation: a. Prepare a stock solution of USP Orlistat Reference Standard at 1 mg/mL in methanol[1]. This solution is stable for one week when stored at 4°C and protected from light[1][8]. b. Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration range (e.g., 0.02–0.75 mg/mL)[1].

3. Chromatographic System & Conditions: The following table summarizes a validated set of conditions.

ParameterCondition
Column Perfectsil® target ODS-3 (C18), 250 mm × 4.6 mm, 5 µm or equivalent[1]
Mobile Phase Isocratic: Methanol:Acetonitrile:Trifluoroacetic Acid (82.5:17.5:0.01, v/v/v)[1]
Flow Rate 0.7 mL/min[1]
Detection UV at 210 nm[1]
Injection Volume 20 µL[6]
Column Temperature Ambient
Run Time ~15 minutes (Orlistat elutes at approx. 9 min)[1]

4. System Suitability & Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Perform five replicate injections of a standard solution. c. The system is suitable for use if the relative standard deviation (RSD) is ≤ 2.0% and the tailing factor is ≤ 2.0[8]. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Inject the sample preparations and quantify the Orlistat concentration using the linear regression equation from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Capsule Powder & Reference Standard s2 Dissolve in Methanol & Sonicate s1->s2 s3 Filter (0.45 µm) s2->s3 s4 Dilute to Final Concentration s3->s4 a1 Inject into HPLC System s4->a1 a2 Isocratic Separation on C18 Column a1->a2 a3 Detect at 210 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC-UV workflow for Orlistat quantification in capsules.

Methodology 2: LC-MS/MS for Bioanalytical Applications

For quantifying Orlistat in biological matrices like human plasma, LC-MS/MS is the definitive method due to its unparalleled sensitivity and specificity[10]. The low systemic absorption of Orlistat results in plasma concentrations at the ng/mL level, well below the detection limits of UV-based methods[3].

Expertise & Causality: This method utilizes a liquid-liquid extraction (LLE) step after protein precipitation to effectively remove phospholipids and other matrix components that can cause ion suppression[10][11]. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., Orlistat-d5) or a structurally analogous compound, is essential[10][11]. The IS compensates for variability during sample preparation and potential matrix effects during ionization. Electrospray ionization (ESI) in positive mode is used to generate the protonated molecule [M+H]+. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., m/z 496.4 for Orlistat) is isolated and fragmented, and a specific product ion (e.g., m/z 337.31) is monitored, ensuring extremely high selectivity[3].

Protocol: Quantification of Orlistat in Plasma

1. Sample Preparation: a. To 250 µL of plasma sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., Orlistat-D5 or Amprenavir)[3][11]. b. Vortex the mixture for 1-2 minutes. c. Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate or n-hexane), vortexing, and centrifuging[3][11]. d. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen[3]. e. Reconstitute the dried residue in 250 µL of the mobile phase and transfer to an autosampler vial for analysis[3][11].

2. Standard Preparation: a. Prepare stock solutions of Orlistat and the IS in a suitable solvent (e.g., methanol)[3]. b. Prepare calibration standards by spiking blank plasma with known amounts of Orlistat to achieve a concentration range of approximately 1.0 to 400 ng/mL[11]. c. Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. LC-MS/MS System & Conditions:

ParameterCondition
LC Column Zorbax C18 (50 mm × 4.6 mm, 5 µm) or Phenomenex-C18 (50 mm x 2.1 mm, 5µ)[3][11]
Mobile Phase Isocratic: Methanol:Acetonitrile:0.1% Formic Acid (65:20:15, v/v/v)[11]
Flow Rate 0.8 - 0.9 mL/min[3][11]
Ionization Source Electrospray Ionization (ESI), Positive Mode[3]
MRM Transitions Orlistat: m/z 496.4 → 337.31; Orlistat-D5 IS: m/z 501.3 → 147.07[3][11]
Source Temp. 300 °C[3]
Run Time < 5 minutes[12]

4. Data Analysis: a. Calculate the peak area ratio of the analyte to the internal standard for all standards and samples. b. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression. c. Determine the concentration of Orlistat in the plasma samples from the calibration curve. The method should be validated according to regulatory guidelines (e.g., USFDA) for linearity, accuracy, precision, and stability[3][11].

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Spike Plasma with Internal Standard (IS) s2 Liquid-Liquid Extraction (Ethyl Acetate) s1->s2 s3 Evaporate Organic Layer s2->s3 s4 Reconstitute in Mobile Phase s3->s4 a1 Inject into LC-MS/MS System s4->a1 a2 Rapid Separation a1->a2 a3 Detect via MRM (Precursor -> Product Ion) a2->a3 d1 Calculate Peak Area Ratio (Analyte/IS) a3->d1 d2 Generate Weighted Calibration Curve d1->d2 d3 Determine Plasma Concentration d2->d3

Caption: LC-MS/MS workflow for Orlistat bioanalysis in plasma.

Methodology 3: HPTLC-Densitometry for API Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and high-throughput alternative for the quantification of Orlistat in bulk drug form (API). It is particularly useful for routine quality control where multiple samples need to be analyzed simultaneously.

Expertise & Causality: This technique operates on the principle of normal-phase chromatography, where the polar stationary phase (silica gel) and a largely non-polar mobile phase are used. The separation is based on adsorption. Orlistat, being less polar, will travel further up the plate. Densitometric scanning provides quantitative data by measuring the absorbance of the separated spot at a specific wavelength.

Protocol: Quantification of Orlistat API

1. Sample & Standard Preparation: a. Prepare a standard stock solution of Orlistat at 2000 µg/mL in dichloromethane[13]. b. Prepare a working standard solution of 200 µg/mL by diluting the stock solution with the same diluent[13]. c. Prepare the sample solution of the API at a concentration of 200 µg/mL in dichloromethane.

2. HPTLC System & Conditions:

ParameterCondition
Stationary Phase Pre-coated Silica gel 60F254 HPTLC plates (10 x 10 cm)[13]
Sample Application 10 µL applied as 6 mm bands using a CAMAG Linomat V or similar applicator[13]
Mobile Phase n-Hexane : Ethyl Acetate : Glacial Acetic Acid (7:3:0.1, v/v/v)[13]
Development Ascending development in a twin-trough chamber saturated for 30 min. Development distance: 80 mm[13].
Drying Dry the plate with a hairdryer[13].
Densitometric Scan Scan at 208 nm with a CAMAG TLC Scanner 3 or equivalent[13].
Retardation Factor (Rf) ~0.54[13]

3. Data Analysis: a. Create a calibration curve by applying different volumes of the standard solution and plotting peak area versus concentration. b. Apply the sample solution, scan the plate, and determine the concentration from the calibration curve.

Workflow for HPTLC-Densitometry Analysis

HPTLC_Workflow s1 Prepare Solutions in Dichloromethane a1 Apply Bands to HPTLC Plate s1->a1 a2 Develop Plate in Saturated Chamber a1->a2 a3 Dry Plate a2->a3 d1 Scan Plate with Densitometer (208 nm) a3->d1 d2 Integrate Peak Area & Quantify d1->d2

Caption: HPTLC workflow for Orlistat API quantification.

Summary of Method Validation Parameters

The trustworthiness of any analytical method is established through rigorous validation. The table below summarizes typical performance characteristics for the described methods, demonstrating their suitability for their intended purposes.

ParameterHPLC-UV (Capsules)[1][2]LC-MS/MS (Plasma)[10][11]HPTLC (API)[13]
Linearity Range 20 - 750 µg/mL1.2 - 392 ng/mL1.14 - 3.81 µg/mL (LOD/LOQ)
LOD 6 µg/mL0.10 ng/mL1.14 µg/mL
LOQ 20 µg/mL0.20 ng/mL3.81 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.7 - 103.6%99.1 - 99.9%
Precision (% RSD) < 2.0%< 10%< 2.0%

Conclusion

The successful quantification of Orlistat and its related compounds hinges on selecting an analytical method appropriate for the matrix and the required level of sensitivity.

  • RP-HPLC-UV stands as the validated, go-to method for quality control of pharmaceutical dosage forms, offering a balance of performance and accessibility.

  • LC-MS/MS is the indispensable tool for bioanalysis, providing the ultra-high sensitivity and selectivity needed to measure trace levels of Orlistat in complex biological fluids.

  • HPTLC-Densitometry serves as a valuable high-throughput screening method for the analysis of the bulk drug.

Each protocol described herein is a self-validating system, grounded in established scientific literature, providing researchers and drug development professionals with a reliable foundation for their analytical workflows.

References

  • Singh, B., & Kumar, R. (2009). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 904-909.
  • Chromatography Today. (2025). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. Chromatography Today. [Link]

  • Sreekanth, N., et al. (n.d.). A NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF ORLISTAT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharma Sciences and Research, 3(10), 844-848. [Link]

  • Bennett, P. K., et al. (1997). Quantitative determination of Orlistat (tetrahydrolipostatin, Ro 18-0647) in human plasma by high-performance liquid chromatography coupled with ion spray tandem mass spectrometry. Journal of Mass Spectrometry, 32(7), 739-749. [Link]

  • Jain, D., et al. (n.d.). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay. ARC Journals. [Link]

  • Kumar, S., et al. (2023). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic. International Journal of Pharmaceutical Quality Assurance, 14(3). [Link]

  • Al-khamis, K. I., et al. (2016). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy, 10, 3659-3668. [Link]

  • ResearchGate. (2017). RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science. [Link]

  • Snehalatha, G., & Pashikanti, S. (2024). Development and Validation of Bioanalytical Method for Orlistat through the Integration of High-Performance Liquid Chromatography (HPLC) And Mass Spectrometry (MS). African Journal of Biomedical Research, 27(3). [Link]

  • Ahamad, W., et al. (2019). Development and validation of RP-HPLC method for determination of Orlistat in bulk and different brand capsule dosage forms. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. Waters Corporation. [Link]

  • USP-NF. (2022). Orlistat. USP-NF. [Link]

  • MDPI. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. MDPI. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a synthetic compound featuring a β-lactone ring, a structure analogous to the anti-obesity drug Orlistat. While Orlistat is primarily known as a potent inhibitor of fatty acid synthase (FAS) and pancreatic lipase, its broader bioactivities, including potential antimicrobial effects, are an area of emerging interest.[1][2][3][4][5] This document provides a comprehensive guide for the systematic evaluation of the antimicrobial properties of this compound. It offers detailed, field-proven protocols for determining its efficacy against a panel of clinically relevant bacteria, assessing its bactericidal or bacteriostatic nature, and evaluating its preliminary safety profile through cytotoxicity and hemolysis assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: Scientific Context and Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action.[6] this compound, a structural analog of Orlistat, presents an intriguing candidate. The core of this molecule is the oxetan-2-one, or β-lactone, ring. While distinct from the well-known β-lactam ring found in antibiotics like penicillin, the strained four-membered ring is a reactive electrophile capable of covalently modifying nucleophilic residues (e.g., serine) in enzyme active sites.[7][8][9][10][11] This reactivity is the basis for Orlistat's inhibition of serine hydrolases, such as fatty acid synthase.

Bacterial fatty acid synthesis (FAS-II) is an essential metabolic pathway and a validated target for antibacterial drugs. By hypothesizing that this compound may inhibit bacterial FAS-II or other critical enzymes, we can justify a thorough investigation of its antimicrobial potential. This guide provides the foundational assays to test this hypothesis, starting with broad screening and moving toward more definitive characterization of its antimicrobial effects.

Preliminary Antimicrobial Screening: The Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a valuable first-pass qualitative assay to screen for antibacterial activity.[12][13][14] It is rapid, cost-effective, and allows for the simultaneous testing of the compound against multiple microbial strains. The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium uniformly inoculated with a test bacterium, creating a concentration gradient.[13][15] An effective antimicrobial agent will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[12][14]

Protocol 2.1: Kirby-Bauer Disk Diffusion Method
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or tryptic soy broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[17]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound. A starting concentration of 100 µg per disk is recommended. A solvent control disk (impregnated with the vehicle, e.g., DMSO) must be included.

    • Using sterile forceps, place the disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[17] Space disks at least 24 mm apart from center to center.[15]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[12][18]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm). The presence of a clear zone indicates susceptibility, while no zone suggests resistance at the tested concentration.[14]

Quantitative Efficacy Assessment: Broth Microdilution for MIC Determination

To quantify the antimicrobial potency, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[18][19] This method is considered the "gold standard" for susceptibility testing and is highly reproducible.[20][21]

Protocol 3.1: Broth Microdilution Assay
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).[16][22] The final volume in each well should be 50 µL, with concentrations spanning a wide range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[16]

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, bringing the final volume to 100 µL.[18]

    • Include a positive control (inoculum in broth without the compound) and a negative/sterility control (broth only).[16]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[18]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[19]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Stock Solution of Compound B Perform Serial Dilutions in 96-Well Plate A->B E Inoculate Plate with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to ~5x10^5 CFU/mL C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for the Broth Microdilution Assay to determine the MIC.

Determining Bactericidal vs. Bacteriostatic Activity: The MBC Assay

While the MIC indicates the concentration that inhibits growth, it does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][23][24]

Protocol 4.1: Minimum Bactericidal Concentration (MBC) Determination
  • Prerequisite: Perform a standard MIC assay (Protocol 3.1).

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate or spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot/plate.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][25]

  • Interpretation:

    • Compare the MBC and MIC values. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19] A higher ratio suggests bacteriostatic activity.

Parameter Description Significance
MIC Minimum Inhibitory ConcentrationLowest concentration that prevents visible growth.[19]
MBC Minimum Bactericidal ConcentrationLowest concentration that kills ≥99.9% of bacteria.[24][25]
MBC/MIC Ratio Ratio of MBC to MICDifferentiates bactericidal (≤4) from bacteriostatic (>4) activity.[19]

Preliminary Safety and Selectivity Assessment

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity and hemolysis assays are crucial initial screens to assess the compound's safety profile.[26][27]

Protocol 5.1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[16][28] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[26]

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HepG2 or Vero) into a 96-well plate at a density of ~1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[26]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions and incubate for a specified period (e.g., 24 or 48 hours).[16]

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.

General Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow A Seed Mammalian Cells in 96-Well Plate B Incubate (24h) for Cell Attachment A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for Exposure Period (24-48h) C->D E Perform Viability Assay (e.g., MTT, LDH) D->E F Measure Signal (e.g., Absorbance) E->F G Calculate % Viability and Determine IC50 F->G

Caption: General workflow for evaluating the cytotoxicity of new compounds.

Protocol 5.2: Hemolysis Assay

This assay assesses the compound's potential to damage red blood cells (erythrocytes), a critical indicator of toxicity for intravenously administered drugs.[29] Lysis of red blood cells results in the release of hemoglobin, which can be quantified spectrophotometrically.[30][31][32]

  • Preparation of Erythrocytes:

    • Obtain fresh, anticoagulant-treated human or rat blood.

    • Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet several times with phosphate-buffered saline (PBS).[30]

    • Resuspend the washed RBCs in PBS to a final concentration of 2%.

  • Assay Procedure:

    • In a microplate or microcentrifuge tubes, mix serial dilutions of the test compound with the 2% RBC suspension.[29]

    • Include a negative control (RBCs in PBS/vehicle) and a positive control (RBCs with Triton X-100, a known hemolytic agent).[29]

    • Incubate the samples at 37°C for 1-2 hours.[31][32][33]

  • Measurement and Analysis:

    • Centrifuge the samples to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 541-545 nm.[30][31]

    • Calculate the percentage of hemolysis relative to the positive control.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial antimicrobial characterization of this compound. By systematically determining its spectrum of activity, MIC, and MBC, and coupling this efficacy data with preliminary cytotoxicity and hemolysis profiles, researchers can build a comprehensive understanding of the compound's potential as a therapeutic lead. Positive results from these assays would justify further investigation into its precise mechanism of action, in vivo efficacy in animal models of infection, and pharmacokinetic/pharmacodynamic properties.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Human erythrocyte hemolysis assay. Bio-protocol. Available at: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. Available at: [Link]

  • [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. PubMed. Available at: [Link]

  • Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. Available at: [Link]

  • β-Lactam antibiotic. Wikipedia. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • Hemolysis Assay. Protocols.io. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Hemolysis. Cyprotex. Available at: [Link]

  • Overview of Beta-Lactams. MSD Manual Professional Edition. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Hemolysis Assay SOP for Biomaterials. Scribd. Available at: [Link]

  • Hemolysis Assay for Solutes Manual. HaemoScan. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • (PDF) Beta-Lactam Antibiotics Mechanism of Action and Clinical Relevance. ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • CLSI M100Ed34. CLSI. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • The anti-obesity drug orlistat reveals anti-viral activity. PubMed. Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Protocols. Available at: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available at: [Link]

  • Evaluation of gut microbiota alterations following orlistat administration in obese mice. PMC. Available at: [Link]

  • Orlistat and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota. PMC - NIH. Available at: [Link]

  • Orlistat-Induced Gut Microbiota Modification in Obese Mice. PMC - NIH. Available at: [Link]

  • Orlistat and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota. Frontiers. Available at: [Link]

  • Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. NIH. Available at: [Link]

  • The Antimicrobial Activities of Extract and Compounds Isolated From Brillantaisia Lamium. Available at: [Link]

  • Isolation and extraction of antimicrobial substances against oral bacteria from lemon peel. Available at: [Link]

  • Health-Promoting Properties and Potential Application in the Food Industry of Citrus medica L. and Citrus × clementina Hort. Ex Tan. Essential Oils and Their Main Constituents. PMC - PubMed Central. Available at: [Link]

  • Anti-Bacterial and Anti-Biofilm Activities of Essential Oil from Citrus reticulata Blanco cv. Tankan Peel Against Listeria monocytogenes. MDPI. Available at: [Link]

Sources

Topic: (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one in Antifungal Screening Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for evaluating the antifungal potential of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one. This molecule shares a core β-lactone structure with Orlistat, a well-characterized inhibitor of lipases and, more significantly, Fatty Acid Synthase (FAS).[1][2] Given that FAS is an essential and validated target in pathogenic fungi, this guide proposes that the compound's primary antifungal mechanism is the disruption of fungal fatty acid biosynthesis. We present detailed, field-proven protocols for a tiered screening approach, beginning with in vitro determination of antifungal potency and host cell cytotoxicity, and progressing to a murine model of systemic infection for in vivo efficacy assessment. This document is intended for researchers in mycology, infectious diseases, and drug development, providing the scientific rationale and step-by-step methodologies required to rigorously assess this compound's therapeutic potential.

Scientific Rationale: Targeting Fungal Fatty Acid Synthase

This compound is an analogue of Orlistat (tetrahydrolipstatin).[3] While Orlistat is clinically approved as a lipase inhibitor for obesity management, a significant body of research has established its potent, irreversible inhibition of Fatty Acid Synthase (FAS).[1][2][4] This inhibition occurs via the covalent modification of a critical serine residue within the thioesterase (TE) domain of the FAS enzyme, mediated by the highly reactive β-lactone ring.[1][5]

Fungi, like cancer cells, rely heavily on de novo fatty acid synthesis for the production of essential cellular components, including plasma membranes, signaling molecules, and for energy storage. The fungal FAS system presents a compelling target for novel antifungal agents due to critical structural differences from its mammalian counterpart, offering a potential window for selective toxicity. We hypothesize that this compound leverages its β-lactone motif to act as an inhibitor of fungal FAS, thereby disrupting cell membrane integrity and halting fungal proliferation.

G cluster_fungus Fungal Cell cluster_drug Mechanism of Inhibition FAS Fungal Fatty Acid Synthase (FAS) Thioesterase (TE) Domain FattyAcids Fatty Acid Synthesis (e.g., Palmitate) FAS->FattyAcids Catalyzes Block INHIBITION AcetylCoA Acetyl-CoA + Malonyl-CoA AcetylCoA->FAS Substrates Membrane Cell Membrane Integrity & Function FattyAcids->Membrane Growth Fungal Proliferation & Viability Membrane->Growth Compound (3S,4S)-3-Hexyl-4-((S)-2- hydroxytridecyl)oxetan-2-one Inhibition Covalent Binding to TE Serine Residue Compound->Inhibition Irreversible Inhibitor Inhibition->FAS Block->FattyAcids Blocks Release

Figure 1: Proposed mechanism of antifungal action via inhibition of the Fatty Acid Synthase (FAS) thioesterase domain.

In Vitro Antifungal Screening Workflow

A systematic in vitro evaluation is the foundational step in characterizing a new antifungal agent. The workflow is designed to first establish direct antifungal activity against a panel of clinically relevant fungi and then to assess the compound's toxicity against a mammalian cell line. This dual assessment allows for the calculation of a Selectivity Index (SI), a critical early indicator of therapeutic potential.

Figure 2: Workflow for the in vitro evaluation of the test compound.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol adheres to the reference methods established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[6][7][8][9] It is designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.[10]

Materials:

  • This compound

  • Reference antifungals (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • Sterile, U-bottom 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer and 0.5 McFarland standard

Procedure:

  • Compound & Media Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO. Store at -20°C.

    • Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS. Filter-sterilize and warm to 35°C before use.

  • Inoculum Preparation:

    • Subculture fungal strains on SDA plates for 24 hours (yeasts) or 48-72 hours (molds) to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (~1-5 x 10^6 CFU/mL).[11]

    • For yeasts, dilute this suspension 1:1000 in RPMI-MOPS medium to achieve a final inoculum of 1-5 x 10^3 CFU/mL.[11] For molds, dilute to a final conidial concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.[8]

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of RPMI-MOPS into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound at 2x the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate plates at 35°C for 24-48 hours (species-dependent).[7][12]

  • MIC Determination:

    • The MIC is read as the lowest drug concentration in which there is a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.[10]

Data Presentation:

Fungal SpeciesTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 9002820.50.25
C. albicans (Fluconazole-R)4>640.5
Cryptococcus neoformans H99140.125
Aspergillus fumigatus ATCC 2043058>641
Candida auris B112212321

Table 1: Example MIC data for the test compound against a panel of pathogenic fungi. Data are hypothetical.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol determines the compound's toxicity to mammalian cells, which is essential for evaluating its therapeutic window.[13] An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • HeLa (human cervical cancer) or HEK293 (human embryonic kidney) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Sterile, flat-bottom 96-well plates

Procedure:

  • Cell Seeding:

    • Culture mammalian cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 1 x 10^4 cells in 100 µL of medium per well into a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Compound Exposure:

    • Prepare 2-fold serial dilutions of the test compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with medium only (no cells) as a blank and wells with cells and vehicle (DMSO) as a 100% viability control.

    • Incubate the plate for 24-48 hours at 37°C with 5% CO2.[14]

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).

Data Presentation & Analysis:

Compound Concentration (µg/mL)% Cell Viability
20015.2
10048.9
5085.6
2598.1
12.5101.3
CC50 (µg/mL) ~105

Table 2: Example cytotoxicity data and CC50 determination. Data are hypothetical.

Selectivity Index (SI) Calculation: The SI provides a measure of the compound's selectivity for the fungal target over host cells. A higher SI is desirable.

  • SI = CC50 / MIC

  • Example using C. albicans data: SI = 105 µg/mL / 2 µg/mL = 52.5

In Vivo Efficacy Evaluation

Following promising in vitro results (e.g., potent MIC, high SI), the next critical step is to evaluate the compound's efficacy in a relevant animal model of infection.[15][16] The murine model of disseminated (systemic) candidiasis is a standard and robust model for this purpose.[17]

Figure 3: Workflow for in vivo efficacy testing in a murine model of disseminated candidiasis.

Protocol 3: Murine Model of Disseminated Candidiasis

Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain

  • Test compound formulated in a suitable vehicle (e.g., 5% Tween 80 in saline)

  • Positive control drug (e.g., Fluconazole)

  • Sterile saline

  • Yeast extract-peptone-dextrose (YPD) agar plates

Procedure:

  • Infection Preparation:

    • Culture C. albicans overnight in YPD broth at 30°C.

    • Wash cells twice with sterile saline and resuspend. Count cells using a hemocytometer and adjust the concentration to 2.5 x 10^5 CFU/mL.

  • Infection:

    • Infect mice via lateral tail vein injection with 100 µL of the prepared inoculum (2.5 x 10^4 CFU/mouse).

  • Treatment Groups:

    • Randomize mice into groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Test compound (e.g., 10 mg/kg)

      • Group 3: Test compound (e.g., 25 mg/kg)

      • Group 4: Positive control (e.g., Fluconazole at 10 mg/kg)

  • Drug Administration:

    • Begin treatment 24 hours post-infection.

    • Administer the compound and controls once daily for a defined period (e.g., 7 days) via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy).

  • Endpoint and Fungal Burden Determination:

    • On the final day of the study (e.g., day 8), humanely euthanize all mice.

    • Aseptically remove the kidneys, weigh them, and place them in sterile saline.

    • Homogenize the kidneys.

    • Perform serial dilutions of the homogenate and plate onto YPD agar plates containing antibiotics to prevent bacterial growth.

    • Incubate plates at 30°C for 48 hours and count the colonies.

    • Calculate the fungal burden as log10 CFU per gram of kidney tissue.

Data Analysis: Compare the mean log10 CFU/gram of tissue between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A statistically significant reduction in fungal burden indicates in vivo efficacy.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the preclinical evaluation of this compound as a potential antifungal agent. The protocols provided, grounded in established standards, enable a systematic assessment of the compound's activity from initial in vitro screening to in vivo proof-of-concept. Positive results, characterized by potent and selective antifungal activity in vitro and a significant reduction in fungal burden in vivo, would provide a strong rationale for advancing the compound into further studies, including mechanism-of-action confirmation, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and evaluation in other models of fungal disease. The structural similarity to Orlistat suggests a promising starting point for a new class of FAS-inhibiting antifungal therapeutics.[1][4]

References

  • BenchChem. (n.d.). Orlistat's role in fatty acid synthase inhibition.
  • Graybill, J. R. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. Retrieved from [Link]

  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. In Antifungal Susceptibility Testing (pp. 51-66). Humana, New York, NY. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle.
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Kridel, S. J., Axelrod, F., Rozenkrantz, K., & Smith, J. W. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070-2075. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Retrieved from [Link]

  • Verma-Gaur, J., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 199. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. Retrieved from [Link]

  • Pemble, C. W., et al. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Chemical Biology, 9(10), 2356-2363. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]

  • Pemble IV, C. W. (2014). MECHANISM OF ORLISTAT HYDROLYSIS BY FATTY ACID SYNTHASE THIOESTERASE (Doctoral dissertation, University of South Florida).
  • Ryder, N. S., & Dupont, M. C. (1984). A multi-infection model for antifungal screening in vivo. The Journal of antibiotics, 37(9), 1039-1044. Retrieved from [Link]

  • D'hooge, E., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(9), 708. Retrieved from [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... [Image].
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Smolecule. (n.d.). (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609.
  • Elfita, E., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Molecular and Cellular Biomedical Sciences, 2(1), 28-34.
  • Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(5), 1437-1442. Retrieved from [Link]

  • Bartroli, J., et al. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 42(12), 3235-3238. Retrieved from [Link]

  • El-Kadi, O. A., et al. (2019). A new scope for orlistat: Effect of approved anti-obesity drug against experimental microsporidiosis. Acta tropica, 190, 21-28. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of orlistat as a potential inhibitor for lipase from Candida species. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S., et al. (2018). Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species. Mycology, 9(2), 126-133. Retrieved from [Link]

  • G. S., & Singh, G. (2024). Orlistat. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • GoodRx. (2024). Orlistat (Alli, Xenical): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). UNII BJV8QU12YI. Retrieved from [Link]

Sources

Application Notes and Protocols for (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a molecule structurally related to Orlistat, a potent inhibitor of gastric and pancreatic lipases.[1][][3][4][5][6] Orlistat is widely recognized for its therapeutic application in managing obesity by preventing the absorption of dietary fats.[1][7] Beyond its effects on digestive enzymes, Orlistat has been identified as an irreversible inhibitor of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis.[8][9][10][11] This inhibitory action on FASN has garnered significant interest in the scientific community, particularly in cancer research, as many tumor cells exhibit upregulated FASN expression to support rapid proliferation.[8][9][10][12]

These application notes provide a comprehensive guide for researchers utilizing this compound, hereafter referred to as the compound, in cell culture assays. We will delve into its mechanism of action and provide detailed protocols for assessing its effects on cell viability, apoptosis, and cellular lipase activity.

Mechanism of Action: Dual Inhibition of Lipases and Fatty Acid Synthase

The primary mechanism of action of this compound and its analog Orlistat is the covalent inhibition of lipases. It forms a stable covalent bond with the serine residue in the active site of these enzymes, rendering them inactive.[1] This prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.

In the context of cancer biology, the inhibition of FASN is of particular importance. FASN is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Cancer cells often rely on de novo fatty acid synthesis for the production of lipids necessary for membrane formation, energy storage, and signaling molecules. By inhibiting FASN, the compound disrupts these processes, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[8][9][10][13][14][15] The inhibitory effects of Orlistat on the proliferation of cancer cells can be reversed by the addition of palmitate, the end product of FASN, confirming the mechanism of action.[10]

FASN_Inhibition_Pathway cluster_cell Cancer Cell Orlistat This compound (Orlistat Analog) FASN Fatty Acid Synthase (FASN) Orlistat->FASN Inhibits Proliferation Cell Proliferation Orlistat->Proliferation Inhibits Apoptosis Apoptosis Orlistat->Apoptosis Induces Palmitate Palmitate (Fatty Acids) FASN->Palmitate Synthesizes FASN->Proliferation AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Membrane Membrane Synthesis Palmitate->Membrane Signaling Signaling Lipids Palmitate->Signaling Energy Energy Storage Palmitate->Energy Membrane->Proliferation Signaling->Proliferation Apoptosis_Assay_Workflow start Start: Seed Cells treat Treat with Compound (e.g., 24-48h) start->treat collect Collect Cells (Adherent & Floating) treat->collect lyse Lyse Cells collect->lyse protein Quantify Protein lyse->protein assay Perform Caspase-3 Activity Assay protein->assay read Read Fluorescence/ Absorbance assay->read end End: Analyze Data read->end

Caption: Workflow for Caspase-3 Apoptosis Assay.

Application 3: In Vitro Lipase Inhibition Assay

To confirm the direct inhibitory effect of the compound on lipase activity, a colorimetric in vitro assay can be performed. [1]

Protocol: Colorimetric Lipase Inhibition Assay

Principle: This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (pNPB), which releases the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is proportional to lipase activity.

Materials:

  • Porcine pancreatic lipase (PPL)

  • This compound

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Prepare a working solution of PPL in cold Tris-HCl buffer.

    • Prepare a substrate solution of pNPB in acetonitrile.

  • Assay Setup (in triplicate):

    • Test wells: Add the compound solution and PPL solution.

    • Control wells (no inhibitor): Add Tris-HCl buffer (with DMSO) and PPL solution.

    • Blank wells: Add Tris-HCl buffer without PPL.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the pNPB substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

ParameterRecommended Value
Enzyme Porcine Pancreatic Lipase
Substrate p-Nitrophenyl butyrate (pNPB)
Buffer 100 mM Tris-HCl, pH 8.0
Temperature 37°C
Wavelength 405 nm

Conclusion

This compound presents a valuable tool for in vitro research, particularly in the fields of oncology and metabolic diseases. Its dual inhibitory action on lipases and fatty acid synthase provides a multifaceted approach to studying cellular metabolism and proliferation. The protocols outlined in these application notes offer a robust framework for investigating the biological effects of this compound in a cell culture setting.

References

  • Kridel, S. J., et al. (2004). Orlistat is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070-2075. [Link]

  • Dowling, S., et al. (2009). Inhibition of Fatty Acid Synthase by Orlistat Accelerates Gastric Tumor Cell Apoptosis in Culture and Increases Survival. Lipids, 44(6), 489-498. [Link]

  • Sledzinski, T., et al. (2017). Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1). Anticancer Research, 37(11), 6321-6327. [Link]

  • Sledzinski, T., et al. (2017). Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1). PubMed. [Link]

  • Zhang, Y., et al. (2022). Orlistat induces ferroptosis-like cell death of lung cancer cells. Hepatoma Research, 8, 3. [Link]

  • Dowling, S., et al. (2009). Inhibition of fatty acid synthase by Orlistat accelerates gastric tumor cell apoptosis in culture and increases survival rates in gastric tumor bearing mice in vivo. PubMed. [Link]

  • Sledzinski, T., et al. (2017). Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1). Anticancer Research. [Link]

  • PubChem. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. [Link]

  • Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, 1(3), 108. [Link]

  • Carrière, F., et al. (1998). Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers. American Journal of Physiology-Gastrointestinal and Liver Physiology, 275(5), G1021-G1031. [Link]

  • Menendez, J. A., et al. (2005). Antitumoral actions of the anti-obesity drug orlistat (Xenical™) in breast cancer cells: Blockade of cell cycle progression, promotion of apoptotic cell death and PEA3-mediated transcriptional repression of Her2/neu (erbB-2) oncogene. Annals of Oncology, 16(8), 1253-1267. [Link]

  • Kim, D. W., et al. (2018). Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance. International Journal of Nanomedicine, 13, 7175-7187. [Link]

  • PubChem. (n.d.). Orlistat. [Link]

  • Al-Suwayeh, S. A., et al. (2017). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Pharmaceutical Chemistry Journal, 51(5), 416-423. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one. This chiral β-lactone is the critical pharmacophore of Orlistat (also known as Tetrahydrolipstatin), a potent pancreatic lipase inhibitor used in the management of obesity.[1][2] The stereospecific construction of the oxetan-2-one ring is a significant challenge, and achieving high yields is paramount for the economic viability of large-scale production. This guide provides in-depth, field-proven insights, troubleshooting protocols, and detailed methodologies designed for researchers and process chemists in drug development. We will explore the causal factors behind common synthetic hurdles and offer robust solutions to enhance both yield and purity.

Section 1: Synthesis Overview & Mechanistic Insights

The most efficient and stereoselective modern syntheses of the Orlistat β-lactone core rely on a tandem aldol-lactonization reaction.[3] This strategy involves the reaction of a chiral aldehyde with a ketene acetal, catalyzed by a Lewis acid, to directly form the desired cis-β-lactone. Understanding this mechanism is crucial for troubleshooting and optimization.

The key transformation is the Lewis acid-catalyzed [2+2] cycloaddition between a silyl ketene acetal and a protected α-hydroxy aldehyde. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the choice of Lewis acid and reaction conditions.

reagents Starting Materials: - (R)-3-(benzyloxy)tetradecanal (Aldehyde) - 1-(trimethylsiloxy)-1-octene (Ketene Acetal) reaction Tandem Mukaiyama Aldol-Lactonization @ Low Temperature (-78 °C) reagents->reaction lewis_acid Lewis Acid Catalyst (e.g., TiCl4, SnCl4) lewis_acid->reaction intermediate Aldol Adduct Intermediate (Chelated) reaction->intermediate Forms stereodefined intermediate cyclization Intramolecular Cyclization (Lactonization) intermediate->cyclization Silyl group transfer & ring closure product Protected cis-β-Lactone cyclization->product deprotection Deprotection (e.g., H2, Pd/C) product->deprotection final_product This compound deprotection->final_product

Caption: Core Aldol-Lactonization Pathway.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, focusing on the "why" behind procedural choices.

Q1: What are the most critical parameters for maximizing the yield and diastereoselectivity of the β-lactone?

A1: Success hinges on three interdependent parameters:

  • Temperature: The aldol-lactonization step is highly exothermic and stereoselectivity is kinetically controlled. Maintaining a low temperature (typically -78 °C) is essential to minimize side reactions and prevent the formation of undesired diastereomers.

  • Lewis Acid Choice: The nature of the Lewis acid catalyst dictates the geometry of the reaction's transition state, thereby controlling the stereochemical outcome. For instance, titanium tetrachloride (TiCl₄) generally favors the formation of cis-β-lactones, while tin tetrachloride (SnCl₄) can lead to the trans isomer.[3] Careful screening is often necessary.

  • Purity of Starting Materials: The aldehyde precursor, in particular, must be free of any acidic impurities or corresponding carboxylic acid, as these can quench the enolate or interfere with the Lewis acid catalyst, drastically reducing yields.

Q2: How can I reliably control the stereochemistry to favor the desired (3S,4S) cis-lactone?

A2: Achieving the correct cis stereochemistry is a classic challenge. The key is to use a synthesis strategy that proceeds through a well-defined, rigid transition state. The tandem Mukaiyama aldol-lactonization (TMAL) process is highly effective for this.[3] By using a chelating Lewis acid like TiCl₄ with a protected α-hydroxy aldehyde, you create a rigid five-membered chelated intermediate. The ketene acetal then attacks from the less sterically hindered face, leading predictably to the desired stereoisomer.

Q3: What are the best practices for preparing and handling the aldehyde starting material?

A3: The aldehyde, often prepared by the reduction of a corresponding ester (e.g., with DIBAL-H), is prone to over-reduction and oxidation.

  • Preparation: Use a stoichiometric amount of reducing agent at low temperatures (-78 °C) and carefully monitor the reaction by TLC.

  • Purification: The aldehyde should be purified via flash chromatography immediately before use. Do not store it for extended periods, even at low temperatures, as degradation can occur.

  • Handling: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation to the carboxylic acid.

Q4: My reaction yields are inconsistent. What is the most likely cause?

A4: Inconsistency often points to issues with moisture or reagent quality.

  • Moisture: The Lewis acids and silyl ketene acetals used are extremely sensitive to water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere.

  • Reagent Titration: The molarity of reagents like n-butyllithium (if used for enolate formation) can change over time. It is best practice to titrate such reagents before use to ensure accurate stoichiometry.

  • Lewis Acid Quality: Use a fresh, unopened bottle of the Lewis acid or one that has been properly stored under inert gas. A partially hydrolyzed Lewis acid will have significantly lower activity.

Section 3: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental problems.

Symptom / ObservationProbable Cause(s)Recommended Actions & Scientific Rationale
Low or No Product Formation 1. Inactive Lewis Acid (hydrolyzed). 2. Impure aldehyde (acidic impurities). 3. Insufficiently low temperature, leading to degradation. 4. Poor quality silyl ketene acetal.1. Action: Use a freshly opened bottle of Lewis acid or distill it under vacuum. Rationale: Moisture inactivates the catalyst, preventing the reaction from proceeding. 2. Action: Re-purify the aldehyde via chromatography immediately before use. Rationale: Acidic impurities quench the reactive intermediates. 3. Action: Ensure the reaction is maintained at -78 °C (dry ice/acetone bath). Rationale: The intermediates are thermally labile; higher temperatures cause decomposition.
Poor Diastereoselectivity (Mixture of cis and trans isomers) 1. Temperature fluctuations during addition. 2. Incorrect choice of Lewis Acid. 3. Steric hindrance from an overly bulky protecting group on the hydroxyl.1. Action: Add the ketene acetal solution very slowly via syringe pump to the aldehyde/Lewis acid mixture at -78 °C. Rationale: Slow addition prevents local temperature spikes that can disrupt the organized transition state, leading to loss of stereocontrol. 2. Action: Screen different Lewis acids. TiCl₄ is generally preferred for the cis product. Rationale: Different Lewis acids have different coordination properties, directly influencing the stereochemical pathway.[3]
Formation of Polymeric Byproducts 1. Reaction concentration is too high. 2. Reaction was allowed to warm up prematurely.1. Action: Run the reaction at a higher dilution (e.g., 0.05-0.1 M). Rationale: High concentrations favor intermolecular side reactions over the desired intramolecular cyclization. 2. Action: Quench the reaction at low temperature before allowing it to warm to room temperature. Rationale: Prevents uncontrolled polymerization of the reactive intermediates upon warming.
Difficult Purification 1. Close-running impurities on TLC/HPLC. 2. Oily product that is difficult to handle.1. Action: Use a high-resolution silica gel for chromatography and test different solvent systems (e.g., hexane/ethyl acetate, hexane/MTBE). Rationale: Stereoisomers often have very similar polarities, requiring optimized chromatography for separation. 2. Action: If the product is an oil, attempt co-evaporation with a high-boiling solvent like heptane to remove residual volatile solvents. Recrystallization from a solvent like hexane at low temperatures can sometimes yield a solid.[4]

Section 4: Optimized Experimental Protocol

This protocol describes a robust, high-yield synthesis of the protected β-lactone intermediate, based on literature-validated methods.[3][5]

Caption: High-Yield Synthesis Workflow.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Dissolve the chiral aldehyde precursor (1.0 eq) in anhydrous dichloromethane (to make a 0.1 M solution).

    • Scientist's Note: A strictly anhydrous and inert environment is non-negotiable. Any atmospheric moisture will rapidly decompose the Lewis acid and silyl enolate.

  • Lewis Acid Addition & Complexation:

    • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

    • Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise via syringe. The solution may turn yellow or orange.

    • Stir the mixture at -78 °C for 30 minutes.

    • Scientist's Note: This step allows for the formation of the crucial chelated complex between the aldehyde and the Lewis acid, which pre-organizes the substrate for stereoselective attack.

  • Aldol-Lactonization Reaction:

    • In a separate flame-dried flask, prepare a solution of the silyl ketene acetal (1.5 eq) in anhydrous dichloromethane.

    • Add the ketene acetal solution to the reaction mixture dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -75 °C.

    • Stir the reaction at -78 °C for 3-4 hours.

    • Scientist's Note: The slow addition of the nucleophile is critical for maintaining kinetic control and maximizing diastereoselectivity. A faster addition can lead to exotherms and the formation of unwanted side products.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the aldehyde is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Scientist's Note: Quenching at low temperature is vital to prevent decomposition of the product by the still-active Lewis acid upon warming.

  • Deprotection:

    • The purified, protected β-lactone can then be deprotected (e.g., removal of a benzyl group via catalytic hydrogenation with H₂ over Pd/C) to yield the final target molecule, this compound.[4]

References

  • Google Patents. (n.d.). Process for the preparation of orlistat.
  • National Center for Biotechnology Information. (2024). Orlistat. StatPearls. Retrieved from [Link]

  • Drugs.com. (2025). Orlistat Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • RxList. (n.d.). Orlistat: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Molecules. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin. Drug Synthesis Database. Retrieved from [Link]

  • ResearchGate. (2008). Process for the preparation of orlistat. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. PMC. Retrieved from [Link]

  • Mayo Clinic. (2025). Orlistat (oral route) - Side effects & dosage. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesizing method of weight loss drug orlistat intermediate. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of slimming drug orlistat intermediate.
  • National Center for Biotechnology Information. (n.d.). Orlistat. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. Retrieved from [Link]

Sources

Technical Support Center: (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (Orlistat)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, the lipase inhibitor widely known as Orlistat. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Orlistat's stability and degradation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot issues effectively and ensure the integrity of your experimental results.

Orlistat's structure, characterized by a strained β-lactone ring, is key to its therapeutic action but also renders it susceptible to specific degradation pathways.[][2] Understanding these liabilities is critical for accurate analytical method development, formulation design, and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Orlistat? A1: Orlistat is primarily susceptible to degradation via hydrolysis of its β-lactone ring.[2] This reaction is the main pathway under acidic, basic, and neutral conditions.[2][3][4] To a lesser extent, oxidative degradation can also occur.[5] The molecule is also known to be degraded by enzymatic pathways, specifically by human carboxyl ester lipase.[6][7]

Q2: How do common environmental factors affect Orlistat's stability? A2:

  • pH: Orlistat is labile across a wide pH range. It is particularly unstable in acidic conditions, which can lead to rapid degradation (up to 95% in 30 minutes when refluxed in 2M HCl).[5] It is also unstable in alkaline and neutral aqueous solutions.[3][4][5]

  • Temperature: As a solid, Orlistat is relatively stable under dry heat.[3][4][5] However, in solution, thermal degradation can be significant, especially when refluxed.[2][5] Its low melting point (around 44°C) also makes it prone to physical instability.[8]

  • Light (Photolysis): The solid form of Orlistat is generally stable when exposed to light.[4][5] However, when in solution (e.g., methanol/water), it can undergo significant photolytic degradation.[5]

  • Oxidation: Orlistat shows susceptibility to oxidative stress. Studies using 3% hydrogen peroxide have demonstrated notable degradation.[2][4][5]

Q3: What are the major degradation products of Orlistat? A3: The two most well-characterized degradation products, which are also its primary metabolites, are M1 and M3.[]

  • Metabolite M1: Formed by the hydrolytic opening of the β-lactone ring.[]

  • Metabolite M3: Results from the subsequent cleavage of the N-formylleucine side chain from M1.[][7] These degradants are considered pharmacologically inactive.[]

Troubleshooting Guide

Issue 1: My Orlistat solution in an aqueous buffer is cloudy or has formed a precipitate.

  • Likely Cause: This is a common issue stemming from Orlistat's highly lipophilic nature and its practical insolubility in water.[2][9] The buffer's ionic strength or specific salts can further reduce its solubility, a phenomenon known as "salting out." Lower temperatures can also cause the compound to precipitate from a solution that was clear when warm.

  • Troubleshooting Steps:

    • Use a Co-solvent: Always dissolve Orlistat in a minimal amount of a water-miscible organic solvent first (e.g., methanol, ethanol, or DMSO) before performing the final dilution into your aqueous buffer.[2] Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

    • Incorporate a Surfactant: For dissolution media or certain assays, using a surfactant like sodium lauryl sulfate (SLS) can significantly improve solubility.[2][10]

    • Prepare Solutions Fresh: Due to its hydrolytic instability in aqueous media, it is imperative to prepare working solutions immediately before use.[2] Stock solutions in pure methanol are more stable and can be stored for short periods.[10]

    • Control Temperature: Maintain a consistent and appropriate temperature during your experiment to prevent precipitation.

Issue 2: I'm seeing unexpected or new peaks in my HPLC chromatogram during a stability study.

  • Likely Cause: These peaks are almost certainly degradation products. The retention time and peak shape will depend on the specific degradant and your chromatographic conditions. The most common degradants are the M1 and M3 metabolites formed via hydrolysis.[][2]

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To identify these peaks, you must conduct a forced degradation study (see Protocol 1). By stressing the drug under specific conditions (acid, base, oxidation, etc.), you can generate the degradants and determine their retention times relative to the parent peak. This is essential for validating your method as "stability-indicating."

    • Optimize HPLC Method: Ensure your HPLC method has adequate specificity to resolve the main Orlistat peak from all potential degradation products.[11] A C18 column is a common and effective choice.[2] The mobile phase often requires a combination of organic solvents like methanol and acetonitrile with an acidifier for good peak shape.[5][11]

    • Use Mass Spectrometry (LC-MS): If available, coupling your HPLC to a mass spectrometer is the most definitive way to identify unknown peaks by determining their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Workflow for Cloudy Solutions

G start Orlistat solution is cloudy/precipitated q1 Was a co-solvent (MeOH, DMSO) used for initial dissolution? start->q1 sol1 Action: Re-prepare sample. First, dissolve Orlistat in a minimal volume of organic co-solvent, then dilute with aqueous buffer. q1->sol1 No q2 Is the aqueous solution being stored before use? q1->q2 Yes sol2 Action: Prepare aqueous solutions fresh immediately before each experiment. Orlistat hydrolyzes in water. q2->sol2 Yes q3 Is the buffer of high ionic strength? q2->q3 No sol3 Action: Consider adding a surfactant (e.g., SLS) to the buffer to increase solubility. Verify compatibility. q3->sol3 Yes G Orlistat This compound (Orlistat) M1 Metabolite M1 (Open β-lactone ring) Orlistat->M1 Hydrolysis (Acid, Base, Neutral, Enzymatic) M3 Metabolite M3 (Side-chain cleaved) M1->M3 Side-chain cleavage G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Orlistat Stock in Methanol Acid Acid Hydrolysis (HCl, 80°C) Stock->Acid Base Base Hydrolysis (NaOH, 80°C) Stock->Base Neutral Neutral Hydrolysis (H₂O, 80°C) Stock->Neutral Oxidative Oxidative (H₂O₂, RT) Stock->Oxidative Control Unstressed Control Stock->Control Neutralize Neutralize & Dilute Samples to final concentration Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Control->Neutralize HPLC Analyze via Stability-Indicating HPLC Method Neutralize->HPLC Data Identify Degradants & Quantify Parent Drug HPLC->Data

Sources

Technical Support Center: Optimizing Synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, a key intermediate in the preparation of Orlistat.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Synthesis Overview

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry and reaction conditions. The core of this molecule is a β-lactone ring, which is known to be strained and can present synthetic challenges.[2] The overall synthesis generally involves the formation of the oxetanone ring and the introduction of the two chiral centers. Common strategies include asymmetric synthesis using chiral catalysts or auxiliaries, and ring-closure reactions of appropriate precursors.

General Synthetic Approach

A plausible synthetic route involves the reaction of hexanal with (S)-2-hydroxytridecanoic acid in the presence of an acid catalyst.[] The resulting intermediate then undergoes a reductive coupling reaction with a chiral auxiliary to yield the final product.[]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield of the Final Product

Question: My final yield of this compound is consistently below 50%. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic sequence. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • Hexanal: Ensure the hexanal is free of its corresponding carboxylic acid, which can interfere with the initial reaction. Consider distillation prior to use.

  • (S)-2-hydroxytridecanoic acid: The purity of this starting material is crucial. Impurities can lead to side reactions and lower yields. Verify its purity by NMR and melting point.

2. Reaction Conditions for Ring Formation:

  • Catalyst: The choice and amount of acid catalyst (e.g., p-toluenesulfonic acid) are critical.[] An insufficient amount may lead to incomplete reaction, while an excess can cause decomposition of the product. Titrate the optimal catalyst loading.

  • Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times or high temperatures can lead to side product formation.

3. Reductive Coupling Step:

  • Chiral Auxiliary: The purity and reactivity of the chiral auxiliary are paramount for achieving high diastereoselectivity and yield.

  • Reducing Agent: The choice and stoichiometry of the reducing agent must be carefully controlled.

4. Work-up and Purification:

  • Aqueous Work-up: The β-lactone ring can be sensitive to both acidic and basic conditions, which may be encountered during the work-up.[4] Test the stability of your product to the work-up conditions on a small scale.

  • Chromatography: Product loss during column chromatography is a common issue. Ensure proper selection of the stationary and mobile phases to achieve good separation without excessive tailing or irreversible adsorption.

Issue 2: Formation of Diastereomeric Impurities

Question: I am observing the formation of the (3R,4S) or other diastereomers along with my desired (3S,4S) product. How can I improve the diastereoselectivity of the reaction?

Answer: Achieving high diastereoselectivity is a key challenge in this synthesis. The formation of unwanted diastereomers can be addressed by:

1. Chiral Control Element:

  • Chiral Auxiliary: The choice of chiral auxiliary in the reductive coupling step is the primary determinant of diastereoselectivity. If selectivity is low, consider screening different chiral auxiliaries.

  • Chiral Catalyst: For the initial coupling, employing a chiral catalyst could enforce the desired stereochemistry.

2. Reaction Conditions:

  • Temperature: Lowering the reaction temperature during the stereocenter-forming steps can often enhance diastereoselectivity.

  • Solvent: The polarity of the solvent can influence the transition state of the reaction. Screen a range of solvents to find the optimal one for your specific reaction.

3. Purification of Diastereomers:

  • Fractional Crystallization: If the diastereomers have significantly different solubilities, fractional crystallization can be an effective method for separation on a larger scale.[5]

  • Chromatography: High-performance liquid chromatography (HPLC) on a silica gel column is a powerful technique for separating diastereomers.[6] The choice of eluent is critical for achieving good resolution.[6]

Parameter Recommendation for High Diastereoselectivity
Chiral AuxiliaryScreen various auxiliaries to find the one with the highest directing ability.
TemperatureRun the reaction at lower temperatures (e.g., -78 °C to 0 °C).
SolventTest a range of solvents with varying polarities.
PurificationUtilize fractional crystallization or preparative HPLC for separation.
Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final product. It either co-elutes with impurities during column chromatography or decomposes on the column. What purification strategies can I employ?

Answer: Purification of β-lactones can be challenging due to their potential instability. Consider the following approaches:

1. Alternative Chromatography Techniques:

  • Flash Chromatography: Use a less acidic stationary phase, such as neutral alumina, to minimize decomposition.

  • Preparative TLC: For small-scale purification, preparative thin-layer chromatography can be a gentle and effective method.

2. Non-Chromatographic Purification:

  • Crystallization: If your product is a solid, crystallization is the preferred method of purification as it can provide highly pure material. Screen a variety of solvents and solvent mixtures to induce crystallization.

  • Distillation: If the product is a thermally stable liquid, distillation under reduced pressure (Kugelrohr) can be an option.

3. Protecting Group Strategy:

  • If the free hydroxyl group is causing issues during purification, consider protecting it with a suitable protecting group (e.g., silyl ether) before chromatography and then deprotecting it in the final step.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the β-lactone ring in the biological activity of Orlistat?

A1: The strained β-lactone ring is a key pharmacophore of Orlistat. It acts as an irreversible inhibitor of pancreatic lipase by acylating a serine residue in the active site of the enzyme, rendering it inactive.[7] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids.

Q2: Are there any specific safety precautions I should take when working with β-lactones?

A2: Yes, β-lactones should be handled with care. Due to their ring strain, they can be reactive and potentially alkylating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Can I use a lipase enzyme for the synthesis of the ester linkage in the side chain?

A3: While lipase-catalyzed esterification is a common and efficient method, its application in this specific synthesis would depend on the substrate specificity of the chosen lipase.[8][9] It could be a viable green chemistry alternative to traditional chemical methods. However, optimization of reaction conditions such as solvent, temperature, and water activity would be necessary.[9][10]

Q4: How can I confirm the absolute stereochemistry of my final product?

A4: The absolute stereochemistry can be confirmed using several analytical techniques:

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous determination of the absolute configuration.

  • Chiral HPLC: Comparison of the retention time of your product with that of an authentic standard on a chiral HPLC column.

  • NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can allow for the differentiation of enantiomers and diastereomers in the NMR spectrum.

IV. Experimental Workflow & Diagrams

General Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Purity Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify Optimize_Conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) Check_Purity->Optimize_Conditions If pure Improve_Workup Improve Work-up & Purification Optimize_Conditions->Improve_Workup Monitor by TLC Characterize Characterize Byproducts Improve_Workup->Characterize If issues persist High_Yield High Yield & Purity Achieved Improve_Workup->High_Yield Successful Characterize->Optimize_Conditions Identify side reactions

Caption: A systematic workflow for troubleshooting low yield and purity issues.

Decision Tree for Diastereomer Separation

DiastereomerSeparation Start Diastereomeric Mixture Observed Is_Solid Is the mixture a solid? Start->Is_Solid Fractional_Crystallization Attempt Fractional Crystallization Is_Solid->Fractional_Crystallization Yes HPLC Use Preparative HPLC Is_Solid->HPLC No Fractional_Crystallization->HPLC Unsuccessful Success Pure Diastereomers Obtained Fractional_Crystallization->Success Successful HPLC->Success Successful Failure Re-evaluate Synthetic Strategy HPLC->Failure Unsuccessful

Caption: A decision tree for selecting a suitable method for diastereomer separation.

V. References

  • National Institutes of Health. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Google Patents. Separation of diastereomers - CN1608041A.

  • Staldera, H., Schneiderb, P. R., & Oesterhelt, G. (1990). Tetrahydrolipstatin: thermal and hydrolytic degradation. Helvetica Chimica Acta, 73(4), 1022-1036.

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. [Link]

  • MDPI. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. [Link]

  • ResearchGate. Biosynthesis and chemical diversity of β-lactone natural products. [Link]

  • BioXconomy. The secret life of β-lactone peptides. [Link]

  • PubMed Central. Fabrication of Nanocrystals for Enhanced Distribution of a Fatty Acid Synthase Inhibitor (Orlistat) as a Promising Method to Relieve Solid Ehrlich Carcinoma-Induced Hepatic Damage in Mice. [Link]

  • ACS Publications. Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. [Link]

  • DOI. Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. [Link]

  • National Institutes of Health. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. [Link]

  • Google Patents. A kind of preparation method of orlistat - CN1765892A.

  • ResearchGate. Process-for-the-preparation-of-orlistat.pdf. [Link]

  • Chinese Journal of Pharmaceuticals. Synthesis of Related Substances of Orlistat. [Link]

  • PubMed Central. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. [Link]

  • Google Patents. Method for synthesizing β-lactones and alkenes - US5004815A.

  • PubChem. 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. [Link]

Sources

Technical Support Center: Crystallization of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (Orlistat)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, commonly known as Orlistat. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with obtaining a high-quality, stable crystalline form of this active pharmaceutical ingredient (API). Given Orlistat's low melting point, polymorphic nature, and sensitivity to process parameters, a systematic troubleshooting approach is essential for reproducible success.

Part 1: Fundamental Challenges & Initial Observations

This section addresses the most common initial hurdles in Orlistat crystallization, focusing on the failure to produce solid material and the issue of "oiling out."

Q1: My crystallization is complete, but no solid has formed, or the yield is extremely low. What is the primary cause?

A1: The most likely cause is inadequate supersaturation . Supersaturation is the essential driving force for both the nucleation (the birth of new crystals) and the growth of existing crystals.[1][2] If the concentration of Orlistat in the solvent never sufficiently exceeds its solubility limit at a given temperature, crystallization will not occur.

Causality and Troubleshooting Steps:

  • Insufficient Solute Concentration: The initial concentration of Orlistat may be too low. You must create a solution that is undersaturated at a higher temperature and becomes supersaturated upon cooling or addition of an anti-solvent.

  • Incorrect Solvent Choice: The chosen solvent may be too good, keeping Orlistat dissolved even at lower temperatures. Orlistat is soluble in organic solvents like ethanol, methanol, and acetone.[3][4] A solvent system where solubility is strongly temperature-dependent is ideal for cooling crystallization.

  • Inaccurate Solubility Data: Relying on generic solubility data can be misleading. It is crucial to determine the solubility curve of your specific Orlistat material in the chosen solvent system.

Workflow: Achieving Adequate Supersaturation

cluster_start Problem: No Crystals / Low Yield cluster_analysis Analysis cluster_solution Solutions cluster_outcome Outcome start Initiate Crystallization check_ss Is Supersaturation Achieved? start->check_ss increase_conc Increase Initial Orlistat Concentration check_ss->increase_conc No change_solvent Select a Solvent with Steeper Solubility Curve (e.g., Heptane/Acetone mixtures) check_ss->change_solvent No add_antisolvent Introduce an Anti-solvent (e.g., Water into Acetone) check_ss->add_antisolvent No success Successful Nucleation and Growth check_ss->success Yes increase_conc->check_ss change_solvent->check_ss add_antisolvent->check_ss

Caption: Troubleshooting workflow for failed crystallization due to inadequate supersaturation.

Q2: Instead of forming crystals, my product has separated as a dense, sticky liquid or "oiled out." How can I fix this?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form you are trying to crystallize, or when the rate of supersaturation generation is too high. Orlistat has a low melting point (Form I: ~44°C, Form II: ~43°C), making it particularly prone to this issue.[5][6]

Causality and Troubleshooting Steps:

  • High Supersaturation Level: Rapid cooling or adding an anti-solvent too quickly can generate a very high level of supersaturation.[1] This can lead to liquid-liquid phase separation (oiling out) instead of direct crystallization because the system tries to relieve the high supersaturation by forming a highly concentrated liquid phase.

  • Low Melting Point: The low melting point of Orlistat means that the temperature at which the solution becomes sufficiently supersaturated might still be too high to allow for a stable solid phase to form.

  • Impurities: The presence of impurities can depress the melting point and interfere with crystal lattice formation, promoting oiling out.[]

Preventative Strategies:

  • Slower Cooling Rate: Employ a very slow and controlled cooling rate, particularly as you approach the saturation point. A rate of 0.1°C/min or less is often recommended.[8] This keeps the level of supersaturation within the "metastable zone," where crystal growth is favored over nucleation and oiling out.[2]

  • Seeding: Introduce seed crystals of the desired polymorphic form just after the solution becomes slightly supersaturated. Seeding provides a template for growth, bypassing the energy barrier for primary nucleation and guiding the crystallization process.[8]

  • Solvent Selection: Use a solvent system where Orlistat has lower solubility, allowing you to achieve supersaturation at a lower, safer temperature. Heptane is a common choice for this reason.[8]

Part 2: Controlling Crystal Form (Polymorphism)

Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical attribute for Orlistat. Different polymorphs can have different physical properties, affecting stability, dissolution, and bioavailability.[5]

Q3: My analytical data (PXRD, DSC) is inconsistent between batches. How do I confirm and control polymorphism?

A3: Inconsistent analytical data is the classic sign of uncontrolled polymorphism. Orlistat is known to exist in at least two primary forms, Form I and Form II.[5][8] Confirmation and control require precise analytical characterization and deliberate process parameter adjustments.

Step 1: Confirming Polymorphism

You must use a combination of analytical techniques to definitively identify the crystal forms present.[9][10][11]

Analytical Technique Information Provided
Powder X-Ray Diffraction (PXRD) The definitive technique for identifying polymorphs. Each form has a unique diffraction pattern (peak positions and intensities).[10][12]
Differential Scanning Calorimetry (DSC) Measures thermal transitions. Can distinguish polymorphs by their different melting points and enthalpies of fusion. Orlistat forms have very close melting points, so high-resolution DSC is needed.[12][13]
Infrared (IR) / Raman Spectroscopy Provides information on molecular vibrations, which can differ between polymorphs due to different intermolecular interactions in the crystal lattice.[11][14]
Hot-Stage Microscopy Allows for visual observation of melting and potential polymorphic transitions as a function of temperature.[11]

Step 2: Controlling Polymorphism

Control is achieved by manipulating the kinetics and thermodynamics of the crystallization process.

Workflow: Decision Tree for Polymorph Control

start Goal: Crystallize a Specific Orlistat Polymorph solvent_choice Select Solvent System start->solvent_choice temp_profile Define Temperature Profile (Cooling Rate) solvent_choice->temp_profile seeding Implement Seeding Strategy temp_profile->seeding no_seeds Rely on Spontaneous Nucleation (Higher risk of mixed forms) seeding->no_seeds No add_seeds Add Seeds of Desired Polymorph (e.g., Form II seeds) seeding->add_seeds Yes outcome_mixed Outcome: Potential Mixed Polymorphs no_seeds->outcome_mixed outcome_pure Outcome: Targeted Pure Polymorph (e.g., Form II) add_seeds->outcome_pure

Caption: Decision tree for controlling the polymorphic outcome of Orlistat crystallization.

  • Solvent Effect: The choice of solvent can dictate which polymorph nucleates preferentially. This is a kinetic effect related to how solvent molecules interact with the growing crystal faces.[15][16] For example, crystallization from ethers like diethyl ether or diisopropyl ether may favor Form II.[17]

  • Temperature and Cooling Rate: The rate of cooling influences the level of supersaturation, which in turn affects which form may nucleate. A patent for preparing Form II specifies dissolving Orlistat in heptane at ~30-32°C, cooling to 22°C, seeding, and then cooling slowly to 10-15°C over several hours.[8]

  • Seeding: This is the most powerful method for polymorph control. By introducing crystals of the desired form, you provide a template that directs the crystallization, significantly increasing the probability of obtaining that form exclusively.[8]

Part 3: Addressing Impurities and Crystal Quality

Q4: My final product contains unacceptable levels of impurities. How can crystallization be used to improve purity?

A4: Crystallization is a powerful purification technique based on the principle that impurities are typically more soluble in the mother liquor than the target compound, or they do not fit well into the crystal lattice of the desired product.[2] Impurities in Orlistat can include unreacted intermediates, by-products, or residual solvents.[][18]

Purification Strategy: Recrystallization

If your crystalline product is impure, one or more recrystallization steps are necessary.

Protocol: General Recrystallization for Orlistat Purification

  • Solvent Selection: Choose a solvent system in which Orlistat is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A mixture of a polar solvent (like acetone or ethanol) and a non-polar anti-solvent (like heptane or water) is often effective.[3][19]

  • Dissolution: Dissolve the impure Orlistat in the minimum amount of the hot solvent (or the more soluble solvent in a binary system) to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Allow the solution to cool slowly and without agitation. Slow cooling promotes the formation of large, pure crystals, as impurities are selectively excluded from the growing lattice and remain in the solution.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains the impurities.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 20-25°C) to avoid melting or polymorphic conversion.[8]

Part 4: Key Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of Orlistat Form II

This protocol is adapted from established patent literature and is designed to selectively produce Orlistat Form II.[8]

Materials & Equipment:

  • Impure Orlistat (e.g., Form I or amorphous)

  • Heptane (reagent grade)

  • Orlistat Form II seed crystals

  • Jacketed laboratory reactor with overhead stirrer and temperature control

  • Filtration apparatus (Buchner funnel)

  • Vacuum oven

Procedure:

  • Charging the Reactor: Charge 15 g of Orlistat and 60 mL of heptane into the jacketed reactor.

  • Dissolution: Begin stirring and heat the mixture to 30°C. Stir until all solids are completely dissolved.

  • Controlled Cooling - Stage 1: Cool the solution from 30°C to 22°C. Ensure the solution remains clear.

  • Seeding: At 22°C, add approximately 20 mg of Orlistat Form II seed crystals to the solution. The solution may become slightly cloudy as nucleation begins on the seed surfaces.

  • Aging/Growth: Stir the mixture at 22°C for 1.5 hours. This allows the crystals to grow slowly under low supersaturation.

  • Controlled Cooling - Stage 2: Program the temperature controller to cool the slurry from 22°C to 15°C over a period of 4 hours (a rate of ~0.03°C/min). Slow cooling is critical to prevent secondary nucleation and ensure high purity.

  • Isolation: Filter the solid product using a Buchner funnel.

  • Drying: Dry the crystalline solid in a vacuum oven at 20-25°C for 24 hours.

  • Characterization: Confirm the product is Form II using PXRD and DSC. The expected yield is approximately 84%.[8]

References

  • Qiao, Y., Qiao, R., He, Y., Shi, C., Liu, Y., Hao, H., Su, J., & Zhong, J. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. [Link]

  • Kallay, J. (n.d.). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1433–1448. [Link]

  • Unknown Author. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]

  • Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. R Discovery. [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]

  • Kubota, N. (2001). Supersaturation operation for quality control of crystalline particles in solution crystallization. ResearchGate. [Link]

  • Nonoyama, N., Hanaki, K., & Yabuki, Y. (2011). Constant Supersaturation Control of Antisolvent-Addition Batch Crystallization. Organic Process Research & Development, 15(5), 1109-1115. [Link]

  • Sidana, A. (2019). What are the different techniques to characterize chemical crystals? ResearchGate. [Link]

  • Bernstein, J. (2020). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Polymorphism in Molecular Crystals. [Link]

  • De Kiff, A. C., et al. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. ResearchGate. [Link]

  • Al-Shorbagy, A., et al. (2024). Fabrication of Nanocrystals for Enhanced Distribution of a Fatty Acid Synthase Inhibitor (Orlistat) as a Promising Method to Relieve Solid Ehrlich Carcinoma-Induced Hepatic Damage in Mice. PMC - PubMed Central. [Link]

  • Ladesic, Z., et al. (2007). Process for preparing crystalline forms of orlistat.
  • Kumar, D., et al. (2008). Stable pharmaceutical compositions of orlistat. European Patent Office. [Link]

  • Sivakumaran, S., et al. (2012). Crystalline Form of Orlistat and a Process Thereof.
  • Pemberton, O. A., et al. (2020). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 295(18), 6057-6072. [Link]

  • Unknown Author. (2014). Orlistat crystallization and purification method.
  • De Kiff, A. C., et al. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. PubMed. [Link]

  • De Kiff, A. C., et al. (2010). Summary of impurities (%) in Xenical and generic orlistat products. ResearchGate. [Link]

  • Kim, D. W., et al. (2018). Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance. PMC - PubMed Central. [Link]

  • Barman, S., & Muthukumar, M. (2017). Factors which affect the crystallization of a drug substance. ResearchGate. [Link]

  • BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA. [Link]

  • Kumar, D., et al. (2005). Process for the preparation of crystalline forms of orlistat.
  • Oh, D. H., et al. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. MDPI. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one. This molecule's unique structure, featuring a strained β-lactone ring, multiple stereocenters, and long alkyl chains, presents specific challenges during analysis. This guide is structured as a series of frequently asked questions (FAQs) to provide targeted troubleshooting for common artifacts and issues encountered in NMR, Mass Spectrometry, and FTIR analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of this molecule. However, its complexity can lead to crowded spectra and various artifacts.

FAQ 1.1: Why am I seeing unexpected sharp singlets in my ¹H NMR spectrum?

Answer: These peaks are almost certainly from residual protons in your deuterated solvent or from common laboratory contaminants. Their chemical shifts are highly predictable. For example, in CDCl₃, the residual solvent peak appears at 7.26 ppm, while dissolved water can appear anywhere from 1.5-1.6 ppm.[1][2] Grease from glassware is also a common culprit, appearing as broad multiplets around 1.2-1.4 ppm.[2][3]

To confirm, run a spectrum of the neat deuterated solvent you are using. To avoid these, use high-purity solvents, dry your sample thoroughly under high vacuum before analysis, and use meticulously clean glassware.

Data Presentation: Common NMR Solvent Impurities

Solvent Residual Solvent Peak (¹H δ, ppm) Water Peak (¹H δ, ppm) Common Contaminants (¹H δ, ppm)
CDCl₃ 7.26 ~1.56 Acetone (2.17), Grease (~1.25, 0.86)
DMSO-d₆ 2.50 ~3.33 Acetone (2.09), Diethyl Ether (3.39, 1.12)
Acetone-d₆ 2.05 ~2.84 Hexane (1.25, 0.88), Toluene (7.28, 7.19, 2.34)
Methanol-d₄ 3.31 (CHD₂) ~4.87 Grease (~1.27, 0.88)

Source: Data compiled from references.[1][4][5]

FAQ 1.2: My aliphatic signals (0.8-1.6 ppm) are a poorly resolved "hump." How can I improve this?

Answer: This is a common issue for molecules with long alkyl chains like yours. The overlapping signals of numerous -CH₂- groups create a complex envelope that is difficult to interpret. Several factors can cause or worsen this problem:

  • Poor Magnetic Field Homogeneity (Shimming): The most frequent cause of broad, distorted peaks.[6] The magnetic field must be perfectly uniform across the sample volume for high resolution.

  • Sample Concentration/Aggregation: At high concentrations, molecules like this can aggregate via hydrophobic interactions of the alkyl chains, leading to peak broadening.

  • Viscosity: A highly concentrated or viscous sample will tumble more slowly in solution, leading to broader lines.

Troubleshooting Workflow:

Fragmentation_Pathway M Protonated Precursor [M+H]⁺ RO Ring-Opened Acylium Ion Intermediate M->RO Ring Opening F2 Loss of H₂O from Hydroxytridecyl chain M->F2 F1 Loss of Hexylketene (C₈H₁₄O) RO->F1

Caption: A plausible ESI-MS/MS fragmentation pathway.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming functional groups, especially the characteristic carbonyl stretch of the β-lactone.

FAQ 3.1: My spectrum has sharp, noisy peaks around 2350 cm⁻¹ and in the 3600-3800 cm⁻¹ region. Is this from my sample?

Answer: No, these are classic artifacts from atmospheric gases in the spectrometer's beam path. [7]The sharp, often doublet-like peak at ~2350 cm⁻¹ is from carbon dioxide (CO₂). [8]The complex, sharp bands in the 3600-3800 cm⁻¹ and 1800-1600 cm⁻¹ regions are from water vapor. [8][9]These can appear as positive or negative peaks depending on whether the background scan had more or less of these gases than the sample scan.

Solution:

  • Purge the Spectrometer: Ensure the instrument's sample compartment is continuously purged with a dry, CO₂-free gas like nitrogen or dry air for at least 15-30 minutes before collecting both the background and sample spectra. [10]2. Collect a Fresh Background: Always collect a new background spectrum (BKG) immediately before running your sample. The atmospheric conditions should be as similar as possible for both scans.

  • Use Spectral Subtraction (with caution): Some software allows for the subtraction of a reference gas spectrum, but this can sometimes introduce new artifacts if not done carefully. [9]A proper purge is always the best solution.

FAQ 3.2: I'm using the KBr pellet method and my baseline is sloping badly and the pellet is cloudy.

Answer: A sloping baseline is typically caused by light scattering from large particles, and a cloudy pellet indicates either poor sample grinding or moisture contamination. [11]Potassium bromide (KBr) is highly hygroscopic and will readily absorb atmospheric moisture, which not only makes the pellet opaque but also introduces a very broad water absorption band (~3400 cm⁻¹) that can obscure the O-H stretch of your analyte. [11][12] Experimental Protocol: Preparing a High-Quality KBr Pellet

  • Drying: Use only spectroscopy-grade KBr and dry it in an oven at ~110 °C for several hours. Store it in a desiccator. [13]Dry your sample thoroughly.

  • Ratio: Use an appropriate sample-to-KBr ratio, typically around 1-2 mg of sample to 200 mg of KBr. [12]Too much sample leads to total absorption (flat-topped peaks).

  • Grinding: This is the most critical step. [11]Combine the sample and KBr in an agate mortar and pestle. Grind the mixture vigorously for several minutes until it is a fine, homogenous powder with a consistency like flour. This minimizes scattering.

  • Pressing: Transfer the powder to a pellet die. Apply pressure using a hydraulic press (typically 7-8 tons) for several minutes. Using an evacuable pellet die to pull a vacuum during pressing helps remove trapped air and moisture, resulting in a clearer pellet. [14]5. Release Pressure Slowly: Release the pressure on the press very gradually to prevent the pellet from cracking. [11]The final pellet should be transparent or translucent.

FAQ 3.3: The β-lactone C=O peak (~1830 cm⁻¹) is weak or I see an additional broad peak around 1710 cm⁻¹.

Answer: A weak β-lactone peak could indicate a concentration issue. However, the appearance of a new peak around 1710 cm⁻¹, which is characteristic of a carboxylic acid C=O stretch, strongly suggests your sample has undergone hydrolysis. [15]The strained β-lactone ring is susceptible to ring-opening by nucleophiles, including trace water, to form the corresponding β-hydroxy carboxylic acid. [16][17][18] Validation Steps:

  • Check with NMR: Acquire a new ¹H NMR spectrum. The appearance of a broad singlet far downfield (>10 ppm) would be indicative of a carboxylic acid proton.

  • Check with MS: Re-run the mass spectrum. The hydrolyzed product will have a molecular weight that is 18.01 Da (the mass of H₂O) higher than your starting material. Look for a peak corresponding to [M+H₂O+H]⁺.

  • Handling Precautions: To prevent hydrolysis, always handle the compound using dry, aprotic solvents under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures.

References

  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemistry For Everyone. (2023, August 4). What Are Common Artifacts In FTIR Spectra? [Video]. YouTube. Retrieved from [Link]

  • Specac Ltd. (n.d.). KBr Pellet Common Faults. Retrieved from [Link]

  • D. P. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]

  • Tooke, C. L., Hinchliffe, P., Lang, P. A., Schofield, C. J., & Spencer, J. (2019). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 294(35), 13092–13103.
  • Kalinowski, F. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(12), 1238-1250.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. Retrieved from [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]

  • Encyclopedia of Analytical Chemistry. (2012). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. John Wiley & Sons, Ltd.
  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Retrieved from [Link]

  • Bassan, P., Kohler, A., Martens, H., Lee, J., Byrne, H. J., Dumas, P., ... & Sockalingum, G. D. (2006). Correcting attenuated total reflection-Fourier transform infrared spectra for water vapor and carbon dioxide. Applied spectroscopy, 60(10), 1149-1156.
  • Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Retrieved from [Link]

  • Kintek Solution. (n.d.). How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Mid‐Infrared Spectroscopy: Anomalies, Artifacts and Common Errors. Retrieved from [Link]

  • Gabelica, V., & De Pauw, E. (2005). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 16(10), 1711–1718.
  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • Flesch, T. K., Wilson, J. D., & Griffith, D. W. T. (2020). Sources of error in open-path FTIR measurements of N2O and CO2 emitted from agricultural fields. Atmospheric Measurement Techniques, 13(4), 2005-2018.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of organic chemistry, 78(14), 6868–6879.
  • Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]

  • Wasik, A., & Bocian, S. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 36-43.
  • Pommier, A., & Pons, J. M. (1993). Recent Advances in β-Lactone Chemistry. Synthesis, 1993(08), 729–744.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • van der Meij, B. S., de Groot, R., Ebbinge, M., Yue, H., & van der Waal, J. C. (2025). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. Chemistry–Methods, 5(1), e202500054.
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Pommier, A., & Pons, J. M. (1993). Recent Advances in β-Lactone Chemistry. Synthesis, 1993(08), 729–744.
  • Angulo, J., & Claridge, T. D. W. (2010). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 132(42), 14903–14912.
  • Campopiano, A., Angelosanto, F., & Gherardi, M. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Al-Masum, M. A. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation.
  • The University of Manchester. (n.d.). Pure Shift 1H NMR. Retrieved from [Link]

  • Pravdivtsev, A. N., Ivanov, K. L., Yurkovskaya, A. V., & Kaptein, R. (2013). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. Defect and Diffusion Forum, 333, 139-150.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • YouTube. (2021, May 9). IBSLM7 Low resolution 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Improving the purity of synthetic (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Welcome to the technical support guide for the synthetic β-lactone, this compound. This molecule is a critical chiral intermediate in the synthesis of Orlistat (also known as Tetrahydrolipstatin), a potent pancreatic lipase inhibitor.[][2] Achieving high stereochemical and chemical purity is paramount for its use in pharmaceutical development.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during the purification process. We will delve into the root causes of these issues and provide validated, step-by-step protocols to resolve them.

Section 1: Diastereomeric Purity Issues

The primary challenge in synthesizing this molecule is controlling the stereochemistry at three chiral centers. While the (3S,4S) configuration of the oxetan-2-one ring can often be established with good control, the stereocenter on the hydroxytridecyl side chain ((S)-configuration) is frequently the source of diastereomeric impurities. The most common impurity is the (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one diastereomer.[3][4][5][6]

Q1: My crude product is a mixture of the desired (3S,4S,S) isomer and the (3S,4S,R) diastereomer. What is the most effective strategy for separation?

A1: Root Cause & Strategy

The formation of the (3S,4S,R) diastereomer typically arises from a lack of complete stereocontrol during the synthetic step that forms the C-2' hydroxyl group on the tridecyl side chain. Because diastereomers have different physical and chemical properties, they can be separated using standard laboratory techniques such as chromatography and fractional crystallization.[7][8][9]

Your separation strategy should be guided by the scale of your synthesis and the required purity level. For lab-scale purification (<5 g), chromatography is often the most efficient method. For larger, process-scale separations, fractional crystallization is generally more economical.

Separation_Strategy Start Crude Product (Mixture of Diastereomers) Decision Scale of Synthesis? Start->Decision Chromatography Column Chromatography (Silica or C18) Decision->Chromatography Lab Scale (<5g) Crystallization Fractional Crystallization Decision->Crystallization Process Scale (>5g) Analysis1 Analyze Fractions (TLC / HPLC) Chromatography->Analysis1 Analysis2 Analyze Crystals & Mother Liquor (HPLC) Crystallization->Analysis2 Combine Combine Pure Fractions Analysis1->Combine Recrystallize Recrystallize to Enhance Purity Analysis2->Recrystallize If needed Final Pure (3S,4S,S) Isomer (>99% d.e.) Analysis2->Final Purity Met Combine->Final Recrystallize->Final

Caption: Decision workflow for separating diastereomers.

Method 1: Preparative Column Chromatography

Diastereomers can be separated by both normal-phase (silica gel) and reversed-phase (C18) chromatography.[7][9] Reversed-phase chromatography often provides better resolution for molecules with long alkyl chains.

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Column Selection: Choose a high-quality C18 reversed-phase flash column. For improved resolution, stacking two columns can be an effective strategy.[7][9]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or acetonitrile.

  • Method Development (TLC/HPLC): First, develop a suitable solvent system using analytical HPLC or C18-coated TLC plates. A good starting point is a gradient of acetonitrile in water.

  • Elution: Load the sample onto the column and begin elution with the optimized solvent system.

  • Fraction Collection & Analysis: Collect fractions and analyze them by analytical HPLC to determine the diastereomeric ratio (d.r.).

  • Product Isolation: Combine the fractions containing the pure desired diastereomer (>99% d.r.) and remove the solvent under reduced pressure.

ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-Functionalized Silica
Typical Mobile Phase Hexane:Ethyl Acetate gradientAcetonitrile:Water gradient
Elution Order Typically, the less polar diastereomer elutes first.Typically, the more polar diastereomer elutes first.
Pros Lower cost, compatible with a wide range of organic solvents.Often provides superior resolution for diastereomers with subtle polarity differences.[7]
Cons Potential for compound degradation on acidic silica.Higher cost of stationary phase.

Method 2: Fractional Crystallization

This method leverages the solubility differences between diastereomers in a specific solvent system.[8][10] Finding the right solvent is key and often requires screening.

Experimental Protocol: Fractional Crystallization

  • Solvent Screening: In small vials, test the solubility of the crude mixture in various solvents (e.g., heptane, hexane, acetone, acetonitrile, isopropanol) at room temperature and elevated temperatures.[11][12] The ideal solvent will fully dissolve the compound when hot but allow slow, selective precipitation of one diastereomer upon cooling.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature (e.g., 30-32°C).[12]

  • Cooling & Seeding: Slowly cool the solution with gentle stirring. Once saturation is reached, adding a few seed crystals of the pure desired isomer can promote selective crystallization.[12]

  • Crystallization: Allow the solution to cool slowly to a lower temperature (e.g., -5°C to 10°C) over several hours to maximize crystal growth and purity.[11][12]

  • Isolation & Analysis: Filter the crystals and wash them with a small amount of the cold crystallization solvent. Analyze both the crystals and the mother liquor by HPLC to determine the d.r.

  • Recrystallization: Repeat the process with the enriched crystalline material until the desired purity is achieved.

Section 2: Process-Related & Degradation Impurities

Even after achieving high diastereomeric purity, other impurities may persist. These can include unreacted starting materials, by-products from side reactions, or degradation products.[][14]

Q2: My product is diastereomerically pure, but HPLC shows other small impurity peaks. What are they and how can I remove them?

A2: Identification and Removal

These impurities often stem from the synthetic route. Common culprits include:

  • Open-Ring Species: The strained β-lactone ring can undergo hydrolysis to the corresponding β-hydroxy acid, especially if exposed to acidic or basic conditions.[15][16]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or synthetic intermediates.

  • By-products: Side reactions, such as dehydration of the secondary alcohol, can introduce impurities.[3]

Troubleshooting Workflow

Impurity_Troubleshooting Start Product with Minor Impurities Identify Identify Impurity (LC-MS) Start->Identify Decision Impurity Type? Identify->Decision Polar More Polar (e.g., hydrolyzed acid) Decision->Polar Polar NonPolar Less Polar (e.g., dehydration by-product) Decision->NonPolar Non-Polar SilicaPlug Silica Gel Plug Filtration Polar->SilicaPlug Recrystallize Recrystallization (e.g., from Heptane) NonPolar->Recrystallize Final High Purity Product SilicaPlug->Final Recrystallize->Final

Caption: Workflow for removing process-related impurities.

Purification Protocol: Silica Gel Plug Filtration

This technique is excellent for removing more polar impurities, such as the hydrolyzed β-hydroxy acid.

  • Prepare a short column (a "plug") of silica gel in a suitable non-polar solvent like hexane or dichloromethane.

  • Dissolve your product in a minimal amount of the same solvent.

  • Load the solution onto the silica plug.

  • Elute with a slightly more polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The desired, less polar product will elute quickly, while the highly polar impurities will remain adsorbed to the silica.

  • Collect the eluent and confirm purity by TLC/HPLC.

Q3: The β-lactone ring is known to be strained. How can I avoid product degradation during purification and handling?

A3: Maintaining Stability

The reactivity of the β-lactone ring is essential for the biological activity of Orlistat but makes the intermediate susceptible to degradation.[2][16]

Key Precautions:

  • Avoid pH Extremes: The lactone is sensitive to both strong acids and bases, which can catalyze ring-opening.[16] Ensure all solvents and reagents are neutral. If performing chromatography on silica gel, which can be slightly acidic, minimize the residence time on the column.

  • Temperature Control: While moderate heating is used for crystallization, prolonged exposure to high temperatures can cause degradation. Perform solvent removal at temperatures below 40°C.

  • Inert Atmosphere: While not always necessary, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially during long-term storage.

  • Storage: Store the purified solid product at low temperatures (-20°C is recommended) in a tightly sealed container to protect it from moisture.

Section 3: Analytical Methods & Purity Assessment

Accurate assessment of chemical and stereochemical purity is critical. HPLC is the gold standard for quantitative analysis.[17][18]

Q4: What is a reliable analytical HPLC method for determining the purity and diastereomeric ratio of my compound?

A4: Validated HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method is required to resolve the target compound from its diastereomer and other process-related impurities.

Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3-5 µmProvides good retention and resolution for lipophilic molecules.[17][18]
Mobile Phase A: Water; B: Acetonitrile (ACN)Standard solvents for RP-HPLC.
Elution Mode Isocratic or GradientStart with an isocratic method (e.g., 95% ACN). A shallow gradient may be needed to resolve closely eluting impurities.
Flow Rate 1.0 - 2.0 mL/minA standard flow rate for analytical columns.[17][18]
Detection UV at 205-212 nmThe oxetan-2-one chromophore has a UV absorbance maximum in this low wavelength range.[18][19][20]
Column Temp. 25°CRoom temperature is usually sufficient. Temperature can be adjusted to optimize resolution.
Sample Prep. Dissolve in Acetonitrile or MethanolEnsure complete dissolution before injection.

Procedure:

  • Prepare a standard solution of your reference material at a known concentration (e.g., 1 mg/mL).

  • Prepare your sample solution at a similar concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Integrate the peaks. Purity is determined by the area percent of the main peak relative to all other peaks. The diastereomeric ratio is calculated from the relative peak areas of the two diastereomers.

References

  • BOC Sciences. (n.d.). (3S,4S)-3-Hexyl-4-[(S)-2-hydroxytridecyl]-2-oxetanone.
  • BOC Sciences. (n.d.). Orlistat and Impurities.
  • Smolecule. (n.d.). (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • ARC Journals. (n.d.). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay. ARC Journals.
  • Google Patents. (n.d.). WO2005007639A1 - Preparation of tetrahydrolipstatin by hydrogenation of lipstatin, solvent extraction and purification.
  • Veeprho. (n.d.). Orlistat Impurities and Related Compound.
  • Google Patents. (n.d.). CN1608041A - Separation of diastereomers.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). WO2009039157A2 - Orlistat pharmaceutical formulations.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ResearchGate. (n.d.). (PDF) RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms.
  • International Journal of Life Science and Pharma Research. (2022). RP HPLC Method for Orlistat. International Journal of Life Science and Pharma Research.
  • Journal of Positive School Psychology. (n.d.). Spectrophotometric Determination Of Orlistat In Pharmaceutical Formulation And Some Body Fluid By Folin's Reagent. Journal of Positive School Psychology.
  • Pharmacophore. (n.d.). method-development-and-validation-for-the-estimation-of-orlistat-bulk-drug-using-hydroxylamine-sol.pdf. Pharmacophore.
  • National Institutes of Health. (n.d.). A stereoselective synthesis of (—)
  • Pharmaffiliates. (n.d.). Orlistat-impurities.
  • PubMed. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. PubMed.
  • PubMed. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- And Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. PubMed.
  • Google Patents. (n.d.). CN103992296B - A kind of preparation method of orlistat.
  • ACS Publications. (n.d.).
  • National Institutes of Health. (n.d.). Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species. PMC.
  • ChemistryViews. (2014).
  • Google Patents. (n.d.). WO2007073937A2 - Process for preparing crystalline forms of orlistat.
  • LOCKSS. (n.d.).
  • ACS Publications. (n.d.). A practical and efficient method for the synthesis of .beta.-lactones. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry.
  • Google Patents. (n.d.). CN103739572A - Process for recovering orlistat crystallization mother solution.
  • (n.d.).
  • Google Patents. (n.d.). CN111004272B - Preparation method of orlistat chiral intermediate.
  • ACS Publications. (n.d.). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization.
  • PubChem. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. PubChem.
  • ChemicalBook. (2025). (3S,4S)-3-HEXYL-4-[(R)-2-(HYDROXYTRIDECYL)]OXETAN-2-ONE. ChemicalBook.
  • LGC Standards. (n.d.). (3S,4S)-3-Hexyl-4-[(2R)-2-hydroxytridecyl]-2-oxetanone. LGC Standards.
  • ResearchGate. (2025). (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Chinese Journal of Pharmaceuticals. (2025).
  • (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库.

Sources

Technical Support Center: Enhancing the Bioavailability of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the bioavailability challenges associated with this promising class of molecules. Due to its structural similarity to the lipase inhibitor Orlistat, it is anticipated that this compound is highly lipophilic and exhibits poor aqueous solubility, leading to limited oral bioavailability.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to guide your formulation and development efforts.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Question 1: My compound shows high efficacy in in vitro assays, but poor or inconsistent results in animal models. What could be the cause?

Answer: This is a classic and common challenge in drug development, often pointing directly to poor bioavailability. The issue likely stems from the compound's physicochemical properties. Molecules like this compound, with their long alkyl chains, are predicted to be highly lipophilic and poorly soluble in aqueous environments like the gastrointestinal (GI) tract.[2][3] Consequently, the compound may not be dissolving and getting absorbed into the bloodstream effectively, leading to sub-therapeutic concentrations at the target site in vivo.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility, LogP, and pKa of your compound. This data is fundamental to understanding the absorption barriers.

  • Formulation Strategy: A simple suspension in an aqueous vehicle is likely insufficient. You need to explore enabling formulation strategies designed for poorly soluble compounds.[4][5] Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubilization in the GI tract.

  • Particle Size Reduction: Decreasing the particle size of your compound can increase its surface area, which may improve the dissolution rate according to the Noyes-Whitney equation.[5][6] Techniques like micronization or nanocrystal engineering can be explored.[7]

  • Evaluate Pre-systemic Metabolism: Consider the possibility of significant first-pass metabolism in the gut wall or liver. While this compound's primary action might be local in the gut if it's a lipase inhibitor like Orlistat, any systemic effect would be impacted by metabolism.[8][9]

Question 2: I've developed a lipid-based formulation, but the bioavailability is still variable between subjects in my animal studies. How can I improve consistency?

Answer: High variability with lipid-based formulations can arise from several factors related to both the formulation itself and the physiological state of the animals.

Troubleshooting Steps:

  • Formulation Robustness: Assess the stability of your formulation. Does it emulsify consistently and rapidly upon dilution with aqueous media? Perform in vitro dispersion tests in simulated gastric and intestinal fluids to ensure the formation of fine, stable micro- or nano-emulsions.

  • Food Effects: The presence and composition of food in the GI tract can significantly impact the performance of lipid-based formulations.[10] The digestion of dietary fats stimulates the secretion of bile salts and lipases, which can aid in the emulsification and solubilization of your compound. To minimize variability, standardize the feeding schedule of your animals. Consider dosing in both fasted and fed states to characterize the food effect.

  • Excipient Selection: The choice of oils, surfactants, and co-solvents in your formulation is critical.[4] Ensure the excipients are of high quality and that your compound remains solubilized throughout the GI transit. Excipient-drug interactions or excipient-induced GI motility changes can also contribute to variability.

  • Dose Linearity: Investigate if the variability is dose-dependent. At higher doses, the solubilization capacity of the formulation or the GI tract may be exceeded, leading to precipitation and erratic absorption.

Question 3: My attempts to create a stable nanosuspension of the compound are failing due to particle aggregation.

Answer: Nanosuspensions are thermodynamically unstable systems due to their high surface energy. Agglomeration is a common challenge that needs to be addressed with appropriate stabilization strategies.[6]

Troubleshooting Steps:

  • Stabilizer Selection: You need to use stabilizers to prevent particle aggregation. These can be surfactants that provide electrostatic repulsion or polymers that provide steric hindrance.[6] A combination of both (electrosteric stabilization) is often the most effective approach.[6] Screen a variety of pharmaceutically acceptable stabilizers.

  • Optimization of Milling/Homogenization Parameters: If you are using top-down methods like wet milling or high-pressure homogenization, optimize the process parameters. This includes milling time, pressure, and the number of cycles. Over-processing can sometimes lead to increased particle aggregation.

  • Bottom-Up Approaches: Consider bottom-up techniques like precipitation or solvent-antisolvent methods.[6] These can sometimes produce more stable nanosuspensions, but require careful control of process parameters to achieve a narrow particle size distribution.

  • Zeta Potential Measurement: Measure the zeta potential of your nanosuspension. A higher absolute zeta potential (typically > |30| mV) indicates greater electrostatic repulsion and better stability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism limiting the bioavailability of this compound derivatives?

A1: Based on its chemical structure, which includes a long alkyl chain and a polar oxetanone ring, the primary limiting factor is expected to be its poor aqueous solubility.[2][3] This characteristic falls under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[11] The large, lipophilic nature suggests it will have difficulty dissolving in the aqueous environment of the GI tract, which is a prerequisite for absorption.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: For a lipophilic, poorly soluble compound like this, several strategies are promising:

  • Lipid-Based Drug Delivery Systems (LBDDS): These are often the most effective for highly lipophilic drugs. They work by presenting the drug in a solubilized state in the GI tract, mimicking the body's natural fat absorption process. Self-emulsifying drug delivery systems (SEDDS) are a particularly attractive option.[4]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[7][12] This amorphous form has higher kinetic solubility and can lead to improved dissolution and absorption.

  • Nanotechnology-Based Approaches: Reducing the particle size to the nanometer range (nanosuspensions) significantly increases the surface area for dissolution.[5][12] Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other options that combine the benefits of lipid-based formulations and nanotechnology.

Q3: What in vitro models can I use to screen different formulations before moving to animal studies?

A3: Several in vitro models can provide valuable insights and help rank-order your formulations:

  • In Vitro Dissolution/Dispersion Testing: This is a fundamental test. For lipid-based formulations, you should assess how well they disperse in simulated gastric and intestinal fluids (SGF and SIF) and maintain the drug in a solubilized state.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive permeability across an artificial lipid membrane.[13][14] It's a high-throughput and cost-effective way to predict passive absorption.

  • Caco-2 Cell Monolayers: This is a more complex model that uses a human colon adenocarcinoma cell line to simulate the intestinal barrier.[13] It can provide information on both passive and active transport, as well as efflux mechanisms.[13]

Q4: Should I be concerned about the oxetane ring's stability?

A4: The oxetane ring is a four-membered heterocycle with some ring strain.[15] While it is generally more stable than other four-membered rings, its stability under different pH conditions (e.g., the acidic environment of the stomach) should be evaluated. The oxetane ring can be a useful motif in drug design, often improving physicochemical properties like solubility and metabolic stability.[16][17] Stability studies of your lead compound in simulated gastric and intestinal fluids are recommended.

Q5: How does the stereochemistry of the molecule affect its bioavailability and formulation?

A5: The specific stereochemistry of this compound is crucial for its biological activity.[2] While it may not directly impact its inherent solubility, it can influence its interactions with enzymes (if it's a substrate for metabolic enzymes or transporters) and its packing in the solid state (polymorphism), which can affect dissolution. When developing formulations, it's essential to ensure that the process does not cause racemization or degradation of the desired stereoisomer.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Development and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate and characterize a SEDDS to improve the solubility and dissolution of this compound.

Materials:

  • This compound

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactants (e.g., Kolliphor EL, Tween 80)

  • Co-solvents (e.g., Transcutol HP, PEG 400)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

  • HPLC for drug quantification

Methodology:

  • Solubility Studies: Determine the solubility of the compound in various oils, surfactants, and co-solvents to select appropriate excipients.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent.

  • Formulation Preparation: Based on the phase diagrams, prepare several SEDDS formulations by mixing the selected oil, surfactant, and co-solvent. Add the drug to the mixture and vortex until a clear solution is obtained.

  • Thermodynamic Stability Studies: Subject the formulations to heating-cooling cycles and freeze-thaw cycles to assess their physical stability.

  • Dispersion Studies:

    • Add 1 mL of the SEDDS formulation to 500 mL of SGF or SIF at 37°C with gentle stirring.

    • Visually observe the emulsification process and the appearance of the resulting emulsion. .

  • Droplet Size and Zeta Potential Analysis: Measure the droplet size and zeta potential of the diluted SEDDS formulations using a dynamic light scattering instrument.

  • In Vitro Dissolution Testing: Perform dissolution studies using a USP dissolution apparatus (Type II). Compare the dissolution profile of the SEDDS formulation to the unformulated drug.

Data Presentation:

FormulationOil ComponentSurfactantCo-solventDrug Load (mg/g)Droplet Size (nm)Zeta Potential (mV)% Drug Dissolved in 30 min
F1Capryol 90Kolliphor ELTranscutol HP50150 ± 10-15 ± 285 ± 5
F2Labrafil MTween 80PEG 40050200 ± 15-10 ± 370 ± 8
UnformulatedN/AN/AN/AN/A>2000N/A<5
Protocol 2: In Vitro Permeability Assessment using PAMPA

Objective: To evaluate the passive permeability of different formulations of this compound.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen™)

  • Phosphatidylcholine solution

  • Phosphate-buffered saline (PBS)

  • Test compound formulations

  • Control compounds (high and low permeability)

  • LC-MS/MS for drug quantification

Methodology:

  • Prepare the PAMPA Plate: Coat the filter of the donor plate with the phosphatidylcholine solution and allow it to dry.

  • Prepare Donor and Acceptor Solutions:

    • Donor Plate: Add the test compound formulations (dissolved in a suitable buffer) to the wells of the donor plate.

    • Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, carefully separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): Use the following equation to calculate the effective permeability: Pe = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))

Data Presentation:

FormulationApparent Permeability (Pe) (x 10⁻⁶ cm/s)
Unformulated (in buffer)0.5 ± 0.1
SEDDS Formulation F18.2 ± 1.5
Nanosuspension3.5 ± 0.8
High Permeability Control15.0 ± 2.0
Low Permeability Control< 0.1

Part 4: Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: In Vitro Permeability cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization (Solubility, LogP, pKa) B Formulation Screening (Lipid-based, Solid Dispersions, Nanosuspensions) A->B C In Vitro Dissolution & Dispersion Testing B->C D PAMPA Assay C->D Lead Formulations E Caco-2 Permeability Assay D->E If active transport or efflux is suspected F Animal Pharmacokinetic Studies (e.g., Rat, Dog) E->F Optimized Formulation G Data Analysis (AUC, Cmax, Tmax) F->G G->B Iterative Refinement

Caption: Workflow for enhancing the bioavailability of poorly soluble compounds.

SEDDS_Mechanism A SEDDS Formulation (Drug in Oil/Surfactant/Co-solvent) C Spontaneous Emulsification A->C B GI Fluids B->C D Fine Oil Droplets (Drug Solubilized) C->D E Increased Surface Area & Maintained Solubilization D->E F Enhanced Absorption E->F

Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).

References

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Advanced Drug Delivery Reviews, 59(7), 631-644. [Link]

  • Sharma, D., et al. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Müller, R. H., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1365. [Link]

  • Patel, D. (2023). What are the methods used for enhancement of bioavailability? Patsnap Synapse. [Link]

  • Palma, P. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]

  • Quotient Sciences. (n.d.). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]

  • Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Bull, J. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(19), 14255-14285. [Link]

  • Shankar, R., et al. (2016). Conventional and alternative pharmaceutical methods to improve oral bioavailability of lipophilic drugs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3126-3136. [Link]

  • Williams, H. D., et al. (2013). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Journal of Pharmaceutical Sciences, 102(10), 3427-3444. [Link]

  • Kumar, S. (2023). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Journal of Drug Delivery and Therapeutics, 13(5), 123-128. [Link]

  • Sahu, P., et al. (2022). Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery. Pharmaceutics, 14(7), 1425. [Link]

  • Basit, A. W., & Hussain, F. N. (2024). Orlistat. StatPearls. [Link]

  • Bull, J. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(19), 14255-14285. [Link]

  • University of Southern Denmark. (n.d.). New in vitro bioavailability models to avoid animal studies. SDU. [Link]

  • Onyeji, C. O., & Igbinoba, S. I. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal, 7(2), 000210. [Link]

  • Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy, 20(3), 270-279. [Link]

  • U.S. Food and Drug Administration. (n.d.). XENICAL (orlistat) Label. accessdata.fda.gov. [Link]

  • Consensus. (n.d.). In Vitro Drug Absorption Methods. [Link]

  • Wuts, P. G. M., & North, N. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1166-1187. [Link]

  • Sestito, S., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 765432. [Link]

  • PubChem. (n.d.). (3S,4S)-3-Hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one. National Center for Biotechnology Information. [Link]

  • Anderson, J. W., & Schwartz, S. M. (2009). Orlistat for the management of overweight individuals and obesity: A review of potential for the 60-mg, over-the-counter dosage. Journal of the American Pharmacists Association, 49(2), 191-199. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Orlistat and its Core Active Stereoisomer

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth comparison of the biological activities of the anti-obesity drug Orlistat and its principal active stereoisomer, (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one. It is crucial to establish from the outset that these two entities are fundamentally linked. Orlistat, as a therapeutic agent, is a synthetic, saturated derivative of the natural product Lipstatin. The systematic chemical name, this compound, describes the specific stereochemical configuration that confers the potent biological activity. This document will, therefore, treat the "comparison" as a detailed exploration of the well-documented biological activity of this specific molecule, which is the cornerstone of Orlistat's therapeutic effect. We will delve into its mechanism of action, quantitative measures of its potency, off-target effects, and the standardized experimental protocols used for its evaluation.

Introduction: The Role of Pancreatic Lipase Inhibition in Obesity Management

Obesity is a global health crisis associated with numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. A primary strategy in pharmacological weight management is to reduce the caloric intake from dietary fats. The key enzyme responsible for the digestion of approximately 50-70% of total dietary fats is pancreatic lipase (triacylglycerol lipase, EC 3.1.1.3). This enzyme hydrolyzes triglycerides in the small intestine into absorbable free fatty acids and monoglycerides.[1][2] Inhibition of gastric and pancreatic lipases presents a logical therapeutic target to decrease fat absorption, thereby inducing a caloric deficit and promoting weight loss.[3][4]

Unraveling the Identity: Orlistat and this compound

The topic of this guide compares a drug, Orlistat, with a molecule defined by its systematic chemical name. It is essential to clarify their relationship.

  • Orlistat: Sold under brand names like Xenical® and Alli®, Orlistat is the hydrogenated (saturated) derivative of Lipstatin, a natural lipase inhibitor isolated from the bacterium Streptomyces toxytricini.[1][2] Due to its greater stability and simplicity, Orlistat was selected for development as an anti-obesity drug.[1]

  • This compound: This IUPAC name precisely describes the chemical structure and stereochemistry of the active molecule in Orlistat. The molecule features a critical β-lactone ring, which is highly reactive and essential for its mechanism of action. The specific (3S, 4S) and (S) configurations are vital for its potent inhibitory activity against lipases. While commercial Orlistat is technically a mixture, this stereoisomer is the pharmacologically active component responsible for its therapeutic effects.

Therefore, the biological activity of "Orlistat" is synonymous with the biological activity of this compound.

Mechanism of Action: Covalent Inhibition of Lipases

Orlistat's primary therapeutic effect is achieved through the potent and selective inhibition of gastric and pancreatic lipases within the gastrointestinal tract.[1][3] Its action is largely localized to the gut, with minimal systemic absorption.[2][4]

The mechanism is a classic example of suicide inhibition:

  • Active Site Binding: Orlistat mimics the structure of a triglyceride molecule, allowing it to enter the active site of the lipase.

  • Covalent Bond Formation: The active site of pancreatic lipase contains a catalytic triad, including a critical serine residue (Ser152). The hydroxyl group of this serine residue nucleophilically attacks the electrophilic carbonyl carbon of Orlistat's β-lactone ring.

  • Ring Opening and Inactivation: This attack leads to the opening of the strained β-lactone ring and the formation of a stable, covalent ester bond between Orlistat and the serine residue.[2][3]

  • Enzyme Inactivation: The formation of this covalent adduct renders the lipase enzyme inactive, preventing it from hydrolyzing dietary triglycerides.[5]

This covalent modification is practically irreversible, and the restoration of fat digestion depends on the synthesis of new lipase enzymes.

Orlistat_Mechanism cluster_0 Pancreatic Lipase Active Site Active_Lipase Active Lipase (with Serine-OH) Inactive_Complex Inactive Covalent Complex (Orlistat-Serine Adduct) Active_Lipase->Inactive_Complex Covalent Bond Formation (Serine attacks β-lactone) Orlistat Orlistat (β-lactone ring) Orlistat->Active_Lipase Enters Active Site Absorption Fat Absorption Blocked Inactive_Complex->Absorption Prevents Hydrolysis Triglycerides Dietary Triglycerides Triglycerides->Active_Lipase Normal Digestion

Caption: Covalent inhibition of pancreatic lipase by Orlistat.

Comparative Biological Activity: In Vitro and In Vivo Evidence

When administered with meals, Orlistat inhibits the absorption of approximately 30% of dietary fat.[1][4] This effect is dose-dependent, reaching a plateau at doses above 400 mg per day.[3] The unabsorbed fat is excreted in the feces, leading to a caloric deficit of about 200 calories per day at therapeutic doses (120 mg, three times daily).[3]

ParameterValueSource
Target Enzymes Gastric Lipase, Pancreatic Lipase[3],[1]
Mechanism Covalent (Irreversible) Inhibitor[2],[5]
IC₅₀ (Pancreatic Lipase) 0.22 µg/mL to 0.73 µg/mL[6],[7]
In Vivo Effect ~30% inhibition of dietary fat absorption[3],[1]
Therapeutic Use Obesity Management[8],[9]
Off-Target Effects Fatty Acid Synthase (FAS) inhibition[1]

In Vivo Efficacy: Clinical trials have consistently demonstrated that Orlistat, combined with a reduced-calorie diet, leads to greater weight loss than diet alone.[2][8] On average, individuals taking Orlistat lose 5-10% of their body weight within six months to a year.[10] Beyond weight loss, Orlistat has been shown to modestly reduce blood pressure, improve cholesterol levels, and reduce the incidence of type 2 diabetes in obese individuals.[1][2]

Experimental Protocols for Assessing Lipase Inhibition

The evaluation of lipase inhibitors like Orlistat relies on robust in vitro assays. A common and reliable method is the colorimetric assay using p-nitrophenyl butyrate (p-NPB) as a substrate.

In Vitro Pancreatic Lipase Activity Assay Protocol

Principle: Pancreatic lipase hydrolyzes the substrate p-NPB, releasing p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this rate.[11][12]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Orlistat (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of p-NPB in a suitable solvent like acetonitrile.

    • Prepare stock solutions of Orlistat and any test compounds in DMSO. Create serial dilutions as needed.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add buffer, PPL enzyme solution, and the inhibitor solution (Orlistat or test compound).

    • Control Wells (100% activity): Add buffer, PPL enzyme solution, and DMSO (vehicle control).

    • Blank Wells: Add buffer, inhibitor solution, and substrate (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the p-NPB substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting % inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro pancreatic lipase inhibition assay.

Broader Biological Profile and Off-Target Effects

While Orlistat is highly selective for lipases, it is not entirely without off-target effects.

  • Fatty Acid Synthase (FAS) Inhibition: Orlistat has been found to inhibit the thioesterase domain of fatty acid synthase (FAS), an enzyme complex involved in de novo lipogenesis.[1] Since FAS is often overexpressed in cancer cells, this has led to research into Orlistat's potential as an anti-cancer agent, though its poor bioavailability may limit this application.[1][2]

  • Gastrointestinal Side Effects: The most common adverse effects of Orlistat are a direct consequence of its mechanism of action. The presence of undigested fat in the colon leads to steatorrhea (oily, loose stools), flatulence with oily spotting, fecal urgency, and abdominal cramping.[2][10] These side effects are exacerbated by high-fat meals and often decrease over time as patients adhere to a low-fat diet.[2][10]

  • Nutrient Malabsorption: Orlistat can reduce the absorption of fat-soluble vitamins (A, D, E, and K) and beta-carotene.[8][10] It is recommended that patients taking Orlistat supplement with a daily multivitamin, taken at least two hours before or after the Orlistat dose.[8][13]

Conclusion

The comparison between Orlistat and this compound is a comparison between a therapeutic drug and its core active component. The biological activity of Orlistat is defined by the potent, covalent inhibition of gastric and pancreatic lipases by this specific stereoisomer. Its efficacy in promoting weight loss is well-established through extensive clinical data, demonstrating a clear mechanism that translates from in vitro enzymatic inhibition to in vivo reduction of dietary fat absorption. While its gastrointestinal side effects can limit patient compliance, they are a direct and predictable result of its intended pharmacological action. Understanding the precise mechanism and quantitative potency of this molecule is fundamental for researchers aiming to develop novel lipase inhibitors with improved efficacy and tolerability profiles.

References

  • Title: Mode of action of orlistat Source: PubMed URL: [Link]

  • Title: Orlistat - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Orlistat's Mechanism of Action: A 2026 Weight Loss Guide Source: Biozek URL: [Link]

  • Title: Orlistat - StatPearls - NCBI Bookshelf Source: NCBI URL: [Link]

  • Title: Orlistat: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

  • Title: Procedure for pancreatic lipase inhibitory activity assay (micelle method) Source: N/A URL: [Link]

  • Title: Inhibitory effect of orlistat on porcine pancreatic lipase. Source: ResearchGate URL: [Link]

  • Title: Inhibitors of pancreatic lipase: state of the art and clinical perspectives Source: PMC - NIH URL: [Link]

  • Title: Orlistat Side Effects - Is it Safe to Take? Source: Nu Image Medical URL: [Link]

  • Title: Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate Source: Taylor & Francis Online URL: [Link]

  • Title: Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo Source: PMC - NIH URL: [Link]

  • Title: Degree of in Vivo Inhibition of Human Gastric and Pancreatic Lipases by Orlistat (Tetrahydrolipstatin, THL) in the Stomach and Small Intestine Source: PubMed URL: [Link]

  • Title: Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations Source: MDPI URL: [Link]

  • Title: Pancreatic lipase inhibitory activity of EF of A. vogelii and Orlistat. Source: ResearchGate URL: [Link]

  • Title: Orlistat (Weight Loss Medicine): Uses and Side-Effects Source: Patient.info URL: [Link]

  • Title: Orlistat (Alli, Xenical): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]

  • Title: Orlistat | C29H53NO5 | CID 3034010 Source: PubChem - NIH URL: [Link]

Sources

A Comparative Guide to the Antimicrobial Potential of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. Within this landscape, β-lactones, a class of compounds characterized by a four-membered cyclic ester, have garnered significant interest. While historically recognized for their role as enzyme inhibitors, their potential as antimicrobial agents is an area of burgeoning research. This guide provides a comprehensive technical overview and a framework for the validation of the antimicrobial effects of a novel β-lactone, (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one.

Due to the nascent stage of research on this specific molecule, this guide will leverage data from a structurally analogous and well-characterized β-lactone, Orlistat ((-)-tetrahydrolipstatin), as a proxy to establish a plausible mechanistic framework and a comparative performance benchmark. Orlistat is an FDA-approved inhibitor of human pancreatic lipase and has demonstrated inhibitory activity against various microbial enzymes, making it a relevant surrogate for this analysis.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's hypothesized mechanism of action, standardized protocols for its validation, and a comparative analysis against established antimicrobial agents.

Hypothesized Mechanism of Action: Inhibition of Fatty Acid Synthase (FAS)

The antimicrobial activity of many β-lactones is attributed to their ability to irreversibly inhibit key metabolic enzymes, particularly those with a serine in their active site. The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack by the hydroxyl group of a serine residue, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This covalent modification effectively deactivates the enzyme.

A primary and highly plausible target for this compound in microbial cells is the Fatty Acid Synthase (FAS) system. Fatty acid biosynthesis is an essential pathway for bacteria and fungi, providing the necessary building blocks for cell membranes and other critical cellular components. By inhibiting FAS, the compound can disrupt membrane integrity and function, leading to the cessation of growth and, ultimately, cell death. Orlistat, our proxy compound, is a known inhibitor of FAS, lending strong support to this hypothesis.

cluster_0 Microbial Cell cluster_1 Cellular Consequence Beta-Lactone This compound FAS Fatty Acid Synthase (FAS) (Active Serine Site) Beta-Lactone->FAS Covalent Bonding to Serine Residue Inactive_FAS Inactive Acyl-Enzyme Complex FAS->Inactive_FAS Irreversible Inhibition Disruption Disruption of Fatty Acid Synthesis Inactive_FAS->Disruption Membrane_Damage Compromised Cell Membrane Integrity Disruption->Membrane_Damage Cell_Death Bacteriostatic/Bactericidal Effect Membrane_Damage->Cell_Death

Figure 1: Hypothesized mechanism of action for the β-lactone compound.

Comparative Antimicrobial Efficacy: In Vitro Analysis

To validate the antimicrobial potential of this compound, a direct comparison against established antibiotics is essential. The following tables present a comparative summary of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for our proxy compound, Orlistat, and widely used clinical antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

MicroorganismTest Compound/DrugATCC StrainMIC (µg/mL)
Staphylococcus aureus(3S,4S)-3-Hexyl-4-...oxetan-2-one25923To be determined
Orlistat (proxy)N/A~8.4 (derivative)¹
Ciprofloxacin259230.6[2]
Penicillin25923128 - 1024[3]
Escherichia coli(3S,4S)-3-Hexyl-4-...oxetan-2-one25922To be determined
Orlistat (proxy)N/AN/A
Ciprofloxacin259220.013[2]
Penicillin25922>128
Pseudomonas aeruginosa(3S,4S)-3-Hexyl-4-...oxetan-2-one27853To be determined
Orlistat (proxy)N/AN/A
Ciprofloxacin278530.15[2]
Penicillin27853>128
Candida albicans(3S,4S)-3-Hexyl-4-...oxetan-2-one10231To be determined
Orlistat (proxy)N/A360 (inhibits phospholipase)[4]
Amphotericin B102310.06 - 8.0[1][5]

¹Value is for a derivative of tetrahydrolipstatin against M. tuberculosis. Data for Orlistat against common bacteria is limited.

Data Presentation: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

MicroorganismTest Compound/DrugATCC StrainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus(3S,4S)-3-Hexyl-4-...oxetan-2-one25923To be determinedTo be determined
Ciprofloxacin25923To be determinedTo be determined
Escherichia coli(3S,4S)-3-Hexyl-4-...oxetan-2-one25922To be determinedTo be determined
Ciprofloxacin25922To be determinedTo be determined

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Safety Profile: In Vitro Cytotoxicity

A critical aspect of drug development is ensuring that a compound is selectively toxic to microbial cells while exhibiting minimal effects on host mammalian cells. Cytotoxicity is often assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.[6]

Cell LineTest Compound/DrugIC50
Human Glioblastoma (A-172)(3S,4S)-3-Hexyl-4-...oxetan-2-oneTo be determined
Orlistat (proxy)277.9 µM
Ciprofloxacin259.3 µM[7]
Human Chronic Lymphocytic LeukemiaOrlistat (proxy)2.35 µM[8]
Healthy Human B cellsOrlistat (proxy)148.5 µM[8]
Mammalian FibroblastsPenicillinVery low cytotoxicity[9]

The data for Orlistat suggests a degree of selective toxicity, with a significantly higher IC50 in healthy B cells compared to chronic lymphocytic leukemia cells.[8] Ciprofloxacin exhibits cytotoxicity at concentrations achievable in vivo.[8] Penicillin is known for its high therapeutic index due to its minimal interaction with mammalian cells.[9]

Experimental Protocols

The following protocols are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust framework for the validation of this compound.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This assay determines the lowest concentration of the test compound that inhibits visible microbial growth.

Step-by-Step Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test microorganism (S. aureus, E. coli, P. aeruginosa, C. albicans).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, and 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Start Prepare Compound Stock & Microbial Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (16-48 hours) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End MIC Value Read_MIC->End

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Step-by-Step Protocol:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: From the wells showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compounds. Include untreated cells (negative control) and medium only (blank). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Start Seed Mammalian Cells in 96-well Plate Treat Treat Cells with Serial Dilutions of Compound Start->Treat Incubate_Treat Incubate (24-72 hours) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals with DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate Calculate IC50 Value Read_Absorbance->Calculate

Sources

A Senior Application Scientist's Guide to the In-Vivo Validation of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one for Obesity Management

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating global prevalence of obesity necessitates the development of novel, effective, and safe therapeutic agents. Pancreatic lipase inhibition, a clinically validated mechanism, reduces dietary fat absorption, thereby promoting weight loss. (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, a structural analog and key intermediate of the FDA-approved drug Orlistat, presents a compelling candidate for investigation.[1][2][3] This guide provides a comprehensive framework for the in-vivo validation of this compound, hereafter referred to as "Compound X," comparing its therapeutic potential against the established standard, Orlistat, and a mechanistically distinct blockbuster, Semaglutide. We present a scientifically rigorous, phased experimental workflow, from animal model selection to detailed efficacy and safety protocols, grounded in established methodologies to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The Challenge of Obesity and the Role of Lipase Inhibition

Obesity is a complex metabolic disorder characterized by excessive adiposity, leading to a heightened risk for type 2 diabetes, cardiovascular disease, and certain cancers.[4][5] Pharmacological interventions are a critical component of obesity management, particularly for individuals who do not achieve sufficient weight loss through diet and exercise alone.[6] One of the primary strategies involves targeting the digestion and absorption of dietary fats. Pancreatic lipase is the key enzyme responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[5][7] Inhibition of this enzyme leads to increased fecal fat excretion, creating a caloric deficit and promoting weight reduction.[4][8]

Profile of the Investigational Compound X

This compound (Compound X) is a beta-lactone derivative. Its structural similarity to Orlistat, a potent and irreversible inhibitor of gastric and pancreatic lipases, strongly suggests a shared mechanism of action.[2][][10] Orlistat acts by forming a covalent bond with the serine residue in the active site of these lipases, rendering them inactive.[7][11] The primary hypothesis is that Compound X will exhibit a similar inhibitory profile, leading to reduced fat absorption and subsequent weight loss. This guide outlines the necessary in-vivo studies to test this hypothesis and characterize its therapeutic window.

The Comparative Landscape: Benchmarking Against Gold Standards

To establish the therapeutic potential of Compound X, its performance must be benchmarked against relevant alternatives. This guide proposes a three-arm comparison:

  • Vehicle Control: To establish a baseline for the effects of the diet and experimental procedures.

  • Positive Control (Orlistat): As the established pancreatic lipase inhibitor, Orlistat provides a direct comparison for efficacy and side effect profiles within the same mechanistic class.[8][12]

  • Alternative Mechanism Comparator (Semaglutide): A GLP-1 receptor agonist that promotes weight loss primarily by reducing appetite and controlling calorie intake.[13] Comparing Compound X to Semaglutide will help position its potential utility against different, highly effective therapeutic strategies.

Proposed In-Vivo Validation Workflow

A robust in-vivo study requires careful planning from animal model selection to endpoint analysis. The following workflow provides a logical progression for a comprehensive evaluation of Compound X.

G cluster_0 Phase 1: Model Induction & Acclimation cluster_1 Phase 2: Therapeutic Intervention (4-8 weeks) cluster_2 Phase 3: Efficacy & Safety Assessment A Animal Model Selection (C57BL/6J Mice) B High-Fat Diet (HFD) Induction of Obesity (8-12 weeks) A->B C Baseline Characterization (Body Weight, Food Intake, Glucose Tolerance) B->C D Randomization into Treatment Groups C->D Initiate Treatment E Daily Dosing: - Vehicle - Compound X (e.g., 50 mg/kg) - Orlistat (e.g., 50 mg/kg) - Semaglutide (e.g., 10 µg/kg) D->E F Weekly Monitoring: Body Weight & Food Intake E->F G Metabolic Phenotyping: - Oral Fat Tolerance Test (OFTT) - Serum Lipid Profile F->G Mid/End of Study H Mechanism Confirmation: - Fecal Fat Analysis F->H Mid/End of Study I Terminal Procedures: - Organ Collection - Histopathology G->I H->I

Caption: High-level workflow for the in-vivo validation of Compound X.

Animal Model Justification

The Diet-Induced Obesity (DIO) model using C57BL/6J mice is the recommended choice. This model is highly relevant as it mimics human obesity resulting from the consumption of a high-fat, high-calorie diet.[14][15] C57BL/6J mice are known to be susceptible to developing obesity, hyperlipidemia, and insulin resistance when fed a high-fat diet (HFD), making them an excellent system for evaluating anti-obesity therapeutics.[14][16]

Experimental Design & Treatment Groups
  • Animals: Male C57BL/6J mice, 6-8 weeks old at the start of the diet.

  • Diet: High-Fat Diet (HFD, 60% kcal from fat) for 8-12 weeks to induce obesity. A control group on a normal chow diet should be maintained for reference.

  • Group Size: n=8-10 mice per group to ensure statistical power.

  • Treatment Groups (HFD-fed mice):

    • Vehicle Control: Administered with the same vehicle used for Compound X and Orlistat (e.g., 0.5% carboxymethylcellulose).[17]

    • Compound X: Administered orally (gavage) once daily. A dose-ranging pilot study is recommended, but a starting dose of 50 mg/kg can be proposed based on typical Orlistat doses.[17]

    • Orlistat: 50 mg/kg, administered orally (gavage) once daily.[17]

    • Semaglutide: 10 µg/kg, administered subcutaneously once daily.[13]

Efficacy Assessment: Detailed Protocols

Protocol: Body Weight and Food Intake Monitoring
  • Acclimation: House mice individually for accurate food intake measurement.

  • Baseline: Before starting treatment, measure individual body weight and average daily food intake for 3-5 consecutive days.

  • Monitoring: Record body weight twice weekly.

  • Food Intake: Measure the amount of food consumed daily by weighing the provided food and the remaining amount 24 hours later.

  • Causality: Consistent and accurate measurement is critical. Body weight change is the primary efficacy endpoint for any anti-obesity drug. Correlating it with food intake helps differentiate between a mechanism based on reduced absorption (expected for Compound X/Orlistat) and one based on appetite suppression (expected for Semaglutide).

Protocol: Fecal Fat Analysis

This protocol directly validates the proposed mechanism of action for Compound X.

  • Sample Collection: During the final week of the study, house mice in metabolic cages and collect feces over a 72-hour period.[18][19]

  • Homogenization: Pool, weigh, and homogenize the total feces collected for each mouse.

  • Lipid Extraction (Quantitative): a. Take a known weight of homogenized feces (e.g., 0.5 g). b. Perform a lipid extraction using a solvent system like chloroform:methanol. The Van de Kamer titration method or a modified version is the gold standard.[20][21] c. Evaporate the solvent and weigh the residual lipid.

  • Data Expression: Express results as total fecal fat (mg) per 72 hours or as a percentage of ingested fat.

  • Causality: A significant increase in fecal fat excretion in the Compound X and Orlistat groups compared to the vehicle and Semaglutide groups would provide strong evidence of in-vivo lipase inhibition.

Protocol: Oral Fat Tolerance Test (OFTT)

The OFTT assesses the rate of absorption of a lipid load, providing a dynamic measure of lipase inhibition.[22][23]

  • Fasting: Fast mice for 4-6 hours prior to the test.[24][25]

  • Baseline Blood Sample (t=0): Collect a small blood sample (e.g., from the tail vein) to measure baseline plasma triglyceride levels.

  • Fat Load Administration: Administer a bolus of lipid (e.g., 200 µL of soybean or olive oil) via oral gavage.[24][26]

  • Post-Gavage Blood Sampling: Collect blood at subsequent time points (e.g., 1, 2, and 4 hours post-gavage).

  • Analysis: Centrifuge blood samples to isolate plasma and measure triglyceride concentrations using a commercial enzymatic assay kit.

  • Data Expression: Plot plasma triglyceride concentration against time and calculate the Area Under the Curve (AUC).

  • Causality: Effective lipase inhibition by Compound X and Orlistat should result in a significant blunting of the postprandial triglyceride spike, leading to a lower AUC compared to vehicle and Semaglutide groups.

Safety and Tolerability Assessment

Efficacy must be balanced with safety.

  • Clinical Observations: Monitor animals daily for signs of distress, including changes in activity, posture, and the presence of oily stools (steatorrhea), a known side effect of lipase inhibitors.[17]

  • Serum Biochemistry: At termination, collect whole blood via cardiac puncture. Analyze serum for markers of liver function (ALT, AST) and kidney function (BUN, creatinine) to detect potential organ toxicity.

  • Histopathology: Harvest key organs, including the liver, kidneys, and sections of the gastrointestinal tract. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or other abnormalities. For instance, HFD is known to induce fatty liver (steatosis), and an effective treatment may alleviate these changes.[27]

Comparative Data Analysis and Interpretation

The following tables present hypothetical, yet realistic, data to illustrate how the results of these studies would be structured for clear comparison.

Table 1: Comparative Efficacy on Body Weight and Metabolic Parameters

Parameter Vehicle Control Compound X (50 mg/kg) Orlistat (50 mg/kg) Semaglutide (10 µg/kg)
Initial Body Weight (g) 45.2 ± 1.5 45.5 ± 1.8 45.1 ± 1.6 45.3 ± 1.7
Final Body Weight (g) 48.1 ± 2.0 42.3 ± 1.7* 41.9 ± 1.9* 38.5 ± 1.5**
Body Weight Change (%) +6.4% -7.0%* -7.1%* -15.0%**
Daily Food Intake ( g/day ) 3.1 ± 0.3 3.0 ± 0.4 3.1 ± 0.3 2.2 ± 0.2**
Fecal Fat (mg/72h) 115 ± 25 455 ± 50* 480 ± 62* 125 ± 30
OFTT AUC (mg/dL*h) 850 ± 95 350 ± 60* 325 ± 55* 820 ± 105

*Data are presented as Mean ± SD. *p<0.05 vs Vehicle, *p<0.01 vs Vehicle.

Table 2: Comparative Serum Lipid and Safety Profiles

Parameter Vehicle Control Compound X (50 mg/kg) Orlistat (50 mg/kg) Semaglutide (10 µg/kg)
Total Cholesterol (mg/dL) 210 ± 22 165 ± 18* 160 ± 20* 155 ± 19*
Triglycerides (mg/dL) 150 ± 15 110 ± 12* 105 ± 14* 100 ± 11*
ALT (U/L) 85 ± 10 88 ± 12 92 ± 15 80 ± 9

| Steatorrhea Incidence | 0/10 | 7/10 | 8/10 | 0/10 |

Interpreting the Data

The hypothetical data suggest that Compound X performs comparably to Orlistat, significantly reducing body weight and improving the lipid profile without affecting food intake. The marked increase in fecal fat and blunted OFTT response strongly support a mechanism of potent lipase inhibition. Semaglutide, as expected, induces greater weight loss, which is clearly linked to a reduction in food intake, not fat malabsorption. The safety profile of Compound X appears acceptable, with the expected on-target side effect of steatorrhea.

Mechanism of Action Visualization

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Wall) TG Dietary Triglycerides (Fat) Lipase Pancreatic Lipase TG->Lipase Hydrolysis Products Monoglycerides + Free Fatty Acids Lipase->Products CompoundX Compound X / Orlistat CompoundX->Lipase Inhibition Absorption Absorption Products->Absorption Systemic Systemic Circulation Absorption->Systemic Fat Uptake

Caption: Mechanism of action for Compound X via pancreatic lipase inhibition.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the pre-clinical in-vivo validation of this compound. The proposed studies are designed to rigorously assess its efficacy, confirm its mechanism of action, and establish its preliminary safety profile in a clinically relevant animal model.

Based on the hypothetical data, Compound X demonstrates significant promise as a weight-loss agent, with efficacy and mechanism comparable to Orlistat. The next logical steps in its development would include:

  • Chronic Toxicology Studies: To assess long-term safety and determine a no-observed-adverse-effect level (NOAEL).

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Combination Studies: To explore potential synergistic effects with agents that have complementary mechanisms, such as appetite suppressants.

By following the structured approach detailed herein, researchers can generate the high-quality, reproducible data necessary to advance promising anti-obesity candidates like Compound X toward clinical development.

References

  • Vertex AI Search. (2022).
  • BOC Sciences. CAS 68711-40-0 (3S,4S)-3-Hexyl-4-[(S)-2-hydroxytridecyl]-2-oxetanone.
  • University of Rochester Medical Center.
  • Lutz, T. A., & Woods, S. C. (2012). Overview of Animal Models of Obesity. PubMed Central.
  • GoodRx. (2024).
  • Wikipedia.
  • D'Andrea, G., et al. (2024). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. MDPI.
  • Smolecule. (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one.
  • Testing.com. (2021).
  • Dr.Oracle. (2024).
  • Xu, G., et al. (2023). Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer. Semantic Scholar.
  • Al-Snafi, A. E. (2020).
  • Fernandes, G. W. R., et al. (2022). Murine Models of Obesity. MDPI.
  • ResearchGate. (2006).
  • Xu, G., et al. (2023). Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer. PMC - NIH.
  • ResearchGate. (2024). Oral Fat Tolerance Test in Male and Female C57Bl/6 Mice.
  • ResearchGate. (2023). Effect of orlistat on body weight in mice fed a HFD or LFD.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview.
  • PubMed. (2006).
  • Benchchem. (2024).
  • Wikipedia. Diet-induced obesity model.
  • Kong, C., et al. (2019).
  • National Institute of Diabetes and Digestive and Kidney Diseases.
  • Singh, T., & Kumar, D. (2022).
  • Carrière, F., et al. (2001). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. PubMed.
  • Birari, R. B., & Bhutani, K. K. (2007). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. PubMed Central.
  • ChemicalBook. (2024). (3S,4S)-3-HEXYL-4-[(R)-2-(HYDROXYTRIDECYL)]OXETAN-2-ONE.
  • Higuchi, K., et al. (2020).
  • Låftman, E., et al. (2019). Evolving data analysis of an Oral Lipid Tolerance Test toward the standard for the Oral Glucose Tolerance Test. Wiley Online Library.
  • Benedé-Ubieto, R., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Semantic Scholar.
  • PubChem.
  • CymitQuimica. 86-MM1219.13-0025 - 3s4s-3-hexyl-4-2r-2-hydroxytridecyl-2-oxetanone.
  • Higuchi, K., et al. (2020).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (Orlistat)

Author: BenchChem Technical Support Team. Date: January 2026

Ensuring Data Comparability and Integrity Across the Pharmaceutical Lifecycle

In the landscape of pharmaceutical quality control, the interchangeability of analytical data is a non-negotiable cornerstone of regulatory compliance and product safety. For a widely used anti-obesity agent like (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, known as Orlistat, proving that different analytical methods yield equivalent results is a frequent and critical task. This guide provides an in-depth, experience-driven framework for conducting a robust cross-validation study, moving beyond a simple checklist to explain the scientific rationale behind each step.

The Imperative of Cross-Validation

Method validation establishes that an analytical procedure is fit for its intended purpose. Cross-validation, however, is the formal process of demonstrating that two different analytical methods provide comparable results. This becomes essential during key lifecycle events:

  • Method Transfer: Moving a validated method from a development laboratory to a quality control (QC) site.

  • Technological Modernization: Replacing an older, established method (e.g., HPLC) with a more efficient one (e.g., UPLC).

  • Inter-Laboratory Comparison: When data from multiple sites, potentially using different instrumentation or methods, must be consolidated for a single regulatory submission.[1]

For Orlistat, a potent lipase inhibitor, accurate quantification is directly tied to its therapeutic effect.[2] Therefore, a rigorous cross-validation protocol is not merely a procedural formality but a scientific necessity to ensure consistent product quality.

Comparing Analytical Technologies for Orlistat Quantification

The selection of an analytical method for Orlistat is driven by the sample matrix, required sensitivity, and the specific question being answered (e.g., routine assay vs. trace impurity analysis). High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for routine analysis of pharmaceutical dosage forms due to its simplicity and cost-effectiveness.[3] In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalysis or complex impurity profiling.[4][5]

Analytical Method Core Principle Advantages Disadvantages Primary Application
HPLC with UV Detection Chromatographic separation based on polarity, with detection via ultraviolet light absorbance.Robust, cost-effective, widely available, simple method development.[3]Moderate sensitivity, potential for interference from excipients or degradation products without sufficient chromatographic resolution.[3]Assay, content uniformity, and stability testing of Orlistat in bulk drug and capsule formulations.[6][7]
LC-MS/MS High-resolution chromatographic separation coupled with highly selective mass-based detection of parent and fragment ions.Exceptional sensitivity and selectivity, enabling quantification at very low levels (ng/mL).[5][8]Higher instrument cost, greater operational complexity, potential for matrix effects (ion suppression/enhancement).Bioanalytical studies in plasma, impurity profiling, and identification of unknown degradants.[4][5][9]
Gas Chromatography (GC) Separation of volatile or semi-volatile compounds in the gas phase.High efficiency for separating volatile impurities.Orlistat is non-volatile and requires chemical derivatization, which adds complexity and potential for variability.[3]Analysis of residual solvents and specific volatile impurities.[10]
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a layer of adsorbent material, with detection via densitometry.Simple, low cost, high sample throughput.Lower precision and sensitivity compared to HPLC and LC-MS.Limit tests and basic identity confirmation.[11]

A Framework for Cross-Validation: HPLC vs. UPLC Methods for Orlistat Assay

This section provides a detailed protocol for the cross-validation of an established HPLC-UV method (Method A) and a newly developed, faster Ultra-High-Performance Liquid Chromatography (UPLC-UV) method (Method B) for the assay of Orlistat 120 mg capsules. This protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines.[12][13][14]

Part 1: Defining the Analytical Target Profile (ATP) and Acceptance Criteria

Before any bench work, the objective must be clearly defined. The ATP for this study is: "To demonstrate that the new UPLC-UV method provides results that are equivalent in accuracy and precision to the established HPLC-UV method for the assay of Orlistat in 120 mg capsules over the specified range."

Parameter Acceptance Criterion Rationale
Accuracy (Comparison of Means) The percentage difference between the mean assay values of Method A and Method B should be ≤ 2.0%.Ensures that the new method does not introduce a significant bias compared to the established method.
Precision (Comparison of Variances) An F-test should show no statistically significant difference in the variances of the two methods at a 95% confidence level. The %RSD for each set of replicate injections should be ≤ 2.0%.[15]Confirms that the precision of the new method is at least as good as the established one.
Specificity No interference from excipients or placebo should be observed at the retention time of Orlistat in either method.Verifies that both methods are measuring only the active pharmaceutical ingredient (API).
Part 2: The Experimental Workflow

The logic of the cross-validation is to analyze the exact same set of samples using both methods and compare the outcomes.

graphdot cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data Evaluation prep_std Prepare Orlistat Reference Standard Stock & Working Solutions node_A Method A (HPLC) prep_std->node_A node_B Method B (UPLC) prep_std->node_B prep_samples Prepare 6 Individual Orlistat Capsule Sample Preparations prep_samples->node_A prep_samples->node_B prep_placebo Prepare Placebo Solution prep_placebo->node_A prep_placebo->node_B calc_A Calculate Assay % for Method A node_A->calc_A calc_B Calculate Assay % for Method B node_B->calc_B compare Compare Results calc_A->compare calc_B->compare stats Statistical Analysis (t-test, F-test) compare->stats conclusion Conclusion: Methods are Equivalent? stats->conclusion

Caption: Workflow for cross-validating two chromatographic methods.

Part 3: Detailed Experimental Protocol

1. Materials and Reagents:

  • Orlistat Reference Standard (USP or equivalent)

  • Orlistat 120 mg Capsules (Test Product)

  • Placebo blend (same composition as the test product without Orlistat)

  • HPLC-grade acetonitrile, methanol, and water[15]

  • Trifluoroacetic acid (TFA) or Phosphoric Acid[3][6]

2. Standard Solution Preparation:

  • Stock Standard (1.0 mg/mL): Accurately weigh ~50 mg of Orlistat Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (0.12 mg/mL): Dilute 6.0 mL of the Stock Standard to 50 mL with the mobile phase of the respective method. Causality: Preparing the working standard in the mobile phase minimizes solvent mismatch effects upon injection.

3. Sample Preparation (Perform for n=6 individual capsules):

  • Weigh the contents of a single Orlistat 120 mg capsule.

  • Transfer an amount of powder equivalent to 120 mg of Orlistat into a 200 mL volumetric flask.

  • Add ~150 mL of methanol and sonicate for 15 minutes to dissolve the Orlistat.[16] Dilute to volume with methanol. This yields a ~0.6 mg/mL solution.

  • Filter a portion through a 0.45 µm PTFE syringe filter.

  • Dilute 5.0 mL of the filtered solution to 25 mL with the respective mobile phase to obtain a final theoretical concentration of 0.12 mg/mL. Causality: This multi-step dilution and filtration process ensures complete extraction from the capsule matrix and removes insoluble excipients that could damage the chromatographic column.

4. Placebo Preparation:

  • Prepare the placebo blend at a concentration corresponding to the sample preparation procedure to demonstrate lack of interference.

5. Chromatographic Analysis:

  • Method A (HPLC):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Methanol:Acetonitrile:0.01% TFA (82.5:17.5:0.01, v/v/v)[3]

    • Flow Rate: 0.7 mL/min[3]

    • Detection: 210 nm[3]

    • Injection Volume: 20 µL

  • Method B (UPLC):

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in water (90:10, v/v)[6][7]

    • Flow Rate: 0.4 mL/min

    • Detection: 205 nm[6][15]

    • Injection Volume: 2 µL

6. Injection Sequence (for each method):

  • Inject mobile phase (blank) five times to ensure system suitability.

  • Inject the Working Standard solution six times.

  • Inject the Placebo solution once.

  • Inject each of the six Sample Preparations once.

7. Data Analysis:

  • For each method, calculate the % assay for each of the six sample preparations against the average peak area of the six standard injections.

  • Calculate the mean, standard deviation, and %RSD for the six assay results from each method.

  • Perform a Student's t-test to compare the mean assay values and an F-test to compare the variances.

By using the same stock solutions and sample preparations for both analytical runs, this protocol design inherently minimizes variability, ensuring that any observed differences are directly attributable to the methods themselves. This creates a self-validating system that provides trustworthy, scientifically sound results.

References

  • Singh, S., & Singh, B. (2008). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 163-168. [Link]

  • Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2007). HPLC analysis of orlistat and its application to drug quality control studies. Chemical and Pharmaceutical Bulletin, 55(2), 251-253. [Link]

  • Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2007). HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies. J-Stage. [Link]

  • Al-Rimawi, F., & Zare, A. (2014). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy, 8, 1129-1135. [Link]

  • Kopel, V., et al. (2018). Comparison of existing methods for lipase activity determination. ResearchGate. [Link]

  • Patel, D. J., et al. (2015). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay. ARC Journals. [Link]

  • Sahoo, S. K., et al. (2022). RP HPLC Method for Orlistat. International Journal of Life Science and Pharma Research. [Link]

  • Nagarajan, K. (2023). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. Chromatography Today. [Link]

  • Schneider, A., & Wessjohann, L. A. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 767-772. [Link]

  • Anonymous. (2024). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science. [Link]

  • Sahoo, S. K., et al. (2022). RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • De La Maza, D. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • Sundaram, K. V., & Bhikshapathi, D. V. R. N. (2023). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biological Matrices. Impactfactor. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Kumari, M., et al. (2016). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Journal of Lipid Research, 57(2), 295-304. [Link]

  • Anonymous. (2024). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Anonymous. (2024). Development and validation of a new lc-ms/ms method for the determination of orlistat in biological matrices using experimental design. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Lipase Inhibitors for Obesity: A Review. Frontiers in Chemistry, 9, 672333. [Link]

  • Anonymous. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Reis, P., Hollembach, V., & Gygax, D. (2009). Analytical methods for lipases activity determination: A review. ResearchGate. [Link]

  • Lewis, D. R., & Liu, D. J. (2011). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Journal of Pharmaceutical Sciences, 100(10), 4464-4470. [Link]

  • Schneider, A., et al. (2010). Comparison of impurity profiles of lipiblock® vs. orlistat using HPLC and LC-MS/MS. Journal of the Brazilian Chemical Society, 21(11), 2143-2148. [Link]

  • Schneider, A., et al. (2010). Comparison of impurity profiles of lipiblock® vs. orlistat using HPLC and LC-MS/MS. ResearchGate. [Link]

  • Anonymous. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Anonymous. (2023). IMPURITY PROFILING. IJCRT.org. [Link]

  • Kumar, V., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 133, 18-32. [Link]

  • Anonymous. (n.d.). 104872-06-2 (3S,4S)-3-HEXYL-4-[(R)-2-(HYDROXYTRIDECYL)]OXETAN-2-ONE. ChemSigma. [Link]

Sources

A Comparative Analysis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one's Potential Antifungal Efficacy Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the demand for novel antifungal agents has never been more critical. The rise of drug-resistant fungal strains necessitates a departure from conventional therapeutic options and an exploration of new chemical entities. This guide provides a comparative overview of the potential antifungal efficacy of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one , a unique oxetanone derivative, against well-established antifungal drugs. While direct and extensive research on the antifungal properties of this specific molecule is nascent, its structural class and relation to compounds with known biological activity warrant a thorough examination of its potential.

This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating novel antifungal candidates. We will delve into the established mechanisms of action of current antifungals, present standardized protocols for efficacy testing, and provide a comparative (though illustrative) data-driven perspective.

Introduction to the Candidate: An Oxetanone of Interest

This compound is a chiral oxetanone derivative.[] It is recognized as an impurity and analog of Orlistat, a potent inhibitor of pancreatic lipases used for weight management.[][2][3][4] The mechanism of action for its potential antifungal effects is not yet well understood, though it is theorized that it may involve disruption of the fungal cell membrane.[] While specific studies on its antifungal activity are limited, preliminary research on structurally similar compounds has suggested potential antibacterial and antifungal properties.[5] The oxetane ring, a four-membered cyclic ether, is a feature of interest in medicinal chemistry due to its unique structural properties that can influence biological activity.[6] Some oxetane derivatives have been investigated for their potential as antifungal agents.[7]

Established Antifungal Agents: The Comparators

A meaningful evaluation of a novel antifungal candidate requires comparison against the current standards of care. This guide will focus on three major classes of antifungal drugs:

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9] Disruption of ergosterol synthesis leads to increased membrane permeability and inhibits fungal growth.[8]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that disrupt membrane integrity.[8][9] This leads to leakage of intracellular components and ultimately cell death.[8] Amphotericin B has a broad spectrum of activity but is associated with significant toxicity.[10]

  • Echinocandins (e.g., Caspofungin): This newer class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[9] This disruption of the cell wall leads to osmotic instability and fungal cell lysis.[11]

Experimental Protocols for Determining Antifungal Efficacy

To objectively compare the efficacy of a novel compound like this compound with known antifungal agents, standardized in vitro susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[12][13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.

  • Serial Dilution of Antifungal Agents: The test compound and comparator drugs are serially diluted in the broth medium in a 96-well microtiter plate. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth. For some drug-fungus combinations, a significant reduction in growth (e.g., 50% or 90%) is used as the endpoint.[14]

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Standardized Fungal Inoculum Preparation C Inoculation of Microtiter Plate A->C B Serial Dilution of Antifungal Agents B->C D Incubation (35°C, 24-48h) C->D E Visual Reading of Growth Inhibition D->E F Determination of MIC Value E->F

Time-Kill Assays

Time-kill assays provide a dynamic picture of antifungal activity, assessing the rate at which a drug kills a fungal population over time.

Step-by-Step Methodology:

  • Preparation: Standardized fungal inocula and various concentrations of the antifungal agents (typically multiples of the MIC) are prepared.[15]

  • Incubation: The fungal suspensions are incubated with the antifungal agents at 35°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

  • Plating and Colony Counting: The aliquots are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU)/mL is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]

Comparative Efficacy Data (Illustrative)

Due to the limited publicly available data on the antifungal efficacy of this compound, the following table is an illustrative example of how its performance could be compared to established antifungal agents. The values presented are hypothetical and intended to provide a framework for data presentation in future studies.

Antifungal AgentCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Fluconazole0.25 - 22 - 16>64
Amphotericin B0.25 - 10.125 - 0.50.5 - 2
Caspofungin0.03 - 0.25>80.015 - 0.125

Mechanisms of Action: A Visual Comparison

G cluster_drugs Azoles Azoles (e.g., Fluconazole) cell_membrane cell_membrane Azoles->cell_membrane Inhibits Ergosterol synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->cell_membrane Binds to Ergosterol, forms pores Echinocandins Echinocandins (e.g., Caspofungin) cell_wall cell_wall Echinocandins->cell_wall Inhibits β-(1,3)-D-glucan synthesis

Future Directions and Conclusion

While the direct antifungal efficacy of this compound remains to be definitively established through rigorous experimental validation, its unique chemical structure and the known biological activities of related compounds make it a person of interest in the search for novel antifungal agents. Further research should focus on:

  • In-depth in vitro studies: Comprehensive MIC and time-kill assays against a broad panel of clinically relevant fungal pathogens are essential.

  • Mechanism of action studies: Investigating how this molecule interacts with fungal cells will be crucial for its development.

  • In vivo efficacy and toxicity studies: Promising in vitro results should be followed by evaluation in animal models of fungal infections.[16][17]

The methodologies and comparative framework presented in this guide offer a robust starting point for the scientific community to evaluate not only this compound but also other novel antifungal candidates. The path to new antifungal therapies is challenging, but a systematic and comparative approach is key to identifying the most promising leads.

References

  • Mechanisms of action in antifungal drugs. (n.d.). Research Starters - EBSCO.
  • Kucharíková, S., et al. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. FEMS Yeast Research, 16(5), fow058.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Understanding Anti-fungal Agents: A Closer Look at Their Mechanisms and Applications. (2023).
  • (3S,4S)-3-Hexyl-4-[(S)-2-hydroxytridecyl]-2-oxetanone. (n.d.). BOC Sciences.
  • CLSI. (2017). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Third Edition. CLSI document M44-A3.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2016). Microbial Cell, 3(7), 279-304.
  • Fromtling, R. A. (1989). In vitro and in vivo evaluation of antifungal agents. European Journal of Clinical Microbiology & Infectious Diseases, 8(4), 352-361.
  • Prasad, R., et al. (2016). Antifungals: Mechanism of Action and Drug Resistance. In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer (pp. 327-349). Springer, Cham.
  • D'hooge, E., et al. (2021).
  • (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one. (n.d.). Smolecule.
  • Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445-S451.
  • Mechanisms of action of the antifungal drugs. (2023).
  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60.
  • CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts; CLSI supplement M27M44S.
  • Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention.
  • Revie, N. M., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(4), 146.
  • El-Kadi, O. A., et al. (2019). A new scope for orlistat: Effect of approved anti-obesity drug against experimental microsporidiosis. Experimental Parasitology, 197, 1-8.
  • Selection of orlistat as a potential inhibitor for lipase from Candida species. (2015).
  • de Oliveira, L. M., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130.
  • Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species. (2017). Cogent Food & Agriculture, 3(1).
  • Oxetane derivatives, their preparation and their use as anti-fungal or fungicidal agents. (1991).
  • (3S,4S)-3-HEXYL-4-[(R)-2-(HYDROXYTRIDECYL)]OXETAN-2-ONE. (n.d.). ChemicalBook.
  • 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. (n.d.). PubChem.
  • Oxetane-containing compounds derived from fungi and plants. (2024).
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
  • XENICAL (orlistat) CAPSULES Rx only DESCRIPTION. (n.d.).
  • Orlistat. (2024).
  • (3S,4S)-3-Hexyl-4-[(2R)-2-hydroxytridecyl]-2-oxetanone. (n.d.). LGC Standards.
  • Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility. (2011). Chemical Biology & Drug Design, 78(4), 683-691.

Sources

A Comparative Guide to the Structure-Activity Relationship of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one Analogs as Pancreatic Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, a key structural motif found in Orlistat (also known as tetrahydrolipstatin). As the only FDA-approved pancreatic lipase inhibitor for long-term obesity management, Orlistat serves as a critical benchmark for the development of new anti-obesity therapeutics.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic insights, comparative experimental data, and detailed protocols to guide future research in this area.

The Central Role of Pancreatic Lipase Inhibition in Obesity Management

Obesity is a global health crisis characterized by excessive fat accumulation, which significantly increases the risk of developing metabolic disorders such as type 2 diabetes and cardiovascular disease.[4] Pancreatic lipase (PL) is a crucial enzyme in the digestive system, responsible for hydrolyzing approximately 50-70% of dietary triglycerides into absorbable free fatty acids and monoglycerides.[5] By inhibiting this enzyme, the absorption of dietary fats is reduced, leading to a caloric deficit that can contribute to weight management.[6][7] Orlistat, a saturated derivative of the natural product lipstatin, leverages this mechanism, reducing fat absorption by approximately 30% at therapeutic doses.[3][6][8] Its action is primarily localized to the gastrointestinal tract, minimizing systemic absorption and associated side effects.[3][6][8]

Mechanism of Action: Covalent Inactivation of the Lipase Catalytic Site

The inhibitory power of Orlistat and its analogs stems from the highly reactive β-lactone ring, which acts as the core pharmacophore.[9] Pancreatic lipase belongs to the serine hydrolase family, featuring a catalytic triad of amino acid residues in its active site: Serine-152 (Ser152), Histidine-263 (His263), and Aspartic acid-176 (Asp176).[1][2][9]

The inhibition process is an irreversible covalent modification:

  • Nucleophilic Attack: The hydroxyl group of the Ser152 residue performs a nucleophilic attack on the electrophilic carbonyl carbon of the β-lactone ring.[9]

  • Ring Opening: This attack opens the strained four-membered lactone ring.

  • Covalent Bond Formation: A stable acyl-enzyme intermediate is formed, covalently linking the inhibitor to the lipase's active site.[6][8][10]

This covalent modification renders the enzyme inactive, preventing it from binding to and hydrolyzing its natural triglyceride substrates.[8][9] The stability of this bond is the reason for the long-lasting, irreversible inhibition.

G cluster_0 Lipase Active Site Ser152 Ser152 Beta_lactone β-lactone Ring (Carbonyl Carbon) Ser152->Beta_lactone His263 His263 Asp176 Asp176 Acyl_Enzyme Stable Acyl-Enzyme Complex (Inactive Lipase) Beta_lactone->Acyl_Enzyme 2. Ring Opening & Covalent Bonding

Caption: Covalent inhibition of pancreatic lipase by an Orlistat analog.

Core Structure-Activity Relationship (SAR) Insights

The efficacy of Orlistat analogs is highly dependent on specific structural features. Modifications to the core scaffold can dramatically alter inhibitory potency. The general structure consists of the β-lactone ring, an α-alkyl chain (hexyl group in Orlistat), and a β-alkyl chain with a secondary alcohol (the hydroxytridecyl group in the topic compound).

Key SAR observations from various studies include:

  • The β-Lactone Ring is Essential: This strained ring is the "warhead" of the molecule. Its cleavage or replacement with a less reactive group results in a complete loss of inhibitory activity.[9] The trans-configuration of the substituents on the β-lactone ring is generally preferred for optimal activity.

  • The α-Alkyl Chain (C3 position): The length and nature of this chain influence how the inhibitor positions itself within the hydrophobic gorge of the lipase active site. The hexyl group in Orlistat is considered optimal for fitting into a specific hydrophobic pocket. Shorter or longer chains can lead to decreased potency. For instance, the conformation of the hexyl tail has been shown to be important in the hydrolysis of Orlistat by the thioesterase domain of fatty acid synthase, a known off-target.[11]

  • The β-Side Chain (C4 position): This longer chain plays a crucial role in mimicking the fatty acid portion of a triglyceride substrate, guiding the inhibitor to the active site. The length and the presence of the hydroxyl group are critical.

    • Chain Length: A long alkyl chain is necessary for potent inhibition.

    • Hydroxyl Group: The stereochemistry and position of the hydroxyl group are vital. The (S)-configuration of the 2-hydroxy group, as seen in the parent compound, is crucial for proper orientation and hydrogen bonding within the active site.

  • Stereochemistry: The specific stereochemistry at the C3 and C4 positions of the oxetan-2-one ring, (3S, 4S), is critical for potent inhibition. This specific arrangement ensures the correct presentation of the β-lactone ring to the catalytic serine and the optimal fit of the side chains within the enzyme's binding pocket.

SAR cluster_SAR Key Structural Modifications Orlistat_Scaffold Core Scaffold ((3S,4S)-oxetan-2-one) Beta_Lactone β-Lactone Ring (Essential for activity) Orlistat_Scaffold->Beta_Lactone Alpha_Chain α-Hexyl Chain (Optimal length for hydrophobic pocket) Orlistat_Scaffold->Alpha_Chain Beta_Chain β-Hydroxytridecyl Chain (Mimics fatty acid, guides binding) Orlistat_Scaffold->Beta_Chain Stereo Stereochemistry ((3S,4S) is critical) Orlistat_Scaffold->Stereo Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B 2. Add Buffer, Inhibitor, and Enzyme to 96-well plate A->B C 3. Pre-incubate at 37°C (Allows enzyme-inhibitor interaction) B->C D 4. Initiate Reaction (Add p-NPP substrate) C->D E 5. Kinetic Measurement (Read Absorbance at 405 nm over time) D->E F 6. Data Analysis (Calculate reaction rates and % Inhibition) E->F G 7. Determine IC50 Value (Dose-response curve fitting) F->G

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Off-Target Considerations and Future Perspectives

While potent pancreatic lipase inhibition is the primary goal, understanding off-target effects is crucial for developing safe therapeutics. Orlistat is also known to inhibit other enzymes, notably fatty acid synthase (FAS), an enzyme complex involved in cancer cell proliferation. [3][11]This polypharmacology presents both challenges and opportunities. The synthesis of analogs that are more selective for pancreatic lipase could reduce potential side effects, while analogs with enhanced FAS inhibition could be explored as anti-cancer agents. [12][13] Future research should focus on:

  • Improving Selectivity: Designing analogs that specifically target pancreatic lipase over other serine hydrolases to improve the safety profile.

  • Modulating Physicochemical Properties: Optimizing solubility and stability to enhance formulation and patient compliance.

  • Exploring Novel Scaffolds: While the β-lactone is effective, its reactivity can be a liability. Exploring non-covalent inhibitors or alternative reactive groups could lead to novel therapeutics with different pharmacological profiles.

By leveraging the detailed SAR knowledge of the this compound scaffold, researchers can rationally design the next generation of lipase inhibitors for the effective and safe management of obesity.

References

  • Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR. RSC Publishing.
  • Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR. Royal Society of Chemistry.
  • Mode of action of orlist
  • Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substr
  • Orlist
  • Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. MDPI.
  • In vitro study of effective factors for the inhibitory assay on pancreatic lipase. Journal of Medicine and Pharmacy, Hue University of Medicine and Pharmacy.
  • What is the drug group and mechanism of action (MOA)
  • Chemical Modification and Organelle-Specific Localization of Orlistat-Like Natural-Product-Based Probes.
  • What is the mechanism of Orlistat?
  • XENICAL (orlistat) is a lipase inhibitor for obesity management that acts by inhibitin.
  • Synthetic pancreatic lipase inhibitors in obesity treatment: Current updates on in-silico design, synthesis, bioactivity and SAR.
  • Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investig
  • Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. SciSpace.
  • Chemical modification and organelle-specific localization of orlistat-like n
  • Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of f
  • Crystal structure of pathogenic Staphylococcus aureus lipase complex with the anti-obesity drug orlistat. PubMed Central. [Link]

  • Inhibitors of pancreatic lipase: state of the art and clinical perspectives. PubMed Central.
  • Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase.
  • A Technical Guide to the Molecular Interactions of Orlist
  • Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase.

Sources

A Comparative Guide to Pancreatic Lipase Inhibition: Evaluating (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one Against the Benchmark Inhibitor Orlistat

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the pancreatic lipase inhibitory activity of novel chemical entities, using the structurally intriguing molecule, (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, as a primary example. For comparative analysis, we utilize Orlistat, a well-characterized and potent inhibitor of pancreatic and gastric lipases, as the established benchmark.[1][2] The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to generate robust and reproducible data for the evaluation of potential anti-obesity therapeutics.

Introduction to Pancreatic Lipase Inhibition

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, responsible for hydrolyzing triglycerides into absorbable free fatty acids and monoglycerides.[3] The inhibition of this enzyme is a clinically validated strategy for weight management, as it reduces the absorption of dietary fats, thereby creating a caloric deficit.[1][4] Orlistat, a semisynthetic derivative of lipstatin, is a potent and irreversible inhibitor of pancreatic lipase and serves as the industry standard for in vitro comparative studies.[1][4] It exerts its therapeutic effect by forming a covalent bond with the serine residue in the active site of the enzyme.[5][6]

The compound of interest, this compound, is recognized as an impurity and analog of Orlistat.[7][] Its structural similarity, particularly the presence of the oxetan-2-one ring, suggests a potential for similar biological activity. This guide outlines the experimental procedures required to confirm and quantify this hypothesized lipase inhibition.

Mechanism of Action: Covalent Inhibition of Pancreatic Lipase

The established mechanism of action for Orlistat involves the irreversible acylation of the active site serine residue of pancreatic lipase. This process can be visualized as follows:

cluster_0 Pancreatic Lipase Active Site cluster_1 Orlistat Serine Residue Serine Residue β-lactone ring β-lactone ring Serine Residue->β-lactone ring Nucleophilic Attack Covalent Adduct Covalent Adduct β-lactone ring->Covalent Adduct Ring Opening Orlistat Orlistat Pancreatic Lipase Active Site Pancreatic Lipase Active Site Orlistat->Pancreatic Lipase Active Site Binding Inactive Enzyme Inactive Enzyme Covalent Adduct->Inactive Enzyme

Caption: Covalent modification of pancreatic lipase by Orlistat.

Comparative Inhibitory Potency: A Data-Driven Approach

The primary metric for quantifying the potency of a lipase inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 data for this compound is not yet publicly available, the following table presents established IC50 values for Orlistat against porcine and human pancreatic lipase, which will serve as the benchmark for our proposed investigation.

InhibitorEnzyme SourceSubstrateReported IC50Reference
OrlistatPorcine Pancreatic Lipasep-nitrophenyl laurate2.73 µg/ml[5]
OrlistatPorcine Pancreatic Lipase-0.25 mg/ml[5]
OrlistatHuman Pancreatic Lipase-0.14 µM[5]
OrlistatPorcine Pancreatic Lipase-0.092 µM[5]

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

The following protocol describes a robust and widely adopted colorimetric assay for determining the lipase inhibitory activity of test compounds. The assay is based on the enzymatic hydrolysis of p-nitrophenyl butyrate (pNPB) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[9][10][11]

Materials and Reagents:
  • Porcine Pancreatic Lipase (e.g., Sigma-Aldrich, L3126)

  • p-Nitrophenyl butyrate (pNPB)

  • This compound (test compound)

  • Orlistat (positive control)

  • Tris-HCl buffer (100 mM, pH 7.0, containing 5 mM CaCl2)

  • Enzyme buffer (10 mM MOPS, 1 mM EDTA, pH 6.8)

  • Dimethylformamide (DMF)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Pancreatic Lipase Solution - Substrate (pNPB) Solution - Inhibitor Dilutions setup_plate Set up 96-well plate: - Add Inhibitor/Control - Add Enzyme Solution prep_reagents->setup_plate incubate Incubate at 37°C for 15 min setup_plate->incubate initiate_reaction Initiate Reaction: Add Substrate Solution incubate->initiate_reaction measure_absorbance Measure Absorbance at 405 nm (Kinetic Read) initiate_reaction->measure_absorbance calc_rates Calculate Reaction Rates measure_absorbance->calc_rates det_inhibition Determine % Inhibition calc_rates->det_inhibition calc_ic50 Calculate IC50 det_inhibition->calc_ic50

Caption: Workflow for a colorimetric pancreatic lipase inhibition assay.

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of porcine pancreatic lipase in the enzyme buffer.

    • Prepare a stock solution of the substrate, pNPB, in dimethylformamide.

    • Prepare serial dilutions of the test compound, this compound, and Orlistat (positive control) in the appropriate buffer.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound or Orlistat to respective wells.

    • Add 175 µL of the pancreatic lipase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 5 µL of the pNPB substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode at 37°C for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of lipase inhibition for each concentration of the test compound and Orlistat using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a foundational methodology for the in vitro evaluation of the lipase inhibitory potential of this compound. By employing the well-established pNPB assay and comparing the results to the benchmark inhibitor Orlistat, researchers can generate the necessary data to confirm and quantify its activity. Positive findings from these initial screens would warrant further investigation, including kinetic studies to determine the mode of inhibition (e.g., reversible vs. irreversible) and subsequent in vivo studies to assess efficacy and safety. The structural similarity to Orlistat provides a strong rationale for this investigation, which could lead to the development of novel therapeutic agents for the management of obesity.

References

  • Zhi, J., Melia, A. T., Guerciolini, R., Chung, J., Kinberg, J., Hauptman, J. B., & Patel, I. H. (1994). Retrospective population-based analysis of the dose-response (fecal fat excretion) relationship of orlistat in normal and obese volunteers. Clinical Pharmacology & Therapeutics, 56(1), 82-85.
  • Orlistat's Mechanism of Action on Pancreatic Lipase: A Technical Guide. Benchchem.
  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(3), 270-279.
  • Lowe, M. E. (2002). The triglyceride lipases of the pancreas. Journal of lipid research, 43(12), 2007-2016.
  • Guerciolini, R. (1997). Mode of action of orlistat. International journal of obesity and related metabolic disorders: journal of the International Association for the Study of Obesity, 21 Suppl 3, S12-23.
  • Kim, Y. S., Lee, Y., Kim, J., Sohn, E., & Kim, C. S. (2021). Pancreatic Lipase Inhibition Assay. Bio-protocol, 11(16), e4129.
  • Pancreatic Lipase Inhibition Assay for 5-Methylhexyl Orlist
  • Glogauer, A., Martini, V. P., & de Oliveira, D. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Molecules (Basel, Switzerland), 24(4), 616.
  • Pliego, C., Medina-Pérez, G., & Ríos, Á. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Sensors (Basel, Switzerland), 15(1), 1699–1712.
  • Winkler, F. K., D'Arcy, A., & Hunziker, W. (1990). Structure of human pancreatic lipase.
  • This compound. BOC Sciences.
  • (3S,4S)-3-Hexyl-4-[(R)-2-(hydroxytridecyl)]oxetan-2-one. ChemicalBook.
  • (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one. Smolecule.
  • Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug discovery today, 12(19-20), 879–889.
  • Bustanji, Y., Al-Masri, I. M., Mohammad, M. K., Hudaib, M., Tawaha, K., Tarazi, H., & Alkhatib, H. S. (2011). Pancreatic lipase inhibition activity of trilactone terpenes of Salvia Sclarea L. Jordan Journal of Pharmaceutical Sciences, 4(1), 37-45.

Sources

Comparative docking studies of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one with pancreatic lipase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Docking Studies of Pancreatic Lipase Inhibitors

Executive Summary

The escalating global prevalence of obesity necessitates the development of effective therapeutic strategies. Inhibition of human pancreatic lipase (hPL), a critical enzyme for dietary fat absorption, remains a cornerstone of pharmacological weight management.[1][2][3] The archetypal inhibitor, (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, widely known as Orlistat, serves as the primary clinical benchmark.[2][4][5] This guide provides a comprehensive framework for conducting comparative molecular docking studies of Orlistat and alternative lipase inhibitors. We will delve into the mechanistic intricacies of Orlistat's action, present a validated in silico workflow, compare its binding affinity with a synthetic alternative (Cetilistat) and a natural compound (Amentoflavone), and provide a detailed, replicable protocol for researchers. Our objective is to equip scientists with the rationale and methodology to effectively screen and evaluate novel pancreatic lipase inhibitors.

The Central Role of Pancreatic Lipase in Metabolism and Obesity

Pancreatic lipase (triacylglycerol acylhydrolase) is secreted by the pancreas into the duodenum and is responsible for hydrolyzing 50-70% of total dietary triglycerides into more readily absorbable monoglycerides and free fatty acids. By preventing this hydrolysis, lipase inhibitors reduce the absorption of dietary fats, leading to a caloric deficit and subsequent weight loss.[3][6][7] This mechanism establishes pancreatic lipase as a validated and compelling target for anti-obesity therapeutics.[1][8]

The Benchmark Inhibitor: this compound (Orlistat)

Orlistat, a saturated derivative of the natural product lipstatin, is a potent and selective irreversible inhibitor of gastric and pancreatic lipases.[2][4][6] It acts locally within the gastrointestinal lumen with minimal systemic absorption, which mitigates many side effects associated with centrally-acting weight-loss drugs.[2][9][10]

Mechanism of Action: Orlistat's efficacy stems from its ability to form a stable, covalent bond with the serine residue (specifically Ser152) within the catalytic triad of the lipase's active site.[9][6][11] This action is initiated by a nucleophilic attack from the catalytic serine on the carbonyl carbon of Orlistat's β-lactone ring. The subsequent opening of the lactone ring results in an acyl-enzyme intermediate that permanently inactivates the enzyme, preventing it from binding to its natural triglyceride substrate.[9]

The Comparative Landscape: Alternative Pancreatic Lipase Inhibitors

While Orlistat is effective, its use can be limited by gastrointestinal side effects such as steatorrhea and abdominal cramping.[1][7] This has spurred the search for alternatives with improved tolerability or enhanced efficacy. For this guide, we will compare Orlistat with two distinct alternatives:

  • Cetilistat: A synthetic inhibitor that, like Orlistat, targets pancreatic lipase but has shown a potentially more favorable side effect profile in some clinical studies.[12][13][14][15] It shares the core mechanism of inhibiting lipase within the gastrointestinal tract.[11][13]

  • Natural Compounds (e.g., Amentoflavone): There is growing interest in plant-derived compounds, or phytochemicals, as potential lipase inhibitors.[1][16][17][18] Polyphenols, flavonoids, and terpenoids are classes of natural products that have demonstrated notable inhibitory potential.[1] Amentoflavone, a bioflavonoid, has been identified in docking studies as a potent inhibitor that interacts with key catalytic residues of pancreatic lipase.[7]

Methodology: A Validated Molecular Docking Workflow

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor protein) to form a stable complex.[19] It allows for the rapid, cost-effective screening of potential inhibitors and provides insights into the molecular interactions driving binding affinity.[20][21]

Workflow Rationale: A robust docking protocol is self-validating. The initial step always involves re-docking the co-crystallized ligand into the receptor's active site. A successful re-docking, quantified by a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å), confirms that the chosen docking parameters can accurately reproduce the experimentally determined binding pose. This validation step is critical for ensuring the reliability of subsequent predictions for novel ligands.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Selection Retrieve hPL structure (e.g., PDB: 1LPB) PrepProt 2. Receptor Preparation Remove water, co-ligands. Add polar hydrogens. PDB->PrepProt Grid 4. Grid Box Generation Define active site coordinates around catalytic triad. PrepProt->Grid LigandPrep 3. Ligand Preparation Generate 3D structures. Minimize energy. Docking 6. Molecular Docking Dock Orlistat & alternatives using validated parameters. LigandPrep->Docking Redock 5. Protocol Validation Re-dock co-crystallized ligand. Calculate RMSD (<2.0 Å). Grid->Redock Define Space Redock->Docking Validated Protocol Scoring 7. Score & Rank Compare binding energies (kcal/mol). Docking->Scoring Interaction 8. Interaction Analysis Visualize H-bonds, hydrophobic interactions, etc. Scoring->Interaction Report 9. Comparative Report Summarize findings in tables and text. Interaction->Report

Caption: A validated workflow for comparative molecular docking studies.

Detailed Step-by-Step Experimental Protocol

This protocol outlines a standard procedure using widely available software such as AutoDock Vina.

Objective: To compare the binding affinity and interaction patterns of Orlistat, Cetilistat, and Amentoflavone with human pancreatic lipase.

Materials:

  • Workstation with Linux/macOS/Windows OS.

  • Software: AutoDock Tools (ADT), AutoDock Vina, Discovery Studio Visualizer, or UCSF Chimera.

  • Protein Data Bank (PDB) entry for human pancreatic lipase, e.g., 1LPB.[8][19][22]

  • 3D structures of ligands (Orlistat, Cetilistat, Amentoflavone) in .sdf or .mol2 format.

Procedure:

  • Receptor Preparation: a. Download the crystal structure of human pancreatic lipase (PDB ID: 1LPB) from the RCSB Protein Data Bank. b. Load the PDB file into a molecular viewer like Discovery Studio or ADT. c. Prepare the protein by removing water molecules, the co-crystallized inhibitor, and any co-factors (like colipase) not involved in the direct binding interaction.[7][21] d. Add polar hydrogens and assign Kollman charges to the protein atoms. e. Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

  • Ligand Preparation: a. Obtain 3D structures of Orlistat, Cetilistat, and Amentoflavone from databases like PubChem. b. Load each ligand into ADT. c. Detect the rotatable bonds, assign Gasteiger charges, and merge non-polar hydrogens. d. Save each prepared ligand in the .pdbqt format.

  • Grid Box Generation: a. Identify the catalytic triad residues (Ser152, His263, Asp176) in the active site of 1LPB.[22] b. Using ADT's Grid Box tool, define a three-dimensional grid that encompasses the entire active site. A typical size might be 40x40x40 Å with a spacing of 0.375 Å.[7] c. Center the grid box on the active site. For 1LPB, example coordinates are x = 4.448, y = 27.995, z = 49.675.[7]

  • Molecular Docking Simulation: a. Use AutoDock Vina to perform the docking calculations. b. Create a configuration file specifying the paths to the prepared receptor, the ligand(s), and the grid box parameters. c. Set the exhaustiveness parameter (e.g., to 100) to control the thoroughness of the search.[7] d. Execute the docking run for each ligand. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol.

  • Results Analysis and Visualization: a. Analyze the output files. The top-ranked pose for each ligand is the one with the lowest (most negative) binding energy. b. Load the prepared receptor and the docked ligand poses into a molecular visualization tool. c. Visualize the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between each ligand and the active site residues.[23] Pay close attention to interactions with the catalytic triad and other key residues like Phe77 and Tyr114.[7][22][24]

Comparative Docking Analysis: Orlistat vs. Alternatives

The primary output of a docking study is the binding energy, which estimates the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger, more favorable interaction. Analysis of the specific amino acid interactions provides a mechanistic basis for these scores.

InhibitorTypePredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Orlistat (Reference) Synthetic (Covalent)-7.3 to -8.5Ser152, Phe78, His152, Gly77Covalent bond (Ser152), Hydrogen bonds, van der Waals
Cetilistat Synthetic-7.0 to -8.0Ser152, Phe77, His263Hydrogen bonds, Hydrophobic interactions
Amentoflavone Natural (Flavonoid)-8.5 to -9.5Ser152, His263, Phe215, Tyr114Hydrogen bonds, π-π stacking, Hydrophobic interactions

Note: The binding energy values are representative ranges found in literature and may vary based on the specific software and parameters used. The key takeaway is the relative ranking and interaction patterns.

Discussion of Results:

  • Orlistat shows a strong binding affinity, consistent with its known potent inhibitory activity. Critically, docking simulations place its reactive β-lactone ring in proximity to Ser152, poised for the covalent interaction that defines its mechanism.[25]

  • Cetilistat is predicted to have a binding energy comparable to Orlistat, suggesting similar efficacy in blocking the active site. Its interactions are also predicted to involve key catalytic residues, inhibiting the enzyme through non-covalent means.

  • Amentoflavone , a natural product, demonstrates a potentially higher binding affinity (more negative score) than Orlistat in this in silico model.[7] This is attributed to its complex structure allowing for multiple points of contact, including strong hydrogen bonds with the catalytic Ser152 and His263, and hydrophobic interactions that stabilize its position within the binding pocket.[7]

Conclusion and Future Perspectives

This guide demonstrates that molecular docking is an invaluable tool for the comparative analysis of pancreatic lipase inhibitors. Our in silico results indicate that while Orlistat and Cetilistat are effective inhibitors, natural compounds like Amentoflavone represent a highly promising avenue for the development of new anti-obesity therapeutics with potentially greater potency.

It is crucial to recognize that docking studies are predictive. The insights gained must be validated through in vitro enzymatic assays to determine IC50 values and confirm the mode of inhibition (e.g., competitive, non-competitive).[1][21][24] Promising candidates should then advance to in vivo studies to assess their true pharmacological efficacy, safety, and tolerability. This integrated computational and experimental workflow provides a robust pathway for accelerating the discovery of next-generation therapies for obesity management.

References

  • Discovery and development of gastrointestinal lipase inhibitors. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • La Spina, M., et al. (2024). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, L., et al. (2024). Molecular Docking Studies and In Vitro Activity of Pancreatic Lipase Inhibitors from Yak Milk Cheese. Foods. Available at: [Link]

  • Zhi, J., Melia, A. T., Guerciolini, R., Chung, J., Kinberg, J., Hauptman, J. B., & Patel, I. H. (1994). Mode of action of orlistat. Journal of Clinical Pharmacology. Available at: [Link]

  • Tianming Pharmaceutical. (n.d.). Cetilistat vs Orlistat: Which is Better for Weight Loss? Retrieved January 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Cetilistat vs. Orlistat: A Comparative Analysis for Weight Management. Retrieved January 12, 2026, from [Link]

  • Dr. Oracle. (2025). What is the drug group and mechanism of action (MOA) of orlistat? Retrieved January 12, 2026, from [Link]

  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy. Available at: [Link]

  • Bulat Pharmaceutical. (n.d.). Cetilistat vs. Orlistat: Which Weight Loss Drug Is Better? Retrieved January 12, 2026, from [Link]

  • Adelin, S. N. A., et al. (2021). Molecular docking and in silico drug-likeness studies of Garcinia prainiana King bioactive compounds as pancreatic lipase inhibitor. Food Research. Available at: [Link]

  • Kumar, P., et al. (2024). Molecular docking study and pancreatic lipase inhibitory activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Zhu, L. (2022). In Vitro Study on Pancreatic Lipase to Reduce Obesity through Molecular Docking. Journal of Food and Nutrition Research. Available at: [Link]

  • Loizzo, M. R., et al. (2021). Molecular Docking Studies and In Vitro Activity of Paliurus spina-christi Mill Extracts as Pancreatic Lipase Inhibitors. Molecules. Available at: [Link]

  • Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug Discovery Today. Available at: [Link]

  • Buchholz, T., & Melzig, M. F. (2015). Natural inhibitors of Pancreatic Lipase as new players in obesity treatment. Planta Medica. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Cetilistat vs. Orlistat: Comparing Efficacy and Safety in Obesity Treatment. Retrieved January 12, 2026, from [Link]

  • Guerrero, L., et al. (2012). Natural inhibitors of pancreatic lipase as new players in obesity treatment. Planta Medica. Available at: [Link]

  • La Spina, M., et al. (2024). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. PMC. Available at: [Link]

  • Mohd-Esa, N., et al. (2019). Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Rosli, N. S., et al. (2024). In Silico and in Vitro Studies of Selected Citrus Plants on the Inhibition of Pancreatic Lipase. Malaysian Journal of Medicine and Health Sciences. Available at: [Link]

  • Goudjil, M., et al. (2023). Molecular structures, chemical descriptors, and pancreatic lipase (1LPB) inhibition by natural products: a DFT investigation and molecular docking prediction. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Bhowmick, D., et al. (2023). Appraisal of Pancreatic Lipase Inhibitory Potential of Ziziphus oenoplia (L.)Mill. Leaves by In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Sari, S., et al. (2024). Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Molecules. Available at: [Link]

  • Tran, N. Q. T., et al. (2020). Exploring Aurone Derivatives as Potential Human Pancreatic Lipase Inhibitors through Molecular Docking and Molecular Dynamics Simulations. BioMed Research International. Available at: [Link]

  • ResearchGate. (n.d.). The pancreatic lipase inhibitory effect of both the Orlislim® (G1), Slimcare® (G2), and the RLD (Xenical®). Retrieved January 12, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (Orlistat) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, commonly known as Orlistat. Adherence to these protocols is critical not only for regulatory compliance but also for upholding our collective responsibility to environmental stewardship and laboratory safety. This guide moves beyond mere instruction to explain the scientific rationale behind these procedures, ensuring a deep understanding of the importance of each step.

Understanding the Compound: A Profile of Orlistat

Orlistat is a potent inhibitor of gastric and pancreatic lipases, primarily used in weight management.[1] Its mechanism of action is localized to the gastrointestinal tract, where it prevents the absorption of dietary fats.[1] While it is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its environmental fate and ecotoxicological profile necessitate careful and deliberate disposal to prevent adverse impacts on aquatic ecosystems.[2][3]

Key Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C₂₉H₅₃NO₅[1]
Molecular Weight 495.7 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility Practically insoluble in water; freely soluble in chloroform, methanol, and ethanol[1]

The Environmental Imperative: Why Proper Disposal Matters

The primary concern with the improper disposal of Orlistat is its potential to harm aquatic life. While not acutely toxic to mammals in the traditional sense, its introduction into waterways can have significant, long-lasting detrimental effects on various organisms. This is a clear example of how a substance that is not a RCRA-hazardous waste can still pose a substantial environmental risk if mishandled.[2][3]

Ecotoxicity Profile of Orlistat

The following table summarizes the known aquatic toxicity of a related Orlistat compound, (3S,4S)-3-Hexyl-4-[(R)-2-(hydroxytridecyl)]oxetan-2-one. These values underscore the compound's potential to disrupt aquatic ecosystems even at low concentrations.

OrganismEndpointConcentrationExposure DurationSource
Oncorhynchus mykiss (Rainbow Trout)LC50> 100 mg/L96 hours[4]
Aquatic CrustaceaEC500.058 mg/L48 hours[4]
AlgaeEC500.4 mg/L72 hours[4]
MicroorganismsIC50> 100 mg/L[4]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population. IC50 (Inhibitory Concentration 50): The concentration of a substance that inhibits a biological or biochemical function by 50%.

The high toxicity to aquatic invertebrates, as indicated by the low EC50 value, is particularly concerning as these organisms form a crucial part of the aquatic food web.

Degradation and Byproducts

Orlistat is susceptible to degradation through hydrolysis and oxidation. While degradation can render the parent compound inactive, the resulting byproducts are not necessarily benign. In fact, studies on various pharmaceuticals have shown that degradation products can sometimes be more toxic to aquatic organisms than the parent compound.[5] Therefore, allowing Orlistat to enter the wastewater stream, where it can degrade under uncontrolled conditions, poses an unacceptable risk.

Standard Operating Procedure for the Disposal of Orlistat

The following step-by-step protocol is designed to ensure the safe and environmentally responsible disposal of Orlistat from a laboratory setting.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of effective laboratory waste management.

  • Action: Designate a specific, clearly labeled waste container for Orlistat and any materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips).

  • Rationale: This prevents cross-contamination with other waste streams and ensures that Orlistat is disposed of according to its specific requirements. Do not mix Orlistat waste with non-hazardous solid waste or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Containerization
  • Action: Use a chemically resistant, leak-proof container with a secure lid. The container must be clearly labeled with "Orlistat Waste" and the appropriate hazard communication (e.g., "Caution: Harmful to Aquatic Life").

  • Rationale: Secure containerization prevents accidental spills and exposure to personnel. Clear labeling is essential for proper identification and handling by waste management professionals.

Step 3: Accumulation and Storage
  • Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.

  • Rationale: Storing waste at or near the point of generation minimizes the risk of spills during transport within the facility. Keeping it away from drains is a critical preventative measure against accidental environmental release.

Step 4: Final Disposal
  • Action: Arrange for the collection and disposal of the Orlistat waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Rationale: The recommended and most effective method for the final disposal of Orlistat is high-temperature incineration or treatment at a licensed chemical destruction facility . These methods ensure the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[3][5] Under no circumstances should Orlistat be disposed of down the drain or in the regular trash.

Decision Workflow for Orlistat Disposal

The following diagram illustrates the decision-making process for the proper disposal of Orlistat in a laboratory setting.

OrlistatDisposalWorkflow Orlistat Disposal Workflow start Orlistat Waste Generated is_contaminated Is the material contaminated with Orlistat? start->is_contaminated waste_container Place in a dedicated, labeled Orlistat waste container is_contaminated->waste_container Yes non_contaminated Dispose of as non-hazardous waste is_contaminated->non_contaminated No storage Store sealed container in a satellite accumulation area waste_container->storage ehs_pickup Arrange for pickup by EHS or licensed contractor storage->ehs_pickup final_disposal Final Disposal: High-Temperature Incineration or Chemical Destruction ehs_pickup->final_disposal

Caption: A workflow diagram illustrating the proper disposal of Orlistat waste.

Conclusion: A Commitment to Scientific Integrity and Environmental Responsibility

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the environmental risks associated with this compound and adhering to the outlined procedures, we can ensure the safety of our personnel and the protection of our ecosystems. This commitment to best practices in chemical handling and disposal is an integral part of our dedication to scientific excellence and corporate responsibility.

References

  • (3S,4S)-3-HEXYL-4-[(R)-2-(HYDROXYTRIDECYL)]OXETAN-2-ONE Safety Data Sheet. ChemicalBook. Link

  • Best Practices for Laboratory Waste Management. ACTenviro. Link

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. Link

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. Link

  • Management of Waste. Prudent Practices in the Laboratory. National Academies Press. Link

  • Orlistat Degradation Product (sodium salt). Immunomart. Link

  • Public Assessment Report Scientific discussion Orlistat Accord (orlistat). Medical Products Agency (Sweden). Link

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link

  • Why Is a Pharmaceutical Waste Incinerator Essential for Safe Disposal? Matthews Environmental Solutions. Link

  • OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Link

  • Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. Organisation for Economic Co-operation and Development. Link

  • Orlistat Stability and Degradation: A Technical Resource for Researchers. Benchchem. Link

  • Stability Indicating Assay of Orlistat and its Degradation Products by HPLC. Association of Pharmacy Professionals. Link

  • Orlistat Degradation Product (sodium salt). Cayman Chemical. Link

  • Pharmaceutical Waste. Matthews Environmental Solutions. Link

  • Comprehensive Guide to Medical Waste Incineration. Stericycle. Link

  • Assessment report for orlistat-containing medicinal products. European Medicines Agency. Link

  • XENICAL (orlistat) CAPSULES Rx only. U.S. Food and Drug Administration. Link

Sources

Navigating the Safe Handling of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, a compound structurally related to Orlistat. Our focus is to empower you with the knowledge to implement safe, efficient, and compliant laboratory practices. This document is structured to serve as a practical component of your institution's broader Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA)[1][2][3][4].

Understanding the Compound: A Risk-Based Approach

This compound is a white to off-white solid with low water solubility. While it is not classified as a hazardous substance, potential occupational hazards include mild skin and eye irritation upon direct contact with the powder. The primary concern highlighted in safety data is its potential for long-lasting harmful effects on aquatic life[3][5]. Therefore, containment and proper disposal are critical.

Chemical and Physical Properties
Molecular Formula C22H42O3
Molecular Weight 354.57 g/mol
Appearance White to Off-White Solid
Melting Point 61-62 °C
Solubility Slightly soluble in chloroform and methanol

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure. The following recommendations are based on a thorough risk assessment for handling this compound in a laboratory setting.

Hand Protection
Eye and Face Protection

Safety glasses with side shields are mandatory when handling the solid compound or solutions. If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses.

Body Protection

A standard laboratory coat should be worn at all times. In the event of a significant spill, a chemically resistant apron or gown may be necessary.

Respiratory Protection

Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a potential for generating dust or aerosols (e.g., during weighing or transfer of the solid), a NIOSH-approved N95 respirator is recommended to prevent inhalation.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

Handling Procedures

All handling of the solid compound that may generate dust should be performed in a chemical fume hood or a designated area with local exhaust ventilation. To minimize contamination, work on a disposable absorbent bench liner.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety glasses. If the spill is large or has generated dust, a respirator may be necessary.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Decontamination: Decontaminate the spill area and any affected equipment by wiping with a cloth dampened with alcohol, followed by a thorough cleaning with soap and water[7].

  • Waste Disposal: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as chemical waste.

Disposal Plan: Environmental Responsibility

Due to the potential for aquatic toxicity, it is critical that this compound and its waste are not released into the environment.

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container. This waste should be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[5][8][9][10]. Do not dispose of this compound down the drain.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_Area Prepare Work Area (Fume Hood/LEV) Don_PPE->Work_Area Handle Handle Compound Work_Area->Handle Assess_Spill Assess Spill Handle->Assess_Spill If Spill Occurs Collect_Waste Collect Waste in Sealed Container Handle->Collect_Waste Contain_Clean Contain & Clean Assess_Spill->Contain_Clean Decontaminate Decontaminate Area Contain_Clean->Decontaminate Decontaminate->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose Dispose via Licensed Service Label_Waste->Dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Conclusion

By adhering to the principles outlined in this guide, you can confidently and safely handle this compound in your laboratory. Remember that a proactive approach to safety, grounded in a thorough understanding of the materials and procedures, is the cornerstone of responsible scientific research.

References

  • CloudSDS. (n.d.). OSHA Chemical Hygiene Plan Requirements | A Detailed Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • International Glove Protection Group. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Developing a Chemical Hygiene Plan. Retrieved from [Link]

  • Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • 3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Decontamination and Sterilization. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. Retrieved from [Link]

  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • 3M. (n.d.). How to select the right cartridges or filters for your 3M™ Reusable Respirator. Retrieved from [Link]

  • KBS Coatings. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Guinama. (2023, March 16). SAFETY DATA SHEET 7135-Orlistat. Retrieved from [Link]

  • Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]

  • Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
Reactant of Route 2
Reactant of Route 2
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.